Iminodiacetic acid
Description
Propriétés
IUPAC Name |
2-(carboxymethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBKCUXIYYUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
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Related CAS |
31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt) | |
| Record name | Iminodiacetic acid | |
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DSSTOX Substance ID |
DTXSID2027098 | |
| Record name | Iminodiacetic acid | |
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Molecular Weight |
133.10 g/mol | |
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Physical Description |
Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid | |
| Record name | Iminodiacetic acid | |
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Solubility |
PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML | |
| Record name | IMINODIACETIC ACID | |
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Color/Form |
ORTHORHOMBIC CRYSTALS | |
CAS No. |
142-73-4 | |
| Record name | Iminodiacetic acid | |
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| Record name | Iminodiacetic acid | |
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| Record name | IMINODIACETIC ACID | |
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| Record name | Glycine, N-(carboxymethyl)- | |
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| Record name | Iminodiacetic acid | |
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| Record name | Iminodi(acetic acid) | |
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| Record name | IMINODIACETIC ACID | |
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| Record name | IMINODIACETIC ACID | |
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| Record name | Iminodiacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
247.50 °C. @ 760.00 mm Hg | |
| Record name | Iminodiacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011753 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a compound of significant interest in various scientific and industrial fields.[1] Despite its name, the nitrogen atom in IDA forms a secondary amino group, not an imino group.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its role as a versatile chelating agent.
Physicochemical Properties
This compound is a white crystalline solid.[2][3] It is a non-proteinogenic alpha-amino acid, specifically a derivative of glycine (B1666218) where one of the hydrogens on the nitrogen is replaced by a carboxymethyl group.[4]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₄ | [2] |
| Molecular Weight | 133.10 g/mol | [4] |
| Appearance | White or yellowish crystalline powder | [2] |
| Melting Point | 243 °C (decomposes) | [2] |
| Density | 1.5325 g/cm³ (rough estimate) | [2] |
| Flash Point | 177.9 °C | [2][5] |
| Vapor Pressure | 1.65E-06 mmHg at 25°C | [2] |
Acidity and Solubility
This compound is an amphoteric molecule, capable of forming salts with both acids and bases.[4][6] It is a weak acid that can ionize in solution to release hydrogen ions.[5] The acidity of IDA is characterized by two dissociation constants (pKa values), corresponding to the two carboxylic acid groups.
Table 2: Acidity and Solubility of this compound
| Property | Value | Reference(s) |
| pKa₁ | 2.98 (at 25°C) | [2][7] |
| pKa₂ | 9.89 (at 25°C) | [2][6][7] |
| pH of saturated solution | 2.2-2.3 (in H₂O at 20°C) | [2] |
| Water Solubility | 2.43 g/100 mL (at 5°C) | [2][6] |
| Solubility in other solvents | Practically insoluble in acetone, methanol, ether, benzene, carbon tetrachloride, and heptane. Slightly soluble in ethanol. | [2][4][6] |
The solubility of this compound is influenced by the presence of its polar carboxyl and amino groups, which can form hydrogen bonds with water.[8] The pH of the solution also affects its solubility due to the ionization of these functional groups.[8]
Reactivity and Chelation Chemistry
A defining characteristic of this compound is its ability to act as a chelating agent. The iminodiacetate (B1231623) dianion can function as a tridentate ligand, binding to metal ions through its two carboxylate groups and the secondary amine nitrogen.[1][9] This coordination forms two stable, five-membered chelate rings.[1] IDA can also act as a bidentate ligand, coordinating through its two carboxylate groups.[1]
This chelating ability makes IDA a crucial component in various applications, including:
-
Industrial Synthesis: It is a key intermediate in the production of the herbicide glyphosate.[1][3]
-
Chelating Resins: IDA is used to create ion-exchange resins, such as Chelex 100, for the separation and purification of metal ions.[1][3]
-
Medical Imaging: Technetium-99m complexes of IDA derivatives are utilized in cholescintigraphy (HIDA scans) to assess gallbladder function.[1]
-
Environmental Remediation: It is effective in the removal of heavy metal ions like Cr⁶⁺, Cd²⁺, Ni²⁺, and Pb²⁺ from aqueous solutions.[10]
The binding affinity of IDA for metal ions is pH-dependent. As the pH increases, the deprotonation of the carboxylate and amine groups enhances its coordination capabilities.[11]
Synthesis of this compound
One of the primary industrial methods for synthesizing this compound is the dehydrogenation of diethanolamine (B148213) over a catalyst.[1][12] Other reported synthesis routes include the reaction of chloroacetic acid with ammonia (B1221849) and the hydrolysis of nitrilotriacetic acid.[6]
Caption: General schematic for the synthesis of this compound via dehydrogenation of diethanolamine.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration:
A standard method for determining the pKa values of an acid is through potentiometric titration.
-
Preparation of Analyte: A known concentration of this compound is dissolved in deionized water.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the this compound solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.
Analysis by High-Performance Liquid Chromatography (HPLC):
HPLC is a common technique for the determination and quantification of this compound.[13][14]
-
Pre-column Derivatization: Since IDA lacks a strong chromophore for UV detection, a derivatization step is often employed. For instance, p-toluenesulfonyl chloride (PTSC) can be reacted with IDA in an alkaline medium to form a derivative that can be detected by UV.[13][14]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase column, such as a C18 column, is typically used.[13][14]
-
Mobile Phase: The mobile phase often consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[13][14]
-
Detection: The eluent is monitored by a UV detector at a specific wavelength corresponding to the absorbance of the derivatized product.[13][14]
-
Quantification: The concentration of IDA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized IDA.[13][14]
Caption: A generalized workflow for the analysis of this compound using HPLC with pre-column derivatization.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][15][16] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated area or under a fume hood.[15][18] In case of contact, the affected area should be flushed with plenty of water.[17]
Decomposition: Upon heating, this compound decomposes.[2] Thermal decomposition can generate toxic gases and fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[18][19]
This guide provides a foundational understanding of the chemical properties of this compound for professionals in research and development. Its unique characteristics as a chelating agent continue to make it a valuable compound in a wide array of applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chembk.com]
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- 6. This compound [drugfuture.com]
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- 12. This compound FOR SYNTHESIS – Haldia chemical [haldiachemical.com]
- 13. [Determination of this compound and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Synthesis of Iminodiacetic Acid for Researchers
Abstract
Iminodiacetic acid (IDA) is a crucial building block in the synthesis of various chemicals, most notably the herbicide glyphosate. It also finds applications as a chelating agent and in the preparation of specialized polymers and surfactants. For researchers, scientists, and professionals in drug development, a foundational understanding of the synthetic routes to IDA is essential. This technical guide provides a detailed overview of three primary, beginner-friendly pathways for the synthesis of this compound: the dehydrogenation of diethanolamine, the reaction of chloroacetic acid with ammonia, and a two-step process involving the formation and subsequent hydrolysis of iminodiacetonitrile. Each method is presented with a comprehensive experimental protocol, a quantitative data summary for comparative analysis, and a logical workflow diagram generated using Graphviz to visually articulate the process.
Dehydrogenation of Diethanolamine
This industrial method involves the catalytic dehydrogenation of diethanolamine in a basic aqueous solution. It is a direct and efficient route to the disodium salt of this compound, which can then be acidified to yield the final product.
Experimental Protocol
A high-pressure reactor is charged with 10 g of diethanolamine, 2 g of a suitable catalyst (e.g., a copper-based catalyst), and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.[1] The reactor is sealed and purged with nitrogen gas multiple times to ensure an inert atmosphere before being pressurized to 1 MPa with nitrogen.[1] The mixture is then heated to 160°C with vigorous stirring (approximately 400 rpm).[1] The reaction produces hydrogen gas, causing the pressure inside the reactor to rise. When the pressure reaches 1.5 MPa, it is vented down to 1 MPa.[1] The reaction is considered complete when there is no further change in pressure for 20 minutes.[1] The resulting solution contains the disodium salt of this compound. To obtain this compound, the solution is cooled and acidified to a pH of approximately 2.1-2.5 with a strong acid like sulfuric or hydrochloric acid, which causes the this compound to precipitate out of the solution.[2][3] The precipitate is then collected by filtration, washed, and dried.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Diethanolamine | 10 g | [1] |
| Sodium Hydroxide | 8.5 g | [1] |
| Catalyst | 2 g | [1] |
| Water | 80 mL | [1] |
| Reaction Conditions | ||
| Temperature | 160°C | [1] |
| Initial Pressure | 1 MPa | [1] |
| Stirring Speed | 400 rpm | [1] |
| Reaction Time | ~0.5 hours | [1] |
| Yield | ||
| This compound | Up to 96% | [1] |
Process Workflow
Caption: Workflow for IDA synthesis via diethanolamine dehydrogenation.
Aminolysis of Monochloroacetic Acid
A cost-effective and common industrial method for producing this compound involves the reaction of monochloroacetic acid with ammonia in the presence of a base, such as calcium hydroxide or sodium hydroxide.[4][5] This reaction can produce glycine as a significant byproduct. However, the overall yield of this compound can be enhanced by further reacting the formed glycine with additional monochloroacetic acid.[5]
Experimental Protocol
In a reaction vessel equipped with a stirrer and temperature control, powdered calcium hydroxide is suspended in a 25% aqueous ammonia solution.[6] A solution of chloroacetic acid is then slowly added to the stirred suspension while maintaining the temperature at approximately 50°C.[6] After the addition is complete, the reaction mixture is held at this temperature for about 3 hours.[6] Subsequently, the temperature is raised to 80°C, and hydrochloric acid is added dropwise. The temperature is then increased to 95-100°C for a short period.[6] The reaction mixture is then cooled to induce crystallization of the this compound. The crude product is collected by filtration. To improve the overall yield, the filtrate containing glycine can be treated with another equivalent of monochloroacetic acid after the removal of excess ammonia to convert the glycine into additional this compound.[5] This two-stage approach has been shown to increase the yield from around 67% to as high as 91%.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Monochloroacetic Acid | Stoichiometric Amount | [4][5] |
| Ammonia | Excess | [5][6] |
| Calcium Hydroxide | Stoichiometric Amount | [4][5][6] |
| Reaction Conditions | ||
| Initial Reaction Temp. | ~50°C | [6] |
| Subsequent Reaction Temp. | 80-100°C | [6] |
| Yield | ||
| Single-Stage Yield | ~67% | [5] |
| Two-Stage Yield | Up to 91% | [5][7] |
Process Workflow
Caption: Workflow for IDA synthesis from monochloroacetic acid.
Synthesis via Iminodiacetonitrile Intermediate
This pathway is a two-step process that first involves the synthesis of iminodiacetonitrile (IDAN), followed by its hydrolysis to this compound. This method is advantageous as it avoids the direct handling of chloroacetic acid.
Step 1: Synthesis of Iminodiacetonitrile (IDAN)
IDAN is typically synthesized through a reaction analogous to the Strecker synthesis, involving formaldehyde, hydrogen cyanide, and an ammonia source.
In a reaction vessel, aqueous solutions of ammonia (e.g., 28% solution) and formaldehyde (e.g., 37% solution) are combined at a low temperature, around 5-20°C.[8] Anhydrous hydrogen cyanide is then added to this mixture.[8] The pH of the solution is adjusted to be slightly acidic, in the range of 5.5 to 6.5, using an acid such as hydrochloric acid.[8] The reaction is allowed to proceed for several hours (10-24 hours) at a temperature between 0°C and 25°C.[8] The iminodiacetonitrile product precipitates from the solution as crystals and can be collected by filtration.[8] Yields for this reaction are reported to be around 64%.[8]
| Parameter | Value | Reference |
| Reactants | ||
| Ammonia, Formaldehyde, HCN Molar Ratio | ~2:3:3 | [8] |
| Reaction Conditions | ||
| Temperature | 0-25°C | [8] |
| pH | 5.5-6.5 | [8] |
| Reaction Time | 10-24 hours | [8] |
| Yield | ||
| Iminodiacetonitrile | ~64% | [8] |
Step 2: Hydrolysis of Iminodiacetonitrile to this compound
The nitrile groups of IDAN are hydrolyzed to carboxylic acid groups in the presence of a base or acid.
Iminodiacetonitrile (47.55 g, 0.5 mol) is suspended in 190 g of water, and 40.7 g (0.55 mol) of calcium hydroxide is added.[9] The hydrolysis reaction is allowed to proceed at 25°C for 5 hours.[9] After the reaction is complete, the solution is neutralized with 37% hydrochloric acid (108 g, 1.1 mol).[9] The solution is then concentrated under vacuum, and methanol is added to precipitate the this compound.[9] The crystals are filtered, washed with methanol, and dried.[9]
| Parameter | Value | Reference |
| Reactants | ||
| Iminodiacetonitrile | 47.55 g (0.5 mol) | [9] |
| Calcium Hydroxide | 40.7 g (0.55 mol) | [9] |
| Water | 190 g | [9] |
| Reaction Conditions | ||
| Temperature | 25°C | [9] |
| Reaction Time | 5 hours | [9] |
| Yield | ||
| This compound | 90% | [9] |
Process Workflow
Caption: Two-step synthesis of IDA via an iminodiacetonitrile intermediate.
Conclusion
The synthesis of this compound can be approached through several viable pathways, each with its own set of advantages and considerations. The dehydrogenation of diethanolamine offers a direct and high-yielding route, particularly suitable for industrial-scale production. The aminolysis of monochloroacetic acid presents an economically favorable option, with the potential for high yields if the glycine byproduct is recycled. The two-step synthesis via iminodiacetonitrile provides a method that avoids the use of halogenated carboxylic acids and can achieve high purity. For researchers and professionals entering this field, understanding these fundamental synthetic strategies provides a solid basis for the production and further derivatization of this important chemical intermediate. The choice of a particular pathway will ultimately depend on factors such as available starting materials, required scale, and desired purity of the final product.
References
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- 4. US4661614A - Process for the preparation of iminodiacetonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. real.mtak.hu [real.mtak.hu]
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- 9. KR20180056162A - A method of this compound - Google Patents [patents.google.com]
Iminodiacetic Acid Chelation: A Technical Guide to Core Principles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the fundamental principles of iminodiacetic acid (IDA) chelation. It covers the structural basis of coordination, thermodynamic stability, the critical influence of environmental factors like pH, and the practical application of these principles in experimental settings.
Introduction to this compound (IDA)
This compound, HN(CH₂CO₂H)₂, is an organic compound featuring a secondary amine and two carboxylic acid groups.[1] While its name suggests an imine, the nitrogen atom is in fact a secondary amino group, making IDA a dicarboxylic acid amine.[1] Introduced as a chelating agent in the 1950s by Schwarzenbach, IDA has become a cornerstone in coordination chemistry.[1] Its ability to form stable complexes with a wide range of metal ions makes it invaluable in fields from environmental remediation to biopharmaceutical research.[2][3]
The core of IDA's function lies in its role as a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms: the nitrogen atom and one oxygen atom from each of the two carboxylate groups.[4] This coordination results in the formation of two stable, five-membered chelate rings, a structural motif that significantly enhances the stability of the resulting metal complex.[1]
The Mechanism of Chelation
Chelation by IDA is a process of coordinate bond formation between the electron-donating groups of the IDA molecule and a central metal ion, which acts as an electron acceptor. The deprotonated form of IDA, the iminodiacetate (B1231623) dianion, selectively and often irreversibly binds metal ions.[2] The process involves the displacement of solvent molecules from the metal ion's coordination sphere and the formation of a more stable ring structure.
The overall stability of the IDA-metal complex is a result of the "chelate effect," an entropic phenomenon where a multidentate ligand (like IDA) forms a more stable complex than multiple monodentate ligands with similar donor atoms.
// Central Metal Ion M [label="Mⁿ⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"];
// IDA Ligand Nodes N [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1,0.5!"]; O1 [label="O⁻", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0.5,1.5!"]; O2 [label="O⁻", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0.5,-1.5!"]; C1 [label="CH₂", style="invisible", fontcolor="#202124", pos="-0.5,1!"]; C2 [label="CH₂", style="invisible", fontcolor="#202124", pos="-0.5,-1!"]; CO1 [label="C=O", style="invisible", fontcolor="#202124", pos="0,1.25!"]; CO2 [label="C=O", style="invisible", fontcolor="#202124", pos="0,-1.25!"];
// Bonds within IDA edge [style=solid, color="#5F6368"]; N -- C1; N -- C2; C1 -- CO1; C2 -- CO2; CO1 -- O1; CO2 -- O2;
// Coordination Bonds edge [style=dashed, color="#202124", arrowhead=vee]; N -> M; O1 -> M; O2 -> M; } doted Caption: Coordination of a central metal ion (Mⁿ⁺) by the tridentate iminodiacetate ligand.
Factors Influencing Chelation
The efficacy of IDA chelation is not absolute and is governed by several key environmental and chemical factors.
pH of the Solution: The pH is arguably the most critical factor. The carboxyl groups of IDA have pKa values in the acidic range, and the amino group has a pKa in the basic range. At low pH (<2), all three donor sites are protonated, significantly reducing the ligand's ability to coordinate with metal ions.[5] As the pH increases, the carboxyl groups deprotonate, followed by the amino group. The optimal pH for chelating many divalent transition metals is in the slightly acidic range (around pH 4-5).[4][6] At very high pH (e.g., >9), the formation of metal hydroxide (B78521) complexes can compete with IDA chelation.[6]
Metal Ion Properties: The nature of the metal ion—its charge, size, and electron configuration—dictates the stability of the resulting complex. IDA generally forms more stable complexes with ions that have a higher charge density and are classified as borderline or hard Lewis acids. The selectivity for different metal ions can be controlled by adjusting experimental conditions.[7] For instance, IDA-based resins can selectively remove divalent transition metals like copper and nickel from solutions containing alkaline earth metals like calcium and magnesium under slightly acidic conditions.[6]
Ionic Strength: The ionic strength of the medium can influence the activity coefficients of the ions involved in the chelation equilibrium, thereby affecting the observed stability constants.[7][8]
Quantitative Data: Stability of IDA-Metal Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall formation constant (log β). Higher values indicate stronger binding and a more stable complex. The table below summarizes selected stability constants for IDA with various metal ions.
| Metal Ion | Log K₁ (ML) | Log β₂ (ML₂) | Conditions (Temp, Ionic Strength) | Reference |
| Cu(II) | 10.55 | 16.15 | 20°C, 0.1 M KCl | [9] |
| Ni(II) | 8.13 | 14.71 | 20°C, 0.1 M KCl | [9] |
| Co(II) | 6.94 | 12.35 | 20°C, 0.1 M KCl | [9] |
| Zn(II) | 7.03 | 12.03 | 20°C, 0.1 M KCl | [9] |
| Cd(II) | 5.41 | 9.71 | 20°C, 0.1 M KCl | [9] |
| Fe(II) | 5.86 | 9.96 | 20°C, 0.1 M KCl | [9] |
| Fe(III) | 10.02 (β₁) | - | 25°C | [10] |
| Pb(II) | 7.45 | 10.95 | 20°C, 0.1 M KCl | [9] |
| Mn(II) | 4.67 | 7.07 | 20°C, 0.1 M KCl | [9] |
| Mg(II) | 2.95 | 4.5 | 20°C, 0.1 M KCl | [9] |
| Ca(II) | 2.59 | - | 20°C, 0.1 M KCl | [9] |
Note: K₁ refers to the formation of the 1:1 complex (M + L ⇌ ML). β₂ refers to the overall formation of the 1:2 complex (M + 2L ⇌ ML₂).
Key Experimental Protocols
Precise characterization of IDA chelation requires robust experimental methodologies. The following sections detail protocols for determining stability constants and for a common application of IDA.
Potentiometric titration is a primary method for determining the stability constants of metal complexes by monitoring pH changes upon complex formation.[11]
Objective: To calculate the protonation constants of IDA and the stability constants of its complex with a metal ion (e.g., Cu(II)).
Materials:
-
This compound
-
Metal salt solution (e.g., Cu(NO₃)₂) of accurately known concentration
-
Standardized strong acid (e.g., 0.1 M HNO₃)
-
Standardized, carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength
-
Calibrated pH electrode and meter
-
Thermostatted titration vessel (e.g., 25.0 ± 0.1 °C)
-
Magnetic stirrer
-
High-precision burette
Methodology:
-
Solution Preparation: Prepare all solutions in deionized, CO₂-free water. Maintain a constant ionic strength across all solutions using the background electrolyte.[11]
-
System Calibration: Titrate a known volume of the standard acid with the standard base in the presence of the background electrolyte. This step determines the standard potential of the electrode and accurately verifies the concentration of the base.[11]
-
Ligand Protonation Titration: Titrate a solution containing a known amount of IDA and standard acid with the standard base. This titration allows for the calculation of the protonation constants (pKa values) of IDA.[11]
-
Complex Formation Titration: Titrate a solution containing known amounts of IDA, the metal salt, and standard acid with the standard base. The resulting titration curve will be displaced relative to the ligand-only curve due to the release of protons upon complex formation.[11]
-
Data Analysis: Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data. The software performs a non-linear least-squares refinement to simultaneously calculate the protonation and stability constants that best fit the experimental data.
IMAC is a widespread protein purification technique that utilizes IDA covalently bound to a solid support (resin) to chelate metal ions (commonly Ni²⁺ or Co²⁺), which then selectively bind proteins with an affinity for these ions, such as those engineered with a polyhistidine tag (His-tag).[12]
Objective: To purify a His-tagged recombinant protein from a cell lysate.
Materials:
-
IDA-functionalized chromatography resin (e.g., Ni-IDA Agarose)
-
Chromatography column
-
Binding/Wash Buffer (e.g., 20 mM Tris, 500 mM NaCl, 20 mM Imidazole (B134444), pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris, 500 mM NaCl, 250-500 mM Imidazole, pH 8.0)
-
Cell lysate containing the His-tagged target protein
Methodology:
-
Column Charging (if starting with uncharged resin):
-
Wash the IDA resin with distilled water.
-
Load the column with a solution of the desired metal salt (e.g., 100 mM NiSO₄). This charges the resin by allowing the IDA groups to chelate the metal ions.
-
Wash away excess, unbound metal ions with water.
-
-
Equilibration: Equilibrate the charged column by washing it with 5-10 column volumes of Binding/Wash Buffer. This prepares the column with the correct pH and ionic strength for protein binding.[13]
-
Sample Loading: Apply the clarified cell lysate containing the His-tagged protein to the column. The His-tags on the protein will coordinate with the immobilized nickel ions.[13]
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer. The low concentration of imidazole in this buffer helps to disrupt weak, non-specific binding of contaminant proteins, while the His-tagged protein remains bound.[12][13]
-
Elution: Elute the target protein by applying the Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the nickel ions, displacing and releasing the purified protein from the resin.[12][13]
-
Fraction Collection: Collect the eluted protein in fractions and analyze via SDS-PAGE to confirm purity and identify the fractions containing the target protein.
-
Regeneration: The column can often be regenerated for reuse by stripping the metal ions with a strong chelator like EDTA, followed by washing and recharging.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Nanoporous this compound Sorbents for Binding Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. nmfrc.org [nmfrc.org]
- 7. Ionic strength, pH and temperature effects upon selectivity for transition and heavy metal ions when using chelation ion chromatography with an this compound bonded silica gel column and simple inorganic eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. bioclone.net [bioclone.net]
- 13. static.igem.org [static.igem.org]
An In-depth Technical Guide to Iminodiacetic Acid: Molecular Structure, Functional Groups, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iminodiacetic acid (IDA), a cornerstone molecule in chelation chemistry, possesses a unique molecular architecture that makes it invaluable across a spectrum of scientific disciplines. This technical guide provides a comprehensive analysis of its molecular structure, the characteristics of its functional groups, and its versatile applications, with a particular focus on its role in research and drug development. Detailed experimental protocols for its synthesis and its application in chromatography are provided, alongside quantitative data and visual representations of its chemical behavior and experimental workflows.
Molecular Structure and Functional Groups
This compound, systematically named 2-(carboxymethylamino)acetic acid, is an organic compound with the molecular formula C₄H₇NO₄.[1][2] It is structurally a derivative of the amino acid glycine, where one of the hydrogen atoms on the amino group is replaced by a carboxymethyl group (-CH₂COOH).[1]
The core structure of IDA features two key functional groups:
-
A secondary amine (-NH-): This group is a key site for protonation and coordination with metal ions.
-
Two carboxylic acid (-COOH) groups: These acidic groups can be deprotonated to form carboxylates (-COO⁻), which are also crucial for metal ion chelation.
The presence of both a nitrogen donor atom and two oxygen donor atoms from the carboxylate groups allows IDA to act as a powerful tridentate ligand, meaning it can bind to a central metal ion at three points.[3] This multi-point attachment results in the formation of stable five-membered chelate rings, a thermodynamically favorable arrangement.[3]
Molecular structure of this compound with key functional groups highlighted.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and biological systems.
| Property | Value | Reference(s) |
| Molecular Weight | 133.10 g/mol | [1] |
| Melting Point | 243 °C (decomposes) | |
| pKa₁ (first carboxylic acid) | 2.98 | |
| pKa₂ (second carboxylic acid) | 9.89 | |
| Water Solubility | 2.43 g/100 mL (at 5 °C) | |
| Appearance | White crystalline powder |
Key Applications in Research and Drug Development
The unique chelating ability of this compound underpins its widespread use in several high-technology applications.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues on the surface of a protein (most notably histidine) and metal ions immobilized on a solid support.[5][6] IDA is a common chelating agent used to attach these metal ions (such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺) to the chromatography matrix.[7][8] This technique is particularly effective for the purification of recombinant proteins engineered with a polyhistidine-tag.[5]
Workflow for protein purification using Immobilized Metal Affinity Chromatography (IMAC).
Radiopharmaceuticals and Medical Imaging
Derivatives of this compound are crucial in the field of nuclear medicine. For instance, N-substituted IDA derivatives like HIDA (hepatobiliary this compound) are used to chelate the gamma-emitting radionuclide technetium-99m (Tc-99m).[9] These complexes are administered to patients for cholescintigraphy, also known as a HIDA scan, to evaluate the function of the gallbladder and biliary system.[3] This application demonstrates a bifunctional approach where the IDA derivative acts as a carrier for a radioactive metal to a specific biological target.[9]
Drug Delivery and Prodrug Strategies
Recent research has explored the use of IDA in novel drug delivery systems. One approach involves creating polymeric sustained-release chelating agents by copolymerizing IDA with biocompatible molecules like lactic acid.[10] Such polymers can be designed for the long-term treatment of heavy metal poisoning.[10] Another innovative strategy employs IDA derivatives as part of a prodrug approach to enhance the efficacy of antimicrobial agents against bacterial biofilms.
Chelation and Ion Exchange Resins
The IDA functional group can be covalently attached to a polymer backbone, such as polystyrene-divinylbenzene, to create highly effective chelating ion-exchange resins.[11] These resins are widely used for the removal of heavy metal ions from industrial wastewater and for the separation and preconcentration of metal ions in analytical chemistry.[12]
Chelation mechanism of iminodiacetate with a divalent metal ion.
Experimental Protocols
Synthesis of this compound via Dehydrogenation of Diethanolamine
This method represents an industrial approach to IDA synthesis.
Materials:
-
Diethanolamine
-
Sodium hydroxide (B78521)
-
Deionized water
-
Catalyst (e.g., a supported copper catalyst)
-
High-pressure reactor
-
Nitrogen gas
Procedure:
-
Add diethanolamine, the catalyst, and a solution of sodium hydroxide in deionized water to a high-pressure reactor.
-
Seal the reactor and purge with nitrogen gas 5-6 times to remove air.
-
Pressurize the reactor with nitrogen to approximately 1 MPa.
-
Heat the reactor to 160 °C while stirring.
-
Hydrogen gas will be produced as the reaction proceeds, causing the pressure to rise. Periodically vent the hydrogen to maintain the pressure within a safe operating range (e.g., between 1 and 1.5 MPa).
-
Monitor the reaction by observing the cessation of hydrogen production. The reaction is considered complete when the pressure in the reactor remains constant for an extended period (e.g., 20 minutes).
-
After cooling and depressurizing the reactor, the product mixture can be analyzed by liquid chromatography to determine the yield of this compound.
General Protocol for Protein Purification using Ni²⁺-IDA Affinity Chromatography
This protocol outlines the steps for purifying a His-tagged protein from a clarified cell lysate.
Materials:
-
IDA-functionalized chromatography resin (e.g., IDA Sepharose)
-
Chromatography column
-
Nickel(II) sulfate (B86663) or chloride solution (e.g., 0.1 M)
-
Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4
-
Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40 mM imidazole, pH 7.4
-
Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4
-
Clarified cell lysate containing the His-tagged protein
Procedure:
-
Resin Preparation and Charging: Pack the IDA resin into a chromatography column. Wash the resin with several column volumes of deionized water. Charge the column by passing a solution of nickel sulfate over the resin, which will bind to the IDA groups. Wash with water again to remove unbound nickel ions.
-
Equilibration: Equilibrate the charged column with 5-10 column volumes of Binding Buffer. This prepares the column for sample loading.
-
Sample Loading: Apply the clarified cell lysate to the column at a flow rate that allows for efficient binding of the His-tagged protein to the immobilized nickel ions.
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove nonspecifically bound proteins and other contaminants. The slightly higher imidazole concentration in the wash buffer helps to reduce background binding.
-
Elution: Elute the bound His-tagged protein from the column by applying the Elution Buffer. The high concentration of imidazole in this buffer competes with the histidine tag for binding to the nickel ions, thus displacing the protein.
-
Analysis: Collect the eluted fractions and analyze them for the presence and purity of the target protein using methods such as SDS-PAGE and UV-Vis spectrophotometry.
Conclusion
This compound is a molecule of significant scientific and commercial importance. Its structure, centered around a secondary amine and two carboxylic acid functional groups, provides it with exceptional metal-chelating properties. This characteristic is leveraged in a wide array of applications, from the routine purification of recombinant proteins in the research lab to the formulation of life-saving radiopharmaceuticals and the development of novel drug delivery systems. A thorough understanding of its molecular properties and chemical reactivity is essential for professionals in chemistry, biochemistry, and pharmaceutical development seeking to harness its full potential.
References
- 1. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. analab.com.tw [analab.com.tw]
- 6. bioclone.net [bioclone.net]
- 7. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of new radiopharmaceuticals based on N-substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid) as sustained-release Pb2+ chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Solubility of Iminodiacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of iminodiacetic acid (IDA) in various solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and an examination of the key factors influencing its solubility.
Quantitative Solubility Data
This compound, a chelating agent and important synthetic intermediate, exhibits distinct solubility characteristics. Its amphoteric nature, possessing both acidic carboxylic groups and a basic secondary amine group, dictates its behavior in different solvent systems. The solubility is significantly influenced by solvent polarity, temperature, and pH.
The quantitative solubility data for this compound in various common solvents is summarized in the table below.
| Solvent | Temperature | Solubility | pH of Saturated Solution |
| Water | 5 °C | 2.43 g / 100 mL[1][2][3][4] | N/A |
| Water | 20 °C | 4.2 g / 100 mL (42 g/L)[5][6][7] | 2.2 - 2.3[5][6] |
| Acetone | Ambient | Practically Insoluble[1][2][4] | N/A |
| Methanol | Ambient | Practically Insoluble[1][2][4] | N/A |
| Ethanol | Ambient | Slightly Soluble | N/A |
| Diethyl Ether | Ambient | Practically Insoluble[1][2][4] | N/A |
| Benzene (B151609) | Ambient | Practically Insoluble[1][2][4] | N/A |
| Carbon Tetrachloride | Ambient | Practically Insoluble[1][2][4] | N/A |
| Heptane | Ambient | Practically Insoluble[1][2][4] | N/A |
| Dimethyl Sulfoxide (DMSO) | Ambient | < 1 mg/mL (Slightly Soluble)[8] | N/A |
Factors Influencing Solubility
The solubility of this compound is not static; it is a function of several physicochemical parameters. The interplay between the solute's structure and the solvent's properties, along with external conditions, governs its dissolution.
-
pH: As an amino acid derivative, the solubility of IDA is highly dependent on pH.[9] It has two pKa values, approximately 2.98 and 9.89.[1][2] At low pH (below pKa1), the amine group is protonated, and the molecule carries a net positive charge. Near its isoelectric point, it exists primarily as a zwitterion, which often corresponds to its point of minimum solubility in water. At high pH (above pKa2), both carboxylic acid groups are deprotonated, resulting in a net negative charge and forming highly water-soluble salts.
-
Solvent Polarity: The principle of "like dissolves like" is critical. IDA is a polar molecule with multiple hydrogen bond donors and acceptors. Its high solubility in water is due to favorable hydrogen bonding interactions.[9] Conversely, it is practically insoluble in nonpolar organic solvents like benzene and heptane, and only slightly soluble in less polar organic solvents such as ethanol.[1][2]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound due to its reliability and accuracy.[12]
3.1 Materials & Equipment
-
Solute: this compound, crystalline powder (purity ≥ 98%)
-
Solvent: Solvent of interest (e.g., deionized water, phosphate (B84403) buffer, ethanol)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Glass vials or flasks with screw caps (B75204) (e.g., 4-20 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[13]
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, Ion Chromatograph)[13][14]
-
3.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation is achieved.[12]
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[15][16]
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the undissolved solid, centrifuge the vials at high speed.[13]
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles.[13] This step must be performed quickly to prevent temperature changes from affecting the solubility.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of IDA in the diluted sample using a pre-validated analytical method.[13]
3.3 Analytical Quantification The concentration of the dissolved solute in the filtrate must be determined accurately. Several methods are suitable for this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly accurate and common method. Analysis often requires pre-column derivatization with reagents like p-toluenesulfonyl chloride (PTSC) to improve detection.[13][17]
-
Ion Chromatography (IC): A simple and effective method for determining IDA concentration, typically using a conductivity detector.[14]
-
Spectrophotometry: A colorimetric method can be employed based on the nitrosation reaction of IDA, which is suitable for simpler matrices.[18]
The final solubility is calculated by taking the measured concentration and accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
References
- 1. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. camachem.com [camachem.com]
- 4. Buy this compound | 142-73-4 [smolecule.com]
- 5. This compound CAS#: 142-73-4 [m.chemicalbook.com]
- 6. ≥96.0% (acidimetric), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. 142-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. enamine.net [enamine.net]
- 17. [Determination of this compound and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. real.mtak.hu [real.mtak.hu]
An In-Depth Technical Guide to Iminodiacetic Acid: pKa Values and Their Significance in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constants (pKa values) of iminodiacetic acid (IDA) and their critical importance in scientific research and the development of pharmaceuticals. This document details the fundamental physicochemical properties of IDA, outlines experimental protocols for pKa determination, and explores the significance of its unique characteristics in chelation chemistry and diagnostic medicine.
Core Properties of this compound
This compound is an organic compound with the formula HN(CH₂CO₂H)₂. It is a dicarboxylic acid and a secondary amine, properties that are central to its function as a potent chelating agent. The protonation state of IDA is highly dependent on the pH of its environment, a characteristic quantified by its pKa values. These values represent the pH at which a specific acidic proton is 50% dissociated.
Acid Dissociation Constants (pKa)
The ionization of this compound occurs in a stepwise manner, corresponding to the deprotonation of its two carboxylic acid groups and the secondary amine. The pKa values for these dissociations are critical for understanding its behavior in solution.
| pKa Value | Corresponding Dissociation |
| pKa1 ≈ 2.98 | Dissociation of the first carboxylic acid proton |
| pKa2 ≈ 9.89 | Dissociation of the second carboxylic acid proton and the ammonium (B1175870) proton |
Note: The second pKa value reflects the dissociation of the proton from the positively charged amino group, which is influenced by the presence of the carboxylate groups.
Significance of pKa Values in Chelation
The pKa values of this compound are paramount to its primary function as a chelating agent. The ability of IDA to form stable complexes with metal ions is directly governed by the pH of the solution, which dictates the protonation state of the donor groups (the two carboxylate groups and the nitrogen atom).
At a pH below pKa1, both carboxylic acid groups are protonated, and the nitrogen is protonated (as an ammonium ion), limiting its ability to coordinate with metal ions. As the pH increases above pKa1, the first carboxylate group deprotonates, enhancing its chelating ability. Optimal chelation for many divalent and trivalent metal ions occurs at a pH above pKa2, where both carboxylate groups and the lone pair of electrons on the nitrogen are available for coordination, forming stable five-membered chelate rings. This pH-dependent chelation is a cornerstone of its application in various fields.
Experimental Determination of pKa Values: Potentiometric Titration
Potentiometric titration is a standard and highly accurate method for determining the pKa values of ionizable compounds like this compound.[1][2] This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a pH meter.
Detailed Experimental Protocol
Objective: To determine the pKa values of this compound by potentiometric titration.
Materials:
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed to remove CO₂)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.01 M).
-
Dissolve the IDA in a known volume of deionized water in a volumetric flask.
-
Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Setup:
-
Pipette a known volume of the this compound solution into a beaker.
-
If necessary, acidify the solution to a low pH (e.g., pH ~2) using a small, known volume of standardized HCl to ensure all species are fully protonated at the start.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the beaker.
-
-
Titration Process:
-
Begin stirring the solution at a constant, moderate speed.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue this process until the pH of the solution reaches a plateau in the basic region (e.g., pH ~12).
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first equivalence point (V₁) is the volume of NaOH required to deprotonate the first carboxylic acid group, and the second equivalence point (V₂) is the volume required to deprotonate the second.
-
pKa1 is the pH at V₁/2.
-
pKa2 is the pH at (V₁ + V₂)/2.
-
Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve. The peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V) corresponds to the equivalence point.
-
Application in Drug Development: Hepatobiliary this compound (HIDA) Scans
A significant application of this compound's chelating properties in drug development is in diagnostic imaging, specifically in Hepatobiliary this compound (HIDA) scans.[3][4][5] HIDA scans are used to evaluate the function of the liver, gallbladder, and bile ducts.
In this procedure, a derivative of IDA, such as mebrofenin (B129125) or disofenin, is used to chelate the radionuclide Technetium-99m (Tc-99m).[6][7] The resulting radiopharmaceutical, [⁹⁹ᵐTc]Tc-HIDA, is administered intravenously to the patient. The lipophilic nature of the IDA derivative allows the complex to be taken up by hepatocytes and excreted into the biliary system, mimicking the physiological pathway of bilirubin.[4] A gamma camera tracks the distribution of the radiotracer over time, providing a dynamic assessment of hepatobiliary function.[3][5]
The success of this diagnostic tool relies on the stable chelation of Tc-99m by the IDA derivative under physiological pH conditions, ensuring that the radionuclide remains bound as it traverses the biliary system. This stability is a direct consequence of the coordination chemistry dictated by the pKa values of the this compound moiety.
Clinical Workflow of a HIDA Scan
The clinical application of IDA derivatives in HIDA scans follows a well-defined workflow, from the preparation of the radiopharmaceutical to the final diagnosis.
Conclusion
The pKa values of this compound are fundamental to its chemical behavior and its utility in scientific and medical applications. A thorough understanding of these values is essential for researchers and drug development professionals working with this versatile chelating agent. The pH-dependent nature of its metal chelation is a key principle that has been successfully leveraged in the development of diagnostic agents like those used in HIDA scans, providing a powerful tool for the assessment of hepatobiliary function. The experimental protocols and workflows detailed in this guide serve as a valuable resource for the practical application and further exploration of this compound and its derivatives in research and clinical settings.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. HIDA Scan: Preparation, Results, Side Effects, and Cost [healthline.com]
- 5. HIDA Scan: Results, Side Effects, (+ Procedure Preparation) [hoag.org]
- 6. Kit for the Preparation of Technetium Tc 99m Mebrofenin [dailymed.nlm.nih.gov]
- 7. CHOLETEC Kit for the Preparation of Technetium Tc 99m Mebrofenin [dailymed.nlm.nih.gov]
An In-depth Technical Guide to Iminodiacetic Acid Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, application, and evaluation of iminodiacetic acid (IDA) derivatives in research, with a focus on their roles in diagnostic imaging and as enzyme inhibitors.
Introduction to this compound Derivatives
This compound (IDA) is a chelating agent with the formula HN(CH₂CO₂H)₂. Its derivatives are a versatile class of molecules that have found significant applications in biomedical research. The core structure of IDA allows for the stable chelation of various metal ions, a property that has been extensively exploited in the development of radiopharmaceuticals. Furthermore, the functionalization of the IDA scaffold has led to the discovery of potent enzyme inhibitors, opening new avenues for therapeutic interventions.
The most prominent application of IDA derivatives is in hepatobiliary scintigraphy, a diagnostic imaging technique used to assess the function of the liver and gallbladder.[1] When complexed with the radionuclide technetium-99m (99mTc), IDA derivatives form stable radiotracers that are actively transported into hepatocytes and subsequently excreted into the bile. This process allows for the dynamic visualization of hepatobiliary function.
More recently, IDA derivatives have emerged as a promising scaffold for the development of inhibitors targeting metallo-β-lactamases (MBLs).[2][3] These enzymes are a major contributor to antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing β-lactam antibiotics. The IDA moiety in these inhibitors chelates the zinc ions essential for the catalytic activity of MBLs.
This guide will delve into the technical aspects of working with IDA derivatives, including their synthesis, experimental evaluation, and key quantitative data.
Quantitative Data on this compound Derivatives
The following tables summarize key quantitative data for representative IDA derivatives in their respective applications.
Biodistribution of 99mTc-labeled IDA Derivatives in Rats
This table presents the biodistribution of various 99mTc-labeled IDA derivatives in rats at different time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data is crucial for assessing the suitability of these derivatives as hepatobiliary imaging agents.
| Compound | Time (min) | Blood (%ID/g) | Liver (%ID/g) | Intestine (%ID/g) | Kidney (%ID/g) |
| 99mTc-TMIDA [4] | 10 | 15.14 | 18.88 | - | - |
| 120 | 0.93 | - | - | - | |
| 99mTc-p-isopropylacetanilidothis compound (I) [5] | 60 | - | - | - | - |
| N-(3-Cyano-4,5-dimethyl-2-pyrrylcarbamoylmethyl)this compound (IIa) [5] | 60 | - | - | Significantly Less than I | Significantly Higher than I |
| N-(3-cyano-4-methyl-5-benzyl-2-pyrrylcarbamoylmethyl)this compound (IIb) [5] | 60 | - | No Significant Difference from I | No Significant Difference from I | No Significant Difference from I |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Inhibitory Activity of IDA Derivatives against Metallo-β-Lactamases
This table summarizes the in vitro inhibitory activity of this compound and its derivatives against New Delhi Metallo-β-lactamase 1 (NDM-1), a clinically significant MBL.
| Compound | Target Enzyme | IC50 (μM) | Ki (μM) |
| This compound (IDA) [2][3] | NDM-1 | 122 | - |
| Inhibitor 23f (IDA derivative) [2][3] | NDM-1 | 8.6 | 2.6 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
This section provides detailed methodologies for key experiments involving IDA derivatives.
Synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA)
This protocol describes a one-step synthesis of HIDA, a commonly used IDA derivative in hepatobiliary imaging.
Materials:
-
Nitrilotriacetic acid
-
Acetic anhydride (B1165640)
-
Anhydrous pyridine (B92270)
-
2,6-xylidine (2,6-dimethylaniline)
-
Aqueous ammonia
-
Ether
-
Decolorizing carbon
-
Hydrochloric acid
Procedure:
-
Dissolve nitrilotriacetic acid in anhydrous pyridine.
-
Add acetic anhydride to the solution and heat at 100°C for 30 minutes to generate nitrilotriacetic acid monoanhydride in situ.
-
Cool the solution to 50°C and add 2,6-xylidine.
-
Heat the reaction mixture at 100°C for 1 hour.
-
Evaporate the pyridine under vacuum to obtain a yellow oil.
-
Dissolve the oil in a minimal amount of aqueous ammonia.
-
Extract the solution three times with an equal volume of ether.
-
Treat the aqueous layer with decolorizing carbon and filter.
-
Acidify the near-colorless solution to pH 3 with hydrochloric acid to precipitate the white product, HIDA.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Radiolabeling of IDA Derivatives with Technetium-99m
This protocol outlines the direct labeling of an IDA derivative with 99mTc using a reducing agent.[4]
Materials:
-
IDA derivative (e.g., TMIDA)
-
Technetium-99m (99mTc) as pertechnetate (B1241340) (TcO₄⁻) from a 99Mo/99mTc generator
-
Sodium dithionite (B78146) (Na₂S₂O₄) as a reducing agent
-
Saline solution
-
pH adjustment solutions (e.g., HCl, NaOH)
Procedure:
-
Prepare an aqueous solution of the IDA derivative.
-
Add the sodium dithionite solution to the IDA derivative solution. The optimal concentration of the reducing agent should be determined empirically, for example, 8 mg/mL for TMIDA.[4]
-
Adjust the pH of the reaction mixture to the optimal level (e.g., pH 7 for TMIDA).[4]
-
Add the 99mTc-pertechnetate solution to the mixture.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes for TMIDA).[4]
-
Determine the radiochemical purity of the resulting 99mTc-IDA complex using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
In Vitro Hemolysis Assay for Biocompatibility Assessment
This assay evaluates the hemolytic potential of IDA derivatives, an important parameter for compounds intended for intravenous administration.
Materials:
-
Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
IDA derivative solution at various concentrations
-
Positive control: Triton X-100 or distilled water
-
Negative control: PBS
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect whole blood and centrifuge to pellet the red blood cells (RBCs).
-
Wash the RBC pellet with PBS multiple times.
-
Prepare a diluted RBC suspension in PBS (e.g., 2%).
-
In a 96-well plate, add the IDA derivative solutions at different concentrations to the RBC suspension.
-
Include positive and negative controls in separate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Clot Formation and Lysis Test
This assay assesses the effect of IDA derivatives on blood coagulation and fibrinolysis.
Materials:
-
Platelet-poor plasma (PPP)
-
Tris-buffered saline (TBS), pH 7.4
-
Thrombin solution
-
Tissue plasminogen activator (t-PA) solution
-
IDA derivative solution at various concentrations
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
In a cuvette or 96-well plate, dilute the PPP with TBS.
-
Add the IDA derivative solution at the desired concentration.
-
To initiate clot formation, add thrombin to the mixture.
-
To induce fibrinolysis, add t-PA to the mixture.
-
Monitor the change in optical density (absorbance) over time at a specific wavelength (e.g., 405 nm) at 37°C. The curve generated will show an initial increase in absorbance as the clot forms, followed by a decrease as the clot lyses.
-
Analyze the kinetic parameters of the curve, such as the time to start clotting, the maximum absorbance, and the time to 50% lysis, to evaluate the effect of the IDA derivative on coagulation and fibrinolysis.
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided to illustrate key processes and mechanisms related to this compound derivatives.
Experimental Workflow for Developing 99mTc-IDA Radiopharmaceuticals
References
- 1. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 3. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 99mTc-labeled this compound derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents in rats II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrinolysis (clot lysis) assay [bio-protocol.org]
The Unseen Architect: Iminodiacetic Acid as a Non-Proteinogenic Powerhouse in Drug Development and Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast and intricate world of amino acids, the twenty proteinogenic variants often take center stage, serving as the fundamental building blocks of life. However, a diverse and functionally rich group of non-proteinogenic amino acids (NPAAs) offers a unique toolkit for scientific innovation. Among these, iminodiacetic acid (IDA) stands out not for its role in protein synthesis, but for its exceptional utility as a chelating agent and a versatile molecular scaffold. This technical guide delves into the core functionalities of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, applications, and the experimental methodologies that underpin its use. While not incorporated into proteins through the standard translation machinery, IDA's impact on drug discovery, medical diagnostics, and bioseparation technologies is profound and continues to expand.[1][2]
Core Properties and Chelation Chemistry
This compound, with the chemical formula HN(CH₂COOH)₂, is a dicarboxylic acid amine.[3] Its structure, featuring a central secondary amine and two carboxylic acid groups, bestows upon it the ability to act as a powerful tridentate ligand, forming stable complexes with a wide array of metal ions.[4] This chelation is the cornerstone of its functionality, enabling its use in applications where precise metal ion control is paramount.
Quantitative Data on Metal Ion Chelation
The stability of the metal-IDA complex is a critical parameter in its various applications. The formation constants (log K) quantify this stability, with higher values indicating a more stable complex. The following table summarizes the stability constants of this compound with several divalent and trivalent metal ions.
| Metal Ion | Log K₁ | Log K₂ | Conditions | Reference |
| Ca(II) | 3.3 | - | 20°C, 0.1 M KCl | [5] |
| Co(II) | 7.0 | 5.3 | 20°C, 0.1 M KCl | [5] |
| Cu(II) | 10.6 | 6.2 | 20°C, 0.1 M KCl | [5] |
| Fe(II) | 5.9 | 4.6 | 20°C, 0.1 M KCl | [5] |
| Mg(II) | 2.9 | - | 20°C, 0.1 M KCl | [5] |
| Mn(II) | 4.0 | 3.1 | 20°C, 0.1 M KCl | [5] |
| Ni(II) | 8.2 | 6.2 | 20°C, 0.1 M KCl | [5] |
| Pb(II) | 7.5 | 4.8 | 20°C, 0.1 M KCl | [5] |
| Zn(II) | 7.0 | 5.3 | 20°C, 0.1 M KCl | [5] |
| Nd(III) | 11.85 | 10.15 | 25°C, 0.1 M KNO₃ | [6] |
| Sm(III) | 12.10 | 10.40 | 25°C, 0.1 M KNO₃ | [6] |
| Gd(III) | 12.25 | 10.55 | 25°C, 0.1 M KNO₃ | [6] |
| Dy(III) | 12.50 | 10.80 | 25°C, 0.1 M KNO₃ | [6] |
| Er(III) | 12.65 | 10.95 | 25°C, 0.1 M KNO₃ | [6] |
Key Applications in Research and Drug Development
The robust chelating properties of this compound have led to its widespread use in several high-impact areas of scientific research and pharmaceutical development.
Radiopharmaceuticals for Diagnostic Imaging
One of the most significant applications of IDA is in nuclear medicine, specifically in hepatobiliary scintigraphy (HIDA scans).[7] Derivatives of IDA, such as N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA) and mebrofenin, are chelated with Technetium-99m (99mTc).[7][8] These radiolabeled complexes are administered intravenously, taken up by hepatocytes, and excreted into the biliary system, allowing for the functional assessment of the liver, gallbladder, and bile ducts.[9][10]
The following diagram illustrates the overall workflow from the synthesis of an IDA derivative to its application in a clinical HIDA scan.
Caption: Workflow for HIDA scan from synthesis to diagnosis.
Immobilized Metal Affinity Chromatography (IMAC)
This compound is a cornerstone of Immobilized Metal Affinity Chromatography (IMAC), a powerful technique for purifying proteins and peptides. In IMAC, IDA is covalently attached to a solid support, such as agarose (B213101) beads. The resin is then charged with a metal ion, typically Ni²⁺, Cu²⁺, Co²⁺, or Zn²⁺. Proteins with an affinity for these metal ions, particularly those with exposed histidine residues (often engineered as a "His-tag"), will bind to the column and can be selectively eluted.[11]
The diagram below outlines the key steps in a typical IMAC protein purification protocol.
Caption: Steps for IMAC protein purification.
Role in Chemical Synthesis
This compound serves as a crucial intermediate in the industrial synthesis of various compounds.[12] A notable example is its use in the production of the widely used herbicide, glyphosate.[3] Its versatile chemical structure allows for a range of modifications, making it a valuable building block in organic synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA)
This protocol is adapted from a published improved synthesis method.[13]
Materials:
-
Nitrilotriacetic acid
-
Thionyl chloride
-
Pyridine
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Organic solvents (e.g., chloroform, ethanol)
Procedure:
-
Step 1: Synthesis of Nitrilotriacetic Anhydride (B1165640): A suspension of nitrilotriacetic acid in a suitable solvent is treated with thionyl chloride to form the anhydride. The reaction is typically carried out under reflux, and the product is isolated by filtration.
-
Step 2: Acylation of 2,6-Dimethylaniline: The nitrilotriacetic anhydride is reacted with 2,6-dimethylaniline in the presence of a base like pyridine. This reaction forms the intermediate N-(2,6-dimethylphenyl)nitrilotriacetamide.
-
Step 3: Hydrolysis to HIDA: The intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide solution) to yield the disodium (B8443419) salt of HIDA.
-
Step 4: Acidification and Purification: The solution is acidified with hydrochloric acid to precipitate HIDA. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
Preparation of a Technetium-99m Labeled IDA Kit
This protocol outlines the general steps for preparing a 99mTc-HIDA radiopharmaceutical from a commercially available kit.[8][10]
Materials:
-
Lyophilized kit containing HIDA (or other IDA derivative) and a reducing agent (e.g., stannous chloride)
-
Sterile, non-pyrogenic 99mTc-pertechnetate eluate from a 99Mo/99mTc generator
-
Lead-shielded vial
-
Sterile syringes and needles
Procedure:
-
Place the lyophilized kit vial in a lead shield.
-
Aseptically inject the required activity of 99mTc-pertechnetate into the vial.
-
Gently swirl the vial to dissolve the contents completely.
-
Allow the reaction to proceed at room temperature for the time specified in the kit instructions (typically 10-15 minutes).
-
Before administration, perform quality control checks (e.g., chromatography) to determine the radiochemical purity. The final product should be a clear, colorless solution.
The following diagram illustrates the chelation of Technetium-99m by an IDA derivative.
Caption: Chelation of Technetium-99m by an IDA derivative.
Standard Protocol for Hepatobiliary Scintigraphy (HIDA Scan)
This protocol is a generalized procedure based on guidelines from the Society of Nuclear Medicine and Molecular Imaging.[14][15]
Patient Preparation:
-
The patient should fast for at least 4 hours before the scan to ensure the gallbladder is not contracted.
-
Certain medications, such as opioids, that can interfere with biliary excretion should be discontinued.
Procedure:
-
The patient is positioned supine under a gamma camera.
-
The 99mTc-IDA derivative is administered intravenously.
-
Dynamic imaging of the abdomen begins immediately and continues for approximately 60 minutes.
-
Images are acquired to visualize the uptake of the radiotracer by the liver, its excretion into the bile ducts, filling of the gallbladder, and passage into the small intestine.
-
If the gallbladder is not visualized within 60 minutes, delayed imaging or pharmacological intervention (e.g., with morphine or cholecystokinin) may be performed.
Protocol for Immobilized Metal Affinity Chromatography (IMAC)
This is a general protocol for the purification of a His-tagged protein using an IDA-based resin.[16]
Materials:
-
IDA-functionalized chromatography resin
-
Solution of a divalent metal salt (e.g., NiSO₄)
-
Binding buffer (e.g., phosphate (B84403) buffer with a specific pH and salt concentration)
-
Wash buffer (binding buffer with a low concentration of imidazole)
-
Elution buffer (binding buffer with a high concentration of imidazole or a lower pH)
-
Protein sample containing the His-tagged target protein
Procedure:
-
Column Packing and Charging: Pack the IDA resin into a chromatography column. Wash the column with deionized water and then charge it with the metal salt solution.
-
Equilibration: Equilibrate the column by washing it with several column volumes of binding buffer.
-
Sample Loading: Apply the protein sample to the column at a controlled flow rate.
-
Washing: Wash the column with wash buffer to remove unbound and weakly bound proteins.
-
Elution: Elute the bound His-tagged protein from the column using the elution buffer.
-
Analysis: Collect fractions of the eluate and analyze them (e.g., by SDS-PAGE and UV-Vis spectroscopy) to identify the fractions containing the purified protein.
-
Regeneration: The column can be regenerated by stripping the metal ions with a chelating agent like EDTA, followed by washing and recharging.
This compound and its Role in Biological Signaling
As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal translation and therefore does not directly participate in cellular signaling pathways in the manner of its proteinogenic counterparts. Its biological significance stems from its powerful chelating ability. In the context of drug development, IDA primarily serves as a carrier or scaffold. For instance, in 99mTc-HIDA scans, the biological distribution and activity are determined by the HIDA moiety, which is designed to be recognized and processed by hepatocytes, not by any intrinsic signaling of the IDA core itself.[7] The IDA component's role is to securely hold the radioactive metal ion, preventing its non-specific distribution in the body.[17] Recent research has also explored the use of IDA as a metal-binding pharmacophore in the development of enzyme inhibitors, where it targets the metal ions in the active site of metalloenzymes.[18]
Conclusion
This compound, though a non-proteinogenic amino acid, is a molecule of immense utility in the realms of scientific research and drug development. Its robust and predictable chelation chemistry has made it an indispensable tool in diagnostic medicine, protein purification, and chemical synthesis. For researchers and developers, a thorough understanding of the principles and protocols governing its use is essential for harnessing its full potential. The continued exploration of novel IDA derivatives and their applications promises to further expand the impact of this versatile non-proteinogenic amino acid on scientific advancement.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jbas.juw.edu.pk [jbas.juw.edu.pk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Technetium-99m-labeled n-(2,6-dimethylphenylcarbamoylmethyl) this compound (tc-99m HIDA): a new radiopharmaceutical for hepatobiliary imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. Full Document Preview [gravitas.acr.org]
- 10. nucmedtutorials.com [nucmedtutorials.com]
- 11. bioclone.net [bioclone.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. static.igem.org [static.igem.org]
- 17. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iminodiacetic Acid in Immobilized Metal Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Iminodiacetic Acid (IDA) in Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the purification of recombinant proteins with polyhistidine tags (His-tags).[1][2][3] IDA is a chelating agent that, when immobilized on a chromatography resin, can be charged with divalent metal ions to create a high-affinity matrix for proteins exhibiting surface-exposed histidine residues.[1][4]
IMAC is a powerful and versatile method for achieving high-purity protein in a single step, applicable under both native and denaturing conditions.[2] The interaction is based on the coordination bonds formed between the imidazole (B134444) rings of histidine residues and the immobilized transition metal ions, such as Nickel (Ni2+), Cobalt (Co2+), Copper (Cu2+), and Zinc (Zn2+).[2]
Principle of IDA-IMAC
This compound is a tridentate chelating ligand, meaning it uses three coordination sites to bind a metal ion.[2] When IDA is coupled to a chromatography support (e.g., agarose (B213101) or magnetic beads), it can be "charged" with a metal ion. The remaining coordination sites on the metal ion are then available to bind to electron donor groups on the protein surface, primarily the imidazole side chains of histidine residues.[2] The strength of this interaction allows for the selective capture of His-tagged proteins from complex mixtures like cell lysates.[1] Elution of the bound protein is typically achieved by competition with a high concentration of imidazole or by lowering the pH to disrupt the coordination bonds.[5][6][7]
Visualization of the IDA-IMAC Workflow
Caption: Experimental workflow for protein purification using IDA-IMAC.
Experimental Protocols
Materials and Buffers
-
IDA-functionalized Resin: (e.g., IDA Agarose, Magnetic Beads)
-
Metal Salt Solution: 0.1 M solution of NiSO4, CoCl2, CuSO4, or ZnSO4.
-
Binding Buffer: 20-50 mM sodium phosphate, 0.5-1 M NaCl, 10-20 mM imidazole, pH 7.0-8.0.[7] High salt concentration helps to minimize non-specific ionic interactions. A low concentration of imidazole can reduce the binding of host proteins with exposed histidine residues.[1]
-
Wash Buffer: Same composition as the Binding Buffer, potentially with a slightly increased imidazole concentration (e.g., 20-40 mM) to enhance the removal of weakly bound contaminants.[8]
-
Elution Buffer: 20-50 mM sodium phosphate, 0.5 M NaCl, 250-500 mM imidazole, pH 7.0-8.0.[6] Alternatively, a low pH elution buffer can be used (e.g., 20 mM sodium phosphate, 0.5 M NaCl, pH 4.0-6.0).[6]
-
Stripping Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4.
-
Regeneration Solution: 1 M NaOH for cleaning precipitated proteins.
Protocol 1: Column Chromatography
-
Resin Preparation and Charging:
-
If using an uncharged resin, pack the desired amount into a column.
-
Wash the column with 3-5 column volumes (CV) of deionized water.
-
Load the column with a 0.1 M solution of the chosen metal salt (e.g., NiSO4). Use approximately 0.5-1 CV.
-
Wash the column with 3-5 CV of deionized water to remove excess metal ions.
-
Equilibrate the column with 5-10 CV of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Prepare the cell lysate containing the His-tagged protein. If the protein is in inclusion bodies, it can be solubilized using denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, which are compatible with IMAC.[9]
-
Clarify the lysate by centrifugation or filtration.
-
Load the clarified lysate onto the equilibrated column. The flow rate can be adjusted based on the resin manufacturer's recommendations.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration.
-
Collect fractions and monitor the protein concentration using A280 or a protein assay.
-
-
Column Regeneration and Storage:
-
To regenerate the column, strip the metal ions by washing with 5 CV of Stripping Buffer.
-
Clean the resin by washing with 1 M NaOH if necessary to remove precipitated proteins, followed by extensive washing with water until the pH is neutral.
-
For long-term storage, wash the column with 20% ethanol (B145695) and store at 4-8°C.
-
Data Presentation
The choice of metal ion can significantly impact the purity and yield of the purified protein. The affinity of proteins for immobilized metal ions generally follows the order Cu2+ > Ni2+ > Zn2+ > Co2+.[10][11]
| Metal Ion | Binding Affinity | Selectivity/Purity | Typical Yield | Recommended Use Case |
| Ni2+ | High | Good | High | General purpose for His-tagged proteins, high yield is a priority.[1] |
| Co2+ | Moderate | High | Moderate | When higher purity is required and a slightly lower yield is acceptable.[1] |
| Cu2+ | Very High | Lower | Variable | For proteins that do not bind to other metals, but may result in lower purity due to stronger binding of contaminating proteins. |
| Zn2+ | Weaker | High | Variable | Can be used for selective elution of proteins with weaker binding characteristics. |
Visualization of IDA-Metal Chelation
Caption: Chelation of a metal ion by IDA and subsequent binding to histidine residues.
Troubleshooting and Considerations
-
Low Yield:
-
The His-tag may be inaccessible. Consider performing the purification under denaturing conditions.[3]
-
The imidazole concentration in the binding/wash buffer may be too high, causing premature elution of the target protein.[3]
-
The protein may have degraded. Ensure protease inhibitors are used during sample preparation.[3]
-
-
Low Purity:
-
Metal Ion Leaching:
-
IDA binds metal ions less tightly than other chelators like Nitrilotriacetic acid (NTA), which can lead to some metal ion leaching.[2] Avoid strong chelating agents like EDTA in your buffers.
-
Conclusion
The this compound protocol for immobilized metal affinity chromatography is a robust and efficient method for the purification of His-tagged proteins. By carefully selecting the metal ion and optimizing buffer conditions, researchers can achieve high yields of pure protein suitable for a wide range of downstream applications in research and drug development.
References
- 1. bio-rad.com [bio-rad.com]
- 2. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcompare.com [labcompare.com]
- 4. bio-rad.com [bio-rad.com]
- 5. bioclone.net [bioclone.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bioclone.net [bioclone.net]
- 8. Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. High-performance analytical applications of immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. marvelgent.com [marvelgent.com]
Step-by-Step Guide to His-tag Protein Purification Using Iminodiacetic Acid (IDA) Resin
Application Note and Protocol
This guide provides a comprehensive overview and detailed protocol for the purification of His-tagged proteins using Iminodiacetic Acid (IDA) immobilized metal affinity chromatography (IMAC). This technique is a cornerstone for researchers, scientists, and drug development professionals requiring high-yield purification of recombinant proteins.
Introduction
The polyhistidine tag (His-tag) is a widely used affinity tag for recombinant protein purification.[1] Immobilized Metal Affinity Chromatography (IMAC) is the standard method for capturing His-tagged proteins.[2] This technique relies on the interaction between the histidine residues in the His-tag and chelated transition metal ions, most commonly Nickel (Ni²⁺), immobilized on a resin.[1] this compound (IDA) is a tridentate chelating agent that binds the metal ion, leaving three coordination sites available to interact with the His-tag.[3][4] This characteristic of IDA-based resins often results in a higher binding capacity compared to tetradentate chelators like nitrilotriacetic acid (NTA), though it may also lead to lower purity and a higher risk of metal ion leaching.[2][3]
Principle of IDA-Based His-tag Protein Purification
The purification process involves four main stages:
-
Binding: The crude cell lysate containing the His-tagged protein is passed through the IDA resin charged with a metal ion (e.g., Ni²⁺). The His-tag specifically binds to the immobilized metal ions.
-
Washing: The resin is washed with a buffer containing a low concentration of a competitive agent, typically imidazole (B134444), to remove non-specifically bound proteins and other contaminants.
-
Elution: The purified His-tagged protein is eluted from the resin by increasing the concentration of the competitive agent (imidazole) or by lowering the pH.
-
Regeneration: The resin is stripped of the metal ion and recharged for subsequent purification cycles.
Data Presentation
Comparison of Chelating Ligands: IDA vs. NTA
| Feature | This compound (IDA) | Nitrilotriacetic Acid (NTA) |
| Chelation | Tridentate (3 binding sites for metal ion)[3][5] | Tetradentate (4 binding sites for metal ion)[3] |
| Available Protein Binding Sites | Three[3] | Two[3] |
| Binding Capacity | Generally Higher[3][6] | Generally Lower[7] |
| Binding Specificity | Lower[5] | Higher[5] |
| Purity of Eluted Protein | Often Lower[2][8] | Often Higher[2][8] |
| Metal Ion Leaching | Higher Risk[2][6] | Lower Risk[5] |
| Elution Imidazole Concentration | Lower concentrations are often sufficient[2][6] | Higher concentrations may be required[7] |
| Cost | Generally Less Expensive[2] | Generally More Expensive |
Typical Buffer Compositions for His-tag Protein Purification (Native Conditions)
| Buffer Type | Component | Concentration | Purpose |
| Binding Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM[9] | Buffering agent to maintain pH |
| Sodium Chloride (NaCl) | 300 mM[9] | Reduces non-specific ionic interactions | |
| Imidazole | 10-20 mM[7][9] | Reduces binding of contaminating proteins | |
| pH | 8.0[9] | Optimal for His-tag binding | |
| Wash Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM[9] | Buffering agent |
| Sodium Chloride (NaCl) | 300 mM[9] | Reduces non-specific ionic interactions | |
| Imidazole | 20-40 mM | Removes weakly bound contaminants | |
| pH | 8.0[9] | Maintains His-tag binding | |
| Elution Buffer | Sodium Phosphate (NaH₂PO₄) | 50 mM[9] | Buffering agent |
| Sodium Chloride (NaCl) | 300 mM[9] | Maintains protein solubility | |
| Imidazole | 250-500 mM[9] | Competitively elutes the His-tagged protein | |
| pH | 8.0[9] | Maintains protein stability |
Experimental Protocols
Protocol 1: Preparation of Cleared Cell Lysate (Native Conditions)
-
Thaw the cell pellet on ice for 15 minutes.
-
Resuspend the cell pellet in 2-5 ml of ice-cold Binding Buffer per gram of wet cell paste.
-
(Optional) Add lysozyme (B549824) to a final concentration of 1 mg/ml and incubate on ice for 30 minutes to facilitate cell wall breakdown.[10]
-
Sonicate the cell suspension on ice to lyse the cells. Use several short bursts to avoid overheating the sample.[10]
-
Centrifuge the lysate at 10,000-15,000 x g for 20-30 minutes at 4°C to pellet the cellular debris.
-
Carefully collect the supernatant, which is the cleared cell lysate containing the soluble His-tagged protein.
Protocol 2: His-tag Protein Purification using IDA Resin (Gravity Flow)
-
Resin Equilibration:
-
Add the required volume of IDA resin slurry to a gravity-flow column.
-
Allow the storage solution to drain.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer.
-
-
Protein Binding:
-
Apply the cleared cell lysate to the equilibrated resin in the column.
-
Allow the lysate to flow through the column at a slow, controlled rate to ensure efficient binding.
-
Collect the flow-through to analyze for any unbound protein.
-
-
Washing:
-
Wash the resin with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the His-tagged protein by applying 5-10 CV of Elution Buffer to the column.
-
Collect the eluate in fractions.
-
Analyze the fractions for the presence of the purified protein using methods such as SDS-PAGE and Bradford assay.
-
-
Regeneration of IDA Resin:
-
Wash the column with 5 CV of a stripping buffer (e.g., 100 mM EDTA) to remove the metal ions.
-
Wash with 5 CV of distilled water.
-
Recharge the resin by incubating with 2 CV of a 100 mM solution of the desired metal salt (e.g., NiSO₄).
-
Wash with 5 CV of distilled water to remove excess metal ions.
-
Store the regenerated resin in 20% ethanol (B145695) at 4°C.
-
Mandatory Visualization
Caption: Workflow for His-tag protein purification using IDA resin.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | His-tag is not accessible. | Perform purification under denaturing conditions (e.g., with 8M urea). |
| Protein has precipitated on the column. | Decrease the amount of sample loaded or change to a pH gradient elution.[11] | |
| Inefficient elution. | Increase the imidazole concentration in the elution buffer or decrease the elution flow rate.[11] | |
| Low Purity | Inefficient washing. | Increase the imidazole concentration in the wash buffer or increase the wash volume.[11] |
| Non-specific binding of contaminants. | Add a low concentration of imidazole (10-20 mM) to the binding buffer.[7] | |
| Protein in Flow-through | Column capacity exceeded. | Use a larger volume of resin or load less sample. |
| Incorrect binding buffer pH. | Ensure the pH of the binding buffer is around 8.0. | |
| Presence of chelating agents (e.g., EDTA) in the sample. | Dialyze the sample against a buffer without chelating agents before loading. |
References
- 1. bio-rad.com [bio-rad.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to choose the right his-tagged purification resin [takarabio.com]
- 4. goldbio.com [goldbio.com]
- 5. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 6. cube-biotech.com [cube-biotech.com]
- 7. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cube-biotech.com [cube-biotech.com]
- 9. protenova.com [protenova.com]
- 10. bioclone.net [bioclone.net]
- 11. researchgate.net [researchgate.net]
Synthesis and Application of Iminodiacetic Acid Functionalized Nanoparticles: A Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis, characterization, and application of iminodiacetic acid (IDA) functionalized nanoparticles. These nanoparticles are versatile platforms with significant potential in protein purification, metal ion sensing, and targeted drug delivery.
Introduction
This compound (IDA) is a chelating agent capable of forming stable complexes with various metal ions. When functionalized onto the surface of nanoparticles, IDA imparts these chelating properties to the nanomaterial, creating a powerful tool for various biomedical and biotechnological applications. The nanoparticle core can be tailored from different materials, such as magnetic nanoparticles (e.g., Fe₃O₄), silica (B1680970) (SiO₂), or gold (Au), each offering unique advantages for specific applications.
Key Applications:
-
Immobilized Metal Affinity Chromatography (IMAC): IDA-functionalized nanoparticles, when charged with metal ions like Ni²⁺ or Cu²⁺, are highly effective for the purification of histidine-tagged (His-tagged) proteins.
-
Heavy Metal Ion Sensing and Removal: The strong chelating ability of IDA makes these nanoparticles excellent candidates for detecting and removing heavy metal ions from aqueous solutions.
-
Targeted Drug Delivery: While still an emerging area, IDA-functionalized nanoparticles hold promise for targeted drug delivery systems. The IDA moiety can be used to conjugate drugs or targeting ligands, potentially enabling site-specific drug release.
Synthesis Protocols
This section provides detailed experimental protocols for the synthesis of IDA-functionalized magnetic, silica, and gold nanoparticles.
Synthesis of IDA-Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-IDA)
This protocol describes a two-step process involving the synthesis of a silica-coated magnetic nanoparticle core followed by functionalization with IDA.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonia (B1221849) solution (25%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Sodium chloroacetate (B1199739)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Protocol:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Add ammonia solution dropwise to raise the pH to 10-11, resulting in the formation of a black precipitate.
-
Continue stirring for 1-2 hours at 80°C.
-
Collect the black precipitate using a magnet and wash several times with deionized water and ethanol.
-
-
Silica Coating of Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂):
-
Disperse the prepared Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water.
-
Add ammonia solution and then TEOS dropwise under vigorous stirring.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Collect the Fe₃O₄@SiO₂ nanoparticles magnetically and wash with ethanol and deionized water.
-
-
Functionalization with this compound (Fe₃O₄@SiO₂-IDA):
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in an aqueous solution.
-
Add APTES and reflux the mixture to introduce amine groups onto the silica surface.
-
Separately, prepare an IDA-propyl-silane solution by reacting APTES with sodium chloroacetate in an alkaline aqueous solution (pH 8-9) at 80°C for 7 hours.
-
Adjust the pH of the IDA-propyl-silane solution to 3.0 with HCl.
-
Disperse the amine-functionalized Fe₃O₄@SiO₂ nanoparticles into the prepared IDA-propyl-silane solution and react at 95°C for 2 hours.
-
Magnetically separate the resulting Fe₃O₄@SiO₂-IDA nanoparticles and wash thoroughly with deionized water.
-
Caption: Workflow for the synthesis of IDA-functionalized silica nanoparticles.
Synthesis of IDA-Functionalized Gold Nanoparticles (Au-IDA)
This protocol involves the synthesis of gold nanoparticles followed by ligand exchange to introduce IDA-containing thiol linkers.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Thiol-modified this compound linker (e.g., a custom-synthesized molecule with a thiol group at one end and an IDA group at the other)
-
Deionized water
Protocol:
-
Synthesis of Gold Nanoparticles (AuNPs):
-
Bring a solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.
-
Rapidly add a solution of trisodium citrate to the boiling HAuCl₄ solution.
-
The solution will change color from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15-30 minutes, then allow to cool to room temperature.
-
-
IDA Functionalization (Au-IDA):
-
Add the thiol-modified IDA linker solution to the gold nanoparticle colloid with stirring.
-
The thiol group will displace the citrate ions on the gold nanoparticle surface, forming a stable Au-S bond.
-
Allow the ligand exchange reaction to proceed for several hours at room temperature.
-
Purify the IDA-functionalized gold nanoparticles by centrifugation and resuspension in deionized water to remove excess linker and displaced citrate.
-
Workflow for Synthesis of IDA-Functionalized Gold Nanoparticles
Caption: Workflow for the synthesis of IDA-functionalized gold nanoparticles.
Characterization of IDA-Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful synthesis and functionalization of the nanoparticles. The following table summarizes key characterization techniques and the expected outcomes.
| Technique | Purpose | Expected Results for IDA-Functionalized Nanoparticles |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. | Provides images to visualize the nanoparticles and confirm their size and shape. For core-shell particles, it can show the core and shell structure. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. | An increase in hydrodynamic diameter after each functionalization step is expected. A low polydispersity index (PDI) indicates a narrow size distribution. |
| Zeta Potential | To determine the surface charge of the nanoparticles. | The zeta potential will change after each surface modification step, reflecting the charge of the newly introduced functional groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for C=O (carboxyl groups of IDA) and N-H bonds confirms successful IDA functionalization. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the elements on the nanoparticle surface. | Detection of N 1s and changes in the C 1s and O 1s spectra are indicative of IDA functionalization. |
| X-ray Diffraction (XRD) | To determine the crystalline structure of the nanoparticle core. | Confirms the crystal phase of the nanoparticle core material (e.g., magnetite for Fe₃O₄). |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties of magnetic nanoparticles. | Confirms the superparamagnetic behavior of the magnetic nanoparticles, which is essential for their separation using an external magnet. |
Applications and Protocols
Protein Purification using Immobilized Metal Affinity Chromatography (IMAC)
Principle:
IDA-functionalized nanoparticles are charged with a metal ion (e.g., Ni²⁺, Cu²⁺, Co²⁺). The immobilized metal ions have a high affinity for the imidazole (B134444) side chains of histidine residues. This allows for the selective capture of His-tagged proteins from a complex mixture.
Protocol for His-tagged Protein Purification:
-
Metal Ion Charging:
-
Resuspend the IDA-functionalized nanoparticles in a metal salt solution (e.g., 0.1 M NiSO₄).
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Wash the nanoparticles several times with deionized water to remove unbound metal ions.
-
-
Binding:
-
Equilibrate the metal-charged nanoparticles with a binding buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the crude cell lysate containing the His-tagged protein to the equilibrated nanoparticles.
-
Incubate with gentle agitation for 1-2 hours at 4°C to allow for binding.
-
-
Washing:
-
Separate the nanoparticles from the lysate using a magnet (for magnetic nanoparticles) or centrifugation.
-
Wash the nanoparticles several times with the binding buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the nanoparticles in an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Incubate for a short period to release the bound His-tagged protein.
-
Separate the nanoparticles and collect the supernatant containing the purified protein.
-
Application in Targeted Drug Delivery
Proposed Mechanism:
IDA-functionalized nanoparticles can be utilized in targeted drug delivery through several potential mechanisms:
-
Drug Conjugation: The carboxyl groups of IDA can be used to covalently attach drugs containing amine or hydroxyl groups via carbodiimide (B86325) chemistry (e.g., using EDC/NHS).
-
Targeting Ligand Attachment: Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the IDA groups to direct the nanoparticles to specific cells or tissues.
-
pH-Responsive Drug Release: The protonation state of the carboxyl and amine groups of IDA is pH-dependent. This property could be exploited for pH-responsive drug release in the acidic tumor microenvironment.
Signaling Pathway Involvement in Cancer Therapy:
A key pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival. Nanoparticle-based drug delivery systems are being developed to deliver inhibitors that target components of this pathway. By encapsulating or conjugating drugs that inhibit PI3K, AKT, or mTOR, IDA-functionalized nanoparticles could potentially deliver these therapeutic agents specifically to cancer cells, thereby enhancing their efficacy and reducing systemic toxicity. The targeting ligands attached to the nanoparticles would facilitate their uptake by cancer cells, leading to the intracellular release of the drug and subsequent inhibition of the PI3K/AKT/mTOR signaling cascade, ultimately inducing apoptosis or inhibiting cell proliferation.
Proposed Signaling Pathway for Targeted Drug Delivery to Cancer Cells
Caption: Proposed mechanism of IDA-nanoparticle mediated drug delivery targeting the PI3K/AKT/mTOR pathway.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization and application of IDA-functionalized nanoparticles.
Table 1: Physicochemical Characterization of IDA-Functionalized Nanoparticles
| Nanoparticle Type | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) | IDA Loading (µmol/g) |
| Fe₃O₄@SiO₂-IDA | 10-20 (Fe₃O₄ core) | 100-150 | -30 to -50 | 100-300 |
| SiO₂-IDA | 50-100 | 150-250 | -25 to -45 | 50-150 |
| Au-IDA | 10-30 | 20-50 | -20 to -40 | Varies with linker density |
Table 2: Protein Binding Capacity of IDA-Functionalized Nanoparticles for IMAC
| Nanoparticle Type | Metal Ion | Model Protein | Binding Capacity (mg/g) |
| Fe₃O₄@SiO₂-IDA | Ni²⁺ | His-tagged GFP | 50-150 |
| Fe₃O₄@SiO₂-IDA | Cu²⁺ | His-tagged Lysozyme | 80-200 |
| SiO₂-IDA | Ni²⁺ | His-tagged BSA | 30-100 |
Note: The values presented in these tables are approximate and can vary depending on the specific synthesis conditions and measurement parameters.
Conclusion
This compound functionalized nanoparticles are a highly versatile and promising platform for a range of applications in biotechnology and medicine. The protocols and data presented in this document provide a comprehensive guide for researchers interested in the synthesis and utilization of these advanced nanomaterials. Further research, particularly in the area of targeted drug delivery, is warranted to fully explore the potential of IDA-functionalized nanoparticles in therapeutic applications.
Application Notes and Protocols for Iminodiacetic Acid as a Chelating Agent
Introduction
Iminodiacetic acid (IDA) is a versatile tridentate chelating agent that forms stable complexes with a wide range of metal ions.[1][2] As an organic compound with the formula HN(CH₂CO₂H)₂, it utilizes its secondary amine and two carboxyl groups to coordinate with metal ions, forming two stable five-membered chelate rings.[1][2] This strong binding affinity makes IDA a valuable tool in various scientific and industrial applications, from protein purification and environmental remediation to drug development and medical imaging. These application notes provide an overview of key uses and detailed protocols for researchers, scientists, and drug development professionals.
Application Note 1: Immobilized Metal Affinity Chromatography (IMAC)
This compound is a cornerstone ligand in Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for purifying recombinant proteins, particularly those engineered with a polyhistidine tag (His-tag).[3][4]
Principle: The IDA ligand is covalently bound to a solid support matrix, such as agarose (B213101) or magnetic beads.[3] This IDA-matrix is then "charged" with divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺).[3][5] The immobilized metal ions have vacant coordination sites that exhibit a strong affinity for the imidazole (B134444) rings of histidine residues.[4][6] When a cell lysate containing a His-tagged protein is passed over the IDA-metal resin, the protein selectively binds.[3] After washing away unbound proteins, the purified His-tagged protein is eluted by introducing a competitor like imidazole, lowering the pH, or adding a strong chelating agent like EDTA.[3]
Advantages of IDA in IMAC:
-
High Metal Loading Capacity: As a smaller molecule, IDA can be coupled to a matrix at a higher density, resulting in a greater metal loading capacity compared to some other ligands.[5][7]
-
Milder Elution: The tridentate nature of IDA (coordinating the metal ion with three valencies) means that lower concentrations of imidazole are typically required for elution compared to tetradentate ligands like nitrilotriacetic acid (NTA).[5][7] This can be beneficial for the stability of sensitive proteins.
-
Cost-Effective: IDA-based resins are often less expensive than their NTA counterparts.[5]
Considerations: The binding affinity and specificity in IMAC depend on several factors, including the choice of metal ion.[5][8] Nickel (Ni²⁺) resins generally offer higher affinity but lower specificity, while Cobalt (Co²⁺) resins provide higher specificity at the cost of lower affinity and yield.[5][6]
Data Presentation: IDA vs. NTA in IMAC
| Feature | This compound (IDA) | Nitrilotriacetic Acid (NTA) | Reference |
| Structure | Tridentate Ligand | Tetradentate Ligand | [4][5][7] |
| Metal Coordination | Coordinates metal ion with 3 valencies | Coordinates metal ion with 4 valencies | [5] |
| Metal Ion Leaching | Higher potential for metal ion leaching | Lower metal ion leaching due to stronger hold | [5] |
| Binding Capacity | Generally higher metal loading capacity | Lower metal loading capacity | [5][7] |
| Elution Conditions | Requires lower imidazole concentrations for elution | Requires higher imidazole concentrations for elution | [5][7] |
| Binding Specificity | Can result in lower purity due to weaker metal binding | Generally provides higher purity of eluted protein | [5] |
Application Note 2: Heavy Metal Ion Removal
IDA-functionalized materials are highly effective for the adsorptive removal of toxic heavy metal ions from aqueous solutions and wastewater.[9][10][11] This application is critical for environmental remediation and pollution control.
Principle: IDA is immobilized on a stable, insoluble support, such as a polymer resin or graphene oxide.[1][12] The material is then used as an adsorbent. The IDA groups selectively chelate and bind heavy metal ions from the solution, including Cr(VI), Pb(II), Cd(II), Ni(II), Cu(II), and Hg(II).[9][10] The mechanism involves the formation of stable complexes between the IDA ligand and the metal ions.[12] After saturation, the adsorbent can often be regenerated by treating it with an acid solution to release the bound metal ions, allowing for its reuse.[1]
Data Presentation: Metal Removal Efficiency
| Metal Ion | Adsorbent | Removal Efficiency / Capacity | Conditions | Reference |
| Cr(VI) | IDA-functionalized resin | 99.7% removal | 200 mg resin, 3.5 h | [9][12] |
| Ni(II) | IDA-functionalized resin | 65% removal | 200 mg resin, 3.5 h | [9][12] |
| Pb(II) | IDA-functionalized resin | 59% removal | 200 mg resin, 3.5 h | [9][12] |
| Cd(II) | IDA-functionalized resin | 28% removal | 200 mg resin, 3.5 h | [9][12] |
| Pb(II) | IDA-functionalized hypercrosslinked polymer | 1138 mg/g uptake capacity | - | [10] |
| Cu(II) | IDA-grafted graphene oxide | Highest affinity among 10 tested ions | pH 7 | [1] |
Application Note 3: Radiopharmaceutical Development
IDA and its derivatives serve as excellent bifunctional chelators for developing radiopharmaceuticals used in diagnostic imaging.[13][14]
Principle: This approach involves attaching a small chelating group, like IDA, to a biologically active molecule that targets a specific organ or tissue.[13][14] The IDA moiety then firmly chelates a gamma-emitting radiometal, most notably Technetium-99m (⁹⁹ᵐTc).[13][15] The resulting radiolabeled compound's distribution in the body is governed by the biologically active part of the molecule, allowing for targeted imaging.[13][14] N-substituted IDA derivatives, such as HIDA (Lidofenin), are famously used in hepatobiliary this compound (HIDA) scans to evaluate gallbladder and biliary system function.[2][13][15]
Application Note 4: Drug Discovery and Delivery
The chelating properties of IDA are being explored in novel therapeutic and drug discovery platforms.
-
Metalloenzyme Inhibitor Discovery: IMAC resins using IDA and various metal ions can serve as a screening platform.[16] They can act as a surrogate for a metalloenzyme active site to select potential inhibitor compounds with metal-binding groups from a mixture, potentially accelerating drug discovery.[16]
-
Targeted Drug Delivery: IDA-conjugated nanoparticles have been designed to act as bifunctional modulators. For instance, they can chelate excess Zn²⁺ ions that accelerate the aggregation of amyloid-β protein, implicated in Alzheimer's disease, and simultaneously inhibit the fibrillation process.[17]
-
Sustained-Release Chelators: A copolymer of lactic acid and IDA has been developed as a biodegradable, sustained-release chelating agent for treating lead (Pb²⁺) poisoning.[18] This polymeric approach offers the potential for long-lasting effects with improved biocompatibility.[18]
Experimental Protocols
Protocol 1: Purification of His-tagged Protein using Ni-IDA Affinity Chromatography
This protocol outlines the general steps for purifying a His-tagged recombinant protein from a bacterial cell lysate using Ni-IDA resin.
-
Preparation of Buffers:
-
Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0. (Note: Imidazole concentration may need optimization to minimize non-specific binding).
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0. (Note: Use the lowest effective concentration to elute the target protein).
-
-
Preparation of Cell Lysate:
-
Resuspend the cell pellet (from bacterial expression) in Lysis/Binding Buffer.
-
Lyse the cells using sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the clarified supernatant for purification.
-
-
Resin Equilibration:
-
Add an appropriate volume of IDA resin slurry to a chromatography column. Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes (CV) of deionized water.
-
(If resin is uncharged) Charge the resin with a metal salt solution (e.g., 50 mM NiSO₄) followed by a water wash.
-
Equilibrate the charged resin with 5-10 CV of Lysis/Binding Buffer.
-
-
Protein Binding:
-
Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 1 mL/min).
-
Collect the flow-through fraction to check for unbound protein via SDS-PAGE.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm (A₂₈₀) of the wash effluent until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged protein by applying the Elution Buffer to the column.
-
Collect fractions of 1-2 CV and monitor the A₂₈₀ to identify fractions containing the purified protein.
-
-
Analysis:
-
Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to confirm the purity of the target protein.
-
Protocol 2: Evaluation of Heavy Metal Adsorption by IDA-Functionalized Resin
This protocol describes a batch experiment to determine the removal efficiency of a heavy metal ion from an aqueous solution.
-
Preparation of Metal Ion Stock Solution:
-
Prepare a 1000 mg/L (ppm) stock solution of a target heavy metal salt (e.g., Pb(NO₃)₂, NiSO₄, CrK(SO₄)₂) in deionized water.
-
From the stock, prepare a working solution of the desired concentration (e.g., 100 ppm) for the experiment. Adjust the pH of the solution if required for the specific metal ion.
-
-
Adsorption Experiment:
-
Accurately weigh a specific amount of dry IDA-functionalized resin (e.g., 100 mg) into several flasks or tubes.
-
Add a defined volume of the metal ion working solution (e.g., 50 mL) to each flask.
-
Seal the flasks and place them on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 4 hours) to reach equilibrium.
-
Include a control flask containing only the metal ion solution without the resin.
-
-
Sample Analysis:
-
After incubation, allow the resin to settle.
-
Carefully collect an aliquot of the supernatant from each flask. If necessary, filter the supernatant to remove any fine resin particles.
-
Determine the final concentration of the metal ion remaining in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of metal ion removal using the following formula:
-
Removal (%) = [(C₀ - Cₑ) / C₀] * 100
-
Where C₀ is the initial metal ion concentration and Cₑ is the equilibrium (final) metal ion concentration in the supernatant.
-
-
-
Calculation of Adsorption Capacity:
-
Calculate the adsorption capacity (qₑ, in mg/g) of the resin at equilibrium:
-
qₑ = [(C₀ - Cₑ) * V] / m
-
Where V is the volume of the solution (in L) and m is the mass of the adsorbent (in g).
-
-
Visualizations
Caption: Chelation mechanism of this compound (IDA) with a divalent metal ion.
Caption: Experimental workflow for IMAC purification of a His-tagged protein using Ni-IDA.
Caption: Workflow for evaluating heavy metal adsorption by an IDA-functionalized resin.
Caption: Logical relationship for IDA in bifunctional radiopharmaceutical development.
References
- 1. Grafting chelating groups on 2D carbon for selective heavy metal adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bioclone.net [bioclone.net]
- 4. cube-biotech.com [cube-biotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cube-biotech.com [cube-biotech.com]
- 7. AAT Bioquest: Immobilized Metal Affinity Chromatography (IMAC) [aatbioquest.blogspot.com]
- 8. analab.com.tw [analab.com.tw]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound-functionalized porous polymer for removal of toxic metal ions from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adsorption of heavy metal ions by this compound functionalized D301 resin: Kinetics, isotherms and thermodynamics-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of new radiopharmaceuticals based on N-substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Table 6-4, Some Radiopharmaceuticals Used in Medicine - Toxicological Profile for Ionizing Radiation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Immobilized Metal Affinity Chromatography as a Drug Discovery Platform for Metalloenzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-conjugated nanoparticles as a bifunctional modulator against Zn2+-mediated amyloid β-protein aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Controllable preparation and performance of bio-based poly(lactic acid-iminodiacetic acid) as sustained-release Pb2+ chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
Application of Technetium-99m Labeled Iminodiacetic Acid Derivatives in Hepatobiliary Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivatives are radiopharmaceuticals routinely used in nuclear medicine for hepatobiliary scintigraphy, commonly known as a HIDA scan.[1][2] These tracers provide a non-invasive method to evaluate the function and anatomy of the liver, gallbladder, and biliary system.[3] Following intravenous injection, Tc-99m IDA derivatives are taken up by hepatocytes and excreted into the bile, allowing for dynamic imaging of the hepatobiliary tract.[3][4] This document provides detailed application notes and protocols for the use of these agents in a research and drug development setting.
The two most commonly used Tc-99m IDA derivatives are Tc-99m mebrofenin (B129125) and Tc-99m disofenin (B14549).[1][4] The choice between these agents often depends on the patient's clinical condition, particularly their serum bilirubin (B190676) levels, as mebrofenin has shown better performance in patients with hyperbilirubinemia.
Applications in Hepatobiliary Imaging
The primary applications of Tc-99m IDA derivatives in hepatobiliary imaging include:
-
Evaluation of Acute Cholecystitis: Non-visualization of the gallbladder with tracer accumulation in the liver and excretion into the small intestine is a highly sensitive and specific sign of acute cholecystitis, suggesting cystic duct obstruction.[4]
-
Assessment of Biliary Dyskinesia: A quantitative measurement of gallbladder ejection fraction (GBEF) can be performed following the administration of cholecystokinin (B1591339) (CCK) to assess gallbladder contractility. A low GBEF may be indicative of biliary dyskinesia.
-
Detection of Bile Leaks: Extravasation of the radiotracer outside the biliary tree is a direct indicator of a bile leak, often a complication of surgery or trauma.
-
Evaluation of Biliary Patency: Delayed or absent visualization of tracer in the small intestine can indicate an obstruction in the common bile duct.
-
Assessment of Neonatal Jaundice: Differentiating between neonatal hepatitis and biliary atresia is a critical application. In biliary atresia, there is good hepatic uptake but no excretion into the bowel, even on delayed imaging.[5]
-
Liver Transplant Evaluation: Hepatobiliary scintigraphy can be used to assess the function of a transplanted liver, including uptake and excretion, and to detect complications such as bile leaks or obstruction.
Quantitative Data Summary
The selection of a specific Tc-99m IDA derivative can be influenced by its pharmacokinetic properties. The following tables summarize key quantitative data for Tc-99m mebrofenin and Tc-99m disofenin.
| Parameter | Tc-99m Mebrofenin | Tc-99m Disofenin | Reference |
| Renal Excretion (Normal Bilirubin) | ~1% in 2 hours | ~9% in 2 hours | [4] |
| Renal Excretion (Elevated Bilirubin) | Lower than disofenin | Higher than mebrofenin | |
| Time to Peak Liver Activity (Rats) | 80 +/- 30 s | - | [6] |
| Time to Half of Peak Activity (Rats) | 524 +/- 82 s | - | [6] |
| Radiopharmaceutical | Hepatic Uptake at 5 min (% of injected dose) | Biliary Excretion at 60 min (% of injected dose) | Urinary Excretion at 60 min (% of injected dose) |
| Tc-99m-Lidofenin | 85.4 ± 3.2 | 45.2 ± 8.1 | 4.8 ± 1.5 |
| Tc-99m-Disofenin | 91.2 ± 2.5 | 60.5 ± 7.3 | 2.1 ± 0.8 |
| Tc-99m-Mebrofenin | 94.5 ± 1.8 | 75.3 ± 6.9 | 1.2 ± 0.5 |
| Tc-99m-Arclofenin | 88.7 ± 4.1 | 55.8 ± 9.2 | 3.5 ± 1.1 |
Data derived from studies in cultured rat hepatocytes and may not be directly comparable to human studies.[7]
Experimental Protocols
Protocol 1: Preparation of Technetium-99m Labeled this compound Derivatives
This protocol outlines the steps for radiolabeling commercially available kits of mebrofenin and disofenin.
Materials:
-
Commercially available kit for the preparation of Technetium Tc-99m Mebrofenin or Disofenin (containing the IDA derivative and a reducing agent, typically stannous chloride).[1][8]
-
Sterile, non-pyrogenic, and oxidant-free Sodium Pertechnetate (B1241340) (Tc-99m) injection.[1]
-
Sterile shielded syringe.[1]
-
Lead vial shield.[9]
-
Dose calibrator.[1]
-
Waterproof gloves.[1]
-
Alcohol swabs.[8]
Procedure:
-
Preparation: Wear waterproof gloves throughout the procedure.[1] Place the reaction vial in a lead shield.[9]
-
Aseptic Technique: Swab the rubber septum of the reaction vial with an alcohol swab.[8]
-
Reconstitution: Using a sterile shielded syringe, aseptically add 1-5 mL of Sodium Pertechnetate (Tc-99m) injection to the vial. The total activity should not exceed 3.7 GBq (100 mCi).[1]
-
Mixing: Gently swirl the contents of the vial for one minute to ensure complete dissolution of the lyophilized powder.[1]
-
Incubation: Let the vial stand at room temperature for at least 10 minutes.[1]
-
Labeling: Record the time and date of preparation.[1]
-
Quality Control: Before patient administration, perform radiochemical purity testing as described in Protocol 2.[1]
-
Dose Measurement: Aseptically withdraw the required patient dose using a sterile shielded syringe and measure the activity in a suitable dose calibrator immediately before administration.[1]
-
Storage: The reconstituted vial should be stored at controlled room temperature and used within six hours of preparation.[8]
Protocol 2: Quality Control of Technetium-99m Labeled IDA Derivatives
Radiochemical purity is essential to ensure diagnostic accuracy and minimize unnecessary radiation exposure. Thin-layer chromatography (TLC) is a common method for quality control.
Materials:
-
Instant thin-layer chromatography (ITLC-SG) strips.[10]
-
Developing solvents: e.g., 100% methanol (B129727) and 20% saline.[10]
-
Chromatography developing chamber.
-
Radiochromatogram scanner or gamma counter.
Procedure:
-
Spotting: Apply a small spot of the prepared radiopharmaceutical onto the origin of two ITLC-SG strips.[1]
-
Development:
-
Place one strip in a developing chamber containing 100% methanol.
-
Place the second strip in a developing chamber containing 20% saline.
-
-
Migration: Allow the solvent front to migrate to the top of the strips.[1]
-
Drying and Cutting: Remove the strips from the chambers, allow them to dry, and cut them in half at a pre-determined cut line.[1]
-
Counting: Count the radioactivity of each half of the strips using a gamma counter or a radiochromatogram scanner.
-
Calculation:
-
In the methanol system, free pertechnetate (TcO4-) migrates with the solvent front, while the Tc-99m IDA complex and hydrolyzed-reduced technetium (TcO2) remain at the origin.
-
In the saline system, both free pertechnetate and the Tc-99m IDA complex migrate with the solvent front, while hydrolyzed-reduced technetium remains at the origin.
-
Calculate the percentage of each species to determine the radiochemical purity. The acceptable radiochemical purity should be >95%.
-
Protocol 3: Hepatobiliary Imaging Protocol
Patient Preparation:
-
The patient should be fasting for a minimum of 4 hours prior to the study to ensure gallbladder filling.[4]
-
Opiates should be withheld for at least 4-6 hours as they can cause spasm of the sphincter of Oddi, potentially leading to a false-positive study.[4]
Radiopharmaceutical Administration:
-
The typical adult dose is 111-185 MBq (3-5 mCi) of Tc-99m mebrofenin or disofenin administered intravenously.[11]
-
Higher doses may be required for patients with elevated bilirubin levels.[11]
Imaging:
-
Instrumentation: A large field-of-view gamma camera equipped with a low-energy, all-purpose collimator is used.
-
Patient Positioning: The patient is positioned supine with the camera detector placed over the right upper quadrant of the abdomen, including the liver and small bowel.
-
Acquisition:
-
Dynamic imaging is initiated immediately after radiotracer injection.
-
Images are acquired for 60 minutes at a frame rate of 1 minute per frame.
-
Delayed imaging at 2-4 hours, or even up to 24 hours, may be necessary if the gallbladder or bowel activity is not visualized within the initial 60 minutes.
-
-
Pharmacologic Intervention (Optional):
-
Morphine Augmentation: If the gallbladder is not visualized by 60 minutes and there is tracer in the small bowel, morphine sulfate (B86663) (0.04 mg/kg) can be administered intravenously to constrict the sphincter of Oddi, promoting gallbladder filling. Imaging is continued for another 30 minutes.
-
CCK for GBEF: To calculate the gallbladder ejection fraction, a baseline image of the filled gallbladder is obtained. Cholecystokinin (e.g., sincalide, 0.02 µg/kg) is then infused over 30-60 minutes, and dynamic imaging is performed to measure the rate and extent of gallbladder emptying.
-
Signaling/Metabolic Pathway
Tc-99m IDA derivatives are actively transported into hepatocytes via organic anion transporting polypeptides (OATPs).[1] Unlike bilirubin, they are not conjugated within the hepatocyte.[12] They are then secreted into the biliary canaliculi by the multidrug resistance-associated protein 2 (MRP2). From the biliary canaliculi, they flow into the hepatic ducts, common bile duct, and subsequently into the gallbladder and small intestine.
Conclusion
Technetium-99m labeled this compound derivatives are indispensable tools in the assessment of hepatobiliary function. The choice of agent and the specific imaging protocol should be tailored to the clinical question being addressed. Adherence to standardized protocols for radiopharmaceutical preparation, quality control, and image acquisition is crucial for obtaining accurate and reproducible results in both clinical and research settings. The quantitative data and detailed protocols provided in this document serve as a comprehensive resource for professionals in the field of drug development and biomedical research.
References
- 1. nucmedtutorials.com [nucmedtutorials.com]
- 2. nucpharmtutorials.com [nucpharmtutorials.com]
- 3. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medfordradiology.com [medfordradiology.com]
- 5. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Kit for the Preparation of Technetium Tc 99m Mebrofenin [dailymed.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An optimized visualization and quantitative protocol for in-depth evaluation of lymphatic vessel architecture in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Application Notes and Protocols for the Removal of Heavy Metals from Aqueous Solutions Using Iminodiacetic Acid-Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminodiacetic acid (IDA) is a chelating agent widely employed in the removal of heavy metals from aqueous solutions. Its effectiveness stems from the presence of two carboxylate groups and a secondary amine, which act as a tridentate ligand, forming stable complexes with various metal ions.[1] This property makes IDA an ideal candidate for functionalizing various support materials, such as resins, silica (B1680970) gel, and polymers, to create highly effective adsorbents for environmental remediation and purification processes.[2][3][4][5] These IDA-functionalized materials exhibit high adsorption capacities, selectivity for heavy metals, and can often be regenerated for multiple uses.[4][6] This document provides detailed application notes and experimental protocols for the use of IDA-functionalized adsorbents in heavy metal removal.
Principle of Operation: Chelation
The removal of heavy metal ions by IDA-functionalized materials is based on the principle of chelation. The iminodiacetate (B1231623) group selectively and irreversibly binds to metal ions through the coordination of its carboxyl and imino groups.[7] This interaction forms a stable, ring-like structure known as a chelate, effectively sequestering the metal ion from the solution. The general mechanism for a divalent metal cation is illustrated below.
Caption: Chelation mechanism of this compound with a divalent metal cation.
Data Presentation: Adsorption Capacities and Removal Efficiencies
The performance of various IDA-functionalized materials for the removal of different heavy metals is summarized in the tables below. These tables provide a comparative overview of their adsorption capacities and removal efficiencies under different experimental conditions.
Table 1: Maximum Adsorption Capacities of IDA-Functionalized Adsorbents for Various Heavy Metals
| Adsorbent Material | Heavy Metal | Adsorption Capacity (mmol/g) | Adsorption Capacity (mg/g) | Reference |
| IDA-functionalized D301 resin (ID301) | Cu(II) | 4.48 | 284.7 | [4][8] |
| Pb(II) | 2.99 | 619.5 | [4][8] | |
| Cd(II) | 2.26 | 254.1 | [4][8] | |
| Iminodiacetate chelating resin (IDAR) | Cu(II) | 1.79 | 113.8 | [6][9] |
| Ni(II) | 1.72 | 100.9 | [6][9] | |
| Hg(II) | 0.96 | 192.6 | [6][9] | |
| Co(II) | 1.26 | 74.2 | [6][9] | |
| IDA-functionalized hypercrosslinked polymer (IDA-HCP) | Pb(II) | - | 1138 | [3] |
| IDA-functionalized nanoporous carbon (CMK-3) | Pb(II) | - | 147.4 | [10] |
| Cu(II) | - | 145.1 | [10] | |
| Cd(II) | - | 142.3 | [10] |
Table 2: Removal Efficiencies of IDA-Functionalized Adsorbents
| Adsorbent Material | Heavy Metal | Removal Efficiency (%) | Reference |
| IDA functionalized cation exchange resin | Cr(VI) | 99.7 | [5][11] |
| Ni(II) | 65 | [5][7] | |
| Pb(II) | 59 | [5][7] | |
| Cd(II) | 28 | [5][7] |
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of IDA-functionalized materials for heavy metal removal.
Protocol 1: Preparation of IDA-Functionalized Resin
This protocol describes the synthesis of an IDA-functionalized resin, a common adsorbent for heavy metal removal.
Materials:
-
Chloromethylated styrene-divinylbenzene copolymer resin beads
-
This compound (IDA)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
0.1 N Hydrochloric acid (HCl)
Procedure:
-
Soak the chloromethylated styrene-DVB copolymer resin beads in DMF.
-
Prepare a 30% (w/v) solution of this compound in DMF.
-
Add the soaked resin beads to the IDA solution and reflux the mixture for 20 hours.
-
After reflux, wash the functionalized resin beads thoroughly with distilled water until a neutral pH is achieved.
-
Dry the resin at 140-160 °C for 2 hours.[11]
-
For pretreatment before use, soak the dried resin in distilled water for 48 hours to increase its surface area.
-
Regenerate the resin with 0.1 N HCl, followed by washing with distilled water.[11]
Protocol 2: Batch Adsorption Experiments
This protocol outlines the procedure for conducting batch adsorption experiments to evaluate the performance of IDA-functionalized adsorbents.
Materials:
-
IDA-functionalized adsorbent
-
Stock solutions of heavy metal ions (e.g., Cu(II), Pb(II), Cd(II)) of known concentration
-
pH meter
-
Shaker or orbital incubator
-
Centrifuge or filtration apparatus
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Preparation of Metal Solutions: Prepare a series of standard solutions of the target heavy metal ions with varying initial concentrations from the stock solution.
-
Adsorption Study:
-
Accurately weigh a specific amount of the IDA-functionalized adsorbent and add it to a series of flasks.
-
Add a known volume of the prepared heavy metal solution to each flask.
-
Adjust the pH of the solutions to the desired value using dilute acid or base. The optimal pH can vary depending on the metal ion but is often in the range of 4-5.[4][10]
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time.
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Determine the final concentration of the heavy metal ions in the supernatant/filtrate using AAS or ICP-MS.
-
-
Data Analysis:
-
Calculate the amount of metal adsorbed per unit mass of the adsorbent (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
q_e is the adsorption capacity at equilibrium (mg/g or mmol/g)
-
C_0 is the initial metal ion concentration (mg/L or mmol/L)
-
C_e is the equilibrium metal ion concentration (mg/L or mmol/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100
-
Protocol 3: Column Adsorption and Regeneration
This protocol describes the procedure for continuous heavy metal removal using a fixed-bed column and subsequent regeneration of the adsorbent.
Materials:
-
IDA-functionalized adsorbent
-
Glass or acrylic column
-
Peristaltic pump
-
Heavy metal solution of known concentration
-
Eluting agent (e.g., 0.2 M HNO₃)[6]
-
Fraction collector (optional)
Procedure:
-
Column Packing: Pack the column with a known amount of the IDA-functionalized adsorbent.
-
Adsorption:
-
Pump the heavy metal solution through the column at a constant flow rate.
-
Collect effluent samples at regular time intervals.
-
Analyze the concentration of the heavy metal in the effluent samples.
-
Continue the process until the effluent concentration approaches the influent concentration (breakthrough).
-
-
Elution and Regeneration:
-
Once the column is saturated, pass an eluting agent (e.g., 0.2 M HNO₃) through the column to desorb the bound metal ions.[6]
-
Wash the column with distilled water until the pH of the effluent is neutral.
-
The regenerated column can be reused for subsequent adsorption cycles. Studies have shown that some resins can be reused for at least five sorption-desorption cycles with minimal loss of adsorption capacity.[6]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for heavy metal removal using IDA-functionalized materials and the logical relationship of factors influencing the adsorption process.
Caption: Experimental workflow for heavy metal removal using IDA materials.
Caption: Key factors influencing the adsorption of heavy metals.
References
- 1. Grafting chelating groups on 2D carbon for selective heavy metal adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-functionalized porous polymer for removal of toxic metal ions from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption of heavy metal ions by this compound functionalized D301 resin: Kinetics, isotherms and thermodynamics-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. This compound functionalized cation exchange resin for adsorptive removal of Cr(VI), Cd(II), Ni(II) and Pb(II) from their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deswater.com [deswater.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Synthesis of Glyphosate via the Iminodiacetic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of iminodiacetic acid (IDA) in the industrial synthesis of glyphosate (B1671968), a widely used broad-spectrum herbicide. The document outlines the primary synthetic route, presents key quantitative data, and offers detailed experimental protocols for laboratory-scale synthesis.
Introduction
Glyphosate, chemically N-(phosphonomethyl)glycine, is a systemic herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids in plants and various microorganisms but is absent in animals, forming the basis of glyphosate's selective herbicidal activity.[1][2][3] One of the predominant industrial methods for glyphosate synthesis utilizes this compound (IDA) as a key starting material.[1][4][5] This route involves a two-step process: the formation of N-(phosphonomethyl)this compound (PMIDA) from IDA, followed by the oxidative cleavage of PMIDA to yield glyphosate.[4][6]
The this compound (IDA) Pathway
The IDA pathway is a well-established method for the large-scale production of glyphosate.[4] The synthesis begins with this compound, which undergoes a Mannich-type reaction with formaldehyde (B43269) and a phosphorus source, typically phosphorous acid or phosphorus trichloride (B1173362), to produce N-(phosphonomethyl)this compound (PMIDA).[1][6] In the subsequent step, PMIDA is subjected to oxidation, which selectively cleaves one of the carboxymethyl groups to yield glyphosate.[4][6]
This pathway is favored for its efficiency and the relatively high purity of the final product. Different industrial producers may have variations in the specifics of the process, particularly concerning the source and synthesis of the initial IDA.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the IDA-based synthesis of glyphosate, compiled from various sources.
Table 1: Reaction Yields
| Reaction Step | Description | Reported Yield |
| IDA to PMIDA | Conversion of this compound to N-(phosphonomethyl)this compound | ~93%[4] |
| PMIDA to Glyphosate | Oxidation of PMIDA to Glyphosate | ~93%[4] |
| Overall Process | Overall yield from this compound | ~85%[4] |
| PMIDA Oxidation (Alternative) | Reaction recovery rate using H₂O₂ and FeSO₄ | >90%[7] |
Table 2: Reaction Conditions for PMIDA Oxidation
| Parameter | Value | Source |
| Temperature | 60-70 °C | [8] |
| Pressure | Normal Atmospheric Pressure | [7][8] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | [7][8] |
| Reducing Agent / Catalyst | Ferrous Sulfate (B86663) (FeSO₄·7H₂O) | [7][8] |
| Molar Ratio (PMIDA:H₂O₂:FeSO₄·7H₂O) | 1 : 2 : 3.6 | [7][8] |
| Hydrogen Peroxide Addition Time | 0.8 - 1.5 hours | [8] |
| Oxidation Reaction Time | 1.0 - 2.5 hours (heat preservation) | [8] |
| Ferrous Sulfate Solution Addition Time | 0.1 - 0.5 hours | [8] |
| Reduction Reaction Time | 0.8 - 1.2 hours (heat preservation) | [8] |
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of glyphosate via the IDA pathway. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.
Protocol 1: Synthesis of N-(phosphonomethyl)this compound (PMIDA) from this compound
This protocol describes the synthesis of PMIDA through the reaction of this compound, formaldehyde, and phosphorus trichloride.
Materials:
-
This compound (IDA)
-
37% Formaldehyde solution
-
Phosphorus trichloride (PCl₃)
-
Hydrochloric acid (36%)
-
Deionized water
-
Reaction vessel with stirring, heating, and pressure control capabilities
-
Dropping funnel
-
Condenser
Procedure:
-
Prepare an aqueous solution of the disodium (B8443419) salt of this compound (DSIDA). Alternatively, start with iminodiacetonitrile (B147120) and hydrolyze it with sodium hydroxide (B78521) to obtain the DSIDA solution.[6][9]
-
In a reaction vessel, under stirring and controlled pressure (-0.01 to -0.04 MPa), add the DSIDA solution.[9]
-
Add hydrochloric acid to the DSIDA solution. The molar ratio of the acid catalyst should be 0.2 to 1.0 times the molar amount of the initial iminodiacetonitrile (if starting from there).[9]
-
At a temperature of 45 to 75 °C, slowly add phosphorus trichloride dropwise. The molar ratio of PCl₃ should be 1.0 to 1.5 times that of the initial iminodiacetonitrile.[9] Control the pressure between -0.01 and -0.04 MPa.[9]
-
After the complete addition of PCl₃, add formaldehyde (1.0 to 2.2 times the molar amount of the initial iminodiacetonitrile) at a temperature of at least 80 °C.[9]
-
Maintain the reaction temperature at 100 to 120 °C for 1 to 7 hours to allow for the formation of a PMIDA suspension.[9]
-
After the reaction is complete, recover any unreacted formaldehyde under reduced pressure.
-
Cool the suspension and separate the solid PMIDA product by filtration.
-
Wash the PMIDA product with deionized water and dry to obtain a product with a purity of over 98%.[9]
Protocol 2: Synthesis of Glyphosate by Oxidation of PMIDA
This protocol details the oxidation of PMIDA to glyphosate using hydrogen peroxide and ferrous sulfate.
Materials:
-
N-(phosphonomethyl)this compound (PMIDA) powder (98% purity)
-
Hydrogen peroxide solution (30%)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
Oxidation Step:
-
In a reaction vessel, place the PMIDA raw powder.
-
Under continuous stirring and maintaining a temperature of 60-70 °C at normal pressure, add the hydrogen peroxide solution.[8] The molar ratio of PMIDA to H₂O₂ should be 1:2.[7][8]
-
The addition of hydrogen peroxide should be carried out over a period of 0.8 to 1.5 hours.[8]
-
After the addition is complete, maintain the temperature at 60-70 °C for 1.0 to 2.5 hours to ensure the oxidation reaction proceeds to completion.[8]
-
Cool the reaction mixture before proceeding to the next step.[8]
-
-
Reduction and Final Product Formation:
-
Filter the solution from the oxidation step into a new reaction vessel.
-
In a separate beaker, dissolve ferrous sulfate heptahydrate in an appropriate amount of deionized water to create a ferrous sulfate solution. The molar ratio of the initial PMIDA to FeSO₄·7H₂O should be 1:3.6.[7][8]
-
Under stirring and at a temperature of 60-70 °C, add the ferrous sulfate solution to the reaction vessel over a period of 0.1 to 0.5 hours.[8]
-
Maintain the temperature at 60-70 °C for 0.8 to 1.2 hours for the reduction reaction.[8]
-
The resulting solution contains glyphosate, typically at a concentration of about 20%.[8]
-
-
Purification (Optional):
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis of Glyphosate from this compound.
Experimental Workflow
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Glyphosate and Roundup Disrupt the Gut Microbiome by Inhibiting the Shikimate Pathway - GMOScience [gmoscience.org]
- 3. Impact of glyphosate (RoundupTM) on the composition and functionality of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. environmentalgenome.org [environmentalgenome.org]
- 5. Harnessing phosphonate antibiotics argolaphos biosynthesis enables a synthetic biology-based green synthesis of glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CN1301259C - The method for preparing glyphosate by diglyphosate - Google Patents [patents.google.com]
- 8. CN1557820A - Preparation for glyphosate from N-(phosphonomethyl)this compound (PMIDA) and its products ,and related process - Google Patents [patents.google.com]
- 9. CN100400543C - Method for preparing bisglyphosate by hydrolysis of iminodiacetonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for Selective Metal Ion Extraction Using Iminodiacetic Acid Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of iminodiacetic acid (IDA) resin in the selective extraction of metal ions. This guide is intended for professionals in research, scientific, and drug development fields who require robust methods for metal ion separation and purification.
Introduction to this compound (IDA) Resin
This compound (IDA) resin is a chelating ion exchange resin widely employed for the selective removal and recovery of metal ions from various aqueous solutions. The resin consists of a solid support matrix, typically polystyrene-divinylbenzene, functionalized with this compound groups [-N(CH₂COOH)₂]. These IDA groups act as tridentate ligands, forming stable coordination complexes with metal ions through the nitrogen atom and the two carboxylate groups. This chelation mechanism provides high selectivity for transition metals over alkali and alkaline earth metals.
The binding of metal ions to IDA resin is highly dependent on the pH of the solution. At low pH, the carboxyl groups are protonated, reducing the resin's chelating ability. As the pH increases, the carboxyl groups deprotonate, enhancing the formation of metal-IDA complexes. This pH dependency can be exploited for the selective binding and elution of different metal ions.
Quantitative Data: Metal Ion Binding and Elution
The following tables summarize the binding capacities and elution conditions for various metal ions on IDA resin. This data is compiled from multiple studies to provide a comparative reference.
Table 1: Metal Ion Binding Capacities on this compound Resin
| Metal Ion | Resin Type | Binding Capacity (mmol/g) | Binding Capacity (mg/g) | Optimal pH | Reference(s) |
| Cu(II) | Iminodiacetate chelating resin (IDAR) | 1.79 | 113.7 | 4.0 | [1] |
| Ni(II) | Iminodiacetate chelating resin (IDAR) | 1.72 | 101.0 | 4.0 - 5.0 | [1][2][3][4] |
| Co(II) | Iminodiacetate chelating resin (IDAR) | 1.26 | 74.2 | 4.0 - 5.0 | [1][2][3][4] |
| Hg(II) | Iminodiacetate chelating resin (IDAR) | 0.96 | 192.6 | - | [1] |
| Pb(II) | Functionalized cation exchange resin | - | - | 3.5 | [5][6][7] |
| Cd(II) | Functionalized cation exchange resin | - | - | 3.5 | [5][6][7] |
| Cr(VI) | Functionalized cation exchange resin | - | - | 3.5 | [5][6][7] |
| Mn(II) | Amberlite IRC 748 | - | - | > 5.0 | [2][3][4] |
| Mg(II) | Amberlite IRC 748 | - | - | > 5.0 | [2][3][4] |
Note: Binding capacities can vary depending on the specific resin, experimental conditions, and the presence of competing ions.
Table 2: Elution Conditions for Metal Ions from this compound Resin
| Metal Ion | Eluent | Concentration | Recovery (%) | Reference(s) |
| Cu(II) | Nitric Acid (HNO₃) | 0.2 M | >95% | [1][8] |
| Ni(II) | Nitric Acid (HNO₃) | 0.2 M | >95% | [1][8] |
| Hg(II) | Nitric Acid (HNO₃) | 0.2 M | >95% | [1][8] |
| Co(II) | Nitric Acid (HNO₃) | 0.2 M | Partially eluted | [1] |
| Ni(II), Co(II), Mn(II), Mg(II) | Sulfuric Acid (H₂SO₄) | 1 M | - | [2] |
| His-tagged Proteins | Imidazole (B134444) | 200-300 mM | >95% | [9][10] |
Experimental Protocols
This section provides detailed protocols for two common applications of IDA resin: heavy metal removal from wastewater and purification of His-tagged proteins.
Protocol for Selective Extraction of Heavy Metals from Industrial Wastewater
This protocol outlines a general procedure for the removal of heavy metal ions such as Cu(II), Ni(II), and Pb(II) from an aqueous solution using IDA resin in a column chromatography setup.
Materials:
-
This compound (IDA) chelating resin
-
Chromatography column
-
Peristaltic pump
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄) for elution
-
Deionized water
-
Metal standard solutions for analysis (e.g., AAS or ICP-MS)
Procedure:
-
Resin Preparation and Packing:
-
Swell the desired amount of IDA resin in deionized water for at least 2 hours.
-
Prepare a slurry of the resin in deionized water and pour it into the chromatography column.
-
Allow the resin to settle and pack uniformly. Wash the packed resin with 5-10 bed volumes of deionized water to remove any impurities.
-
-
Equilibration:
-
Sample Loading:
-
Adjust the pH of the wastewater sample to the optimal binding pH.
-
Load the sample onto the column using a peristaltic pump at a controlled flow rate (e.g., 1-5 mL/min). The optimal flow rate will depend on the column dimensions and resin volume.
-
Collect the flow-through and analyze it for the concentration of the target metal ion to determine the breakthrough point.
-
-
Washing:
-
After loading the sample, wash the column with 5-10 bed volumes of the equilibration buffer to remove any non-specifically bound ions.
-
-
Elution:
-
Resin Regeneration:
-
After elution, regenerate the resin for reuse.
-
Wash the column with 5-10 bed volumes of a strong acid solution (e.g., 1 M HCl) to strip any remaining metal ions.
-
Wash with 10-20 bed volumes of deionized water until the pH of the effluent is neutral.
-
Re-equilibrate the resin with the appropriate buffer for the next use.
-
Protocol for Purification of His-tagged Proteins using Ni-IDA Resin
This protocol describes the purification of a recombinant protein containing a polyhistidine tag (His-tag) using IDA resin charged with Ni(II) ions (Ni-IDA).
Materials:
-
IDA resin
-
Nickel(II) sulfate (B86663) (NiSO₄) solution (100 mM)
-
Chromatography column or spin columns
-
Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
-
Cell lysate containing the His-tagged protein
Procedure:
-
Resin Charging with Ni(II):
-
Wash the IDA resin with 5 bed volumes of deionized water.
-
Load the resin with 2-3 bed volumes of 100 mM NiSO₄ solution. A color change to light blue should be observed.
-
Wash the resin with 5-10 bed volumes of deionized water to remove unbound Ni(II) ions.
-
Equilibrate the Ni-IDA resin with 5-10 bed volumes of Binding Buffer.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Add imidazole to the lysate to a final concentration of 10-20 mM to reduce non-specific binding.
-
Load the clarified lysate onto the equilibrated Ni-IDA column at a slow flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 bed volumes of Wash Buffer to remove unbound and weakly bound proteins. The imidazole concentration in the wash buffer can be optimized to maximize purity without eluting the His-tagged protein.
-
-
Elution:
-
Elute the His-tagged protein by applying the Elution Buffer to the column. The high concentration of imidazole competes with the His-tag for binding to the Ni(II) ions, thus displacing the protein.
-
Collect the eluate in fractions.
-
-
Analysis and Downstream Processing:
-
Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE and Bradford assay.
-
Pool the fractions containing the pure protein.
-
If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.
-
-
Resin Regeneration:
-
To regenerate the Ni-IDA resin, strip the bound Ni(II) ions by washing with 5-10 bed volumes of 100 mM EDTA solution.
-
Wash thoroughly with deionized water. The resin can then be recharged with NiSO₄ for the next purification.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Chelation of a metal ion by the this compound functional group on the resin.
Caption: General workflow for selective metal ion extraction using IDA resin.
References
- 1. deswater.com [deswater.com]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound functionalized cation exchange resin for adsorptive removal of Cr(VI), Cd(II), Ni(II) and Pb(II) from their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Nickel Purification Resin Instructions [litonghoses.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Immobilization of Iminodiacetic Acid on Magnetic Beads for High-Efficiency Protein Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of iminodiacetic acid (IDA) onto magnetic beads. This technique is a cornerstone of immobilized metal-ion affinity chromatography (IMAC), a widely used method for the purification of proteins, particularly those with polyhistidine tags (His-tags).[1][2] These protocols are designed to guide researchers through the synthesis, functionalization, and application of IDA-magnetic beads for robust and efficient protein separation.
Introduction
IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues on a protein's surface (most notably histidine) and chelated transition metal ions.[1][2] this compound is a tridentate chelating ligand that can be covalently attached to a solid support, such as magnetic beads, and subsequently charged with divalent metal ions like Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺.[1][3] The resulting IDA-metal ion complex provides a high-affinity binding site for proteins containing accessible histidine, cysteine, or tryptophan residues.[1]
Magnetic beads offer significant advantages over traditional porous resins for protein purification, including a larger surface area for ligand immobilization, reduced nonspecific binding, and the ability to perform separations directly in crude cell lysates without the need for centrifugation or column chromatography.[1][4] This simplifies and accelerates the purification workflow, making it amenable to high-throughput and automated applications.[1][5]
Key Features and Advantages of IDA-Magnetic Beads:
-
High Efficiency: The superparamagnetic nature of the beads allows for rapid and efficient separation from the sample solution using an external magnetic field.[6]
-
Low Nonspecific Binding: The hydrophilic surface coating of the magnetic beads minimizes the unwanted binding of contaminating proteins.[1][5]
-
Scalability: The protocol can be easily scaled up or down to accommodate different sample volumes and protein expression levels.[7]
-
Versatility: IDA-magnetic beads can be charged with various metal ions to optimize the purification of different proteins.[1] They are effective for purifying proteins of various sizes and expression levels under both native and denaturing conditions.[5][8]
-
Cost-Effective: IMAC is a relatively inexpensive and straightforward purification method.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters of commercially available and experimentally prepared IDA-magnetic beads, providing a basis for comparison and selection.
Table 1: Physical and Chemical Properties of IDA-Magnetic Beads
| Parameter | 1 µm Beads | 5 µm Beads | Source |
| Composition | Magnetic beads with surface IDA groups | Magnetic beads with surface IDA groups | [5][8] |
| Number of Beads | ~ 1.68 x 10⁹ beads/mg | ~ 5 x 10⁷ beads/mg | [5][8] |
| Magnetization | ~40-45 EMU/g | ~40-45 EMU/g | [5][8] |
| Type of Magnetization | Superparamagnetic | Superparamagnetic | [5][8] |
| Stability | pH 3-11 (Short Term), pH 4-10 (Long Term), 4°C - 140°C | pH 3-11 (Short Term), pH 4-10 (Long Term), 4°C - 140°C | [5][8] |
Table 2: Performance Characteristics of IDA-Magnetic Beads
| Parameter | Value | Source |
| NiSO₄ Binding Capacity (1µm Beads) | ~40 μMol/g of Beads | [8] |
| NiSO₄ Binding Capacity (5µm Beads) | ~32 μMol/g of Beads | [8] |
| Protein Binding Capacity (His-tagged GFP) | 93.4 mg/g (Fe₃O₄/MPS@PAA/NTA-Ni²⁺) | [9] |
| Protein Binding Capacity (Generic) | Higher than NTA-functionalized beads | [2] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of IDA-functionalized magnetic beads and their subsequent use in protein purification.
Protocol 1: Synthesis of IDA-Functionalized Magnetic Beads
This protocol describes a common method for synthesizing silica-coated magnetic nanoparticles and subsequently functionalizing them with this compound.
Materials:
-
Fe₃O₄ magnetic nanoparticles (MNPs)
-
Ethanol
-
Deionized water
-
Ammonia solution (28-30%)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Sodium chloroacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Epichlorohydrin
-
This compound (IDA)
Procedure:
-
Silica Coating of Magnetic Nanoparticles:
-
Disperse 100 mg of Fe₃O₄ MNPs in a mixture of 100 mL ethanol and 25 mL deionized water.[10]
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.[10]
-
Add 6 mL of ammonia solution and 0.6 mL of TEOS dropwise while stirring vigorously.[10]
-
Continue the reaction for 12 hours at room temperature with mechanical stirring.[10]
-
Separate the resulting Fe₃O₄@SiO₂ nanoparticles using a strong magnet and wash them several times with ethanol and deionized water.[10]
-
-
Synthesis of IDA-propyl-silane:
-
Add 0.842 mL of APTES to 25 mL of deionized water in an ice bath with magnetic stirring for 1 hour.[11]
-
Add 1.26 g of sodium chloroacetate and heat the mixture to 80°C for 7 hours. Maintain the pH between 8.0 and 9.0 using 5 M NaOH.[10][11]
-
After the reaction, adjust the pH of the solution to 3.0 with concentrated HCl to obtain the IDA-propyl-silane solution.[10][11]
-
-
Functionalization of Silica-Coated Magnetic Nanoparticles with IDA:
-
Disperse 200 mg of the Fe₃O₄@SiO₂ nanoparticles in the prepared IDA-propyl-silane solution.[11]
-
Sonicate the mixture for 15 minutes.[11]
-
Heat the reaction to 95°C for 2 hours with mechanical agitation.[11]
-
Magnetically separate the functionalized beads and wash them thoroughly with deionized water to obtain the IDA-magnetic beads.[11]
-
Protocol 2: Protein Purification using IDA-Magnetic Beads
This protocol outlines the general procedure for capturing and eluting a His-tagged protein from a cell lysate using the prepared IDA-magnetic beads.
Materials:
-
IDA-Magnetic Beads
-
Metal salt solution (e.g., 0.1 M NiSO₄)
-
Equilibration/Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Cleared cell lysate containing the His-tagged protein of interest
-
Magnetic separator
Procedure:
-
Metal Ion Charging:
-
Resuspend the IDA-magnetic beads in deionized water.
-
Add the bead suspension to a 0.1 M solution of the desired metal salt (e.g., NiSO₄).[11]
-
Incubate for 2 hours at room temperature with gentle mixing.[11]
-
Magnetically separate the beads and wash them several times with deionized water to remove unbound metal ions.
-
-
Bead Equilibration:
-
Resuspend the metal-charged beads in Equilibration/Wash Buffer.
-
Place the tube on a magnetic separator and discard the supernatant.
-
Repeat this wash step two more times to fully equilibrate the beads.
-
-
Protein Binding:
-
Add the cleared cell lysate to the equilibrated beads.
-
Incubate for 30-60 minutes at 4°C with gentle end-over-end rotation to allow the His-tagged protein to bind to the beads.[12]
-
-
Washing:
-
Place the tube on the magnetic separator and discard the supernatant (unbound proteins).
-
Resuspend the beads in Equilibration/Wash Buffer.
-
Repeat the wash step 2-3 times to remove nonspecifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add Elution Buffer to the beads to release the bound His-tagged protein.
-
Incubate for 5-10 minutes at room temperature with occasional gentle vortexing.
-
Place the tube on the magnetic separator and carefully collect the supernatant containing the purified protein.
-
For complete recovery, a second elution step can be performed.
-
Visual Representations
The following diagrams illustrate the key processes involved in the preparation and application of IDA-magnetic beads for protein separation.
Caption: Synthesis of IDA-Functionalized Magnetic Beads.
Caption: Protein Separation Workflow using IDA-Magnetic Beads.
Conclusion
The immobilization of this compound on magnetic beads provides a robust and efficient platform for protein separation. The protocols and data presented in these application notes offer a comprehensive guide for researchers to implement this technology in their protein purification workflows. The versatility, scalability, and ease of use make IDA-magnetic beads an invaluable tool in academic research and industrial drug development.
References
- 1. bioclone.net [bioclone.net]
- 2. cube-biotech.com [cube-biotech.com]
- 3. Preparation of magnetic immobilized metal affinity separation media and its use in the isolation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnetic techniques for the isolation and purification of proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. Preparation and characterization of this compound-functionalized magnetic nanoparticles and its selective removal of bovine hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein purification with magnetic beads [iba-lifesciences.com]
- 8. bioclone.net [bioclone.net]
- 9. High‐efficiency Ni2+ ‐NTA/PAA magnetic beads with specific separation on His‐tagged protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of magnetic nanoparticles with an IDA or TED modified surface for purification and immobilization of poly-histidine tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Iminodiacetic Acid-Based Metal Ion Detection in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iminodiacetic acid (IDA)-based assays in the detection of heavy metal ions in environmental samples. The methodologies described herein leverage the strong chelating properties of IDA to provide sensitive and selective detection of various metal contaminants.
Introduction
This compound (IDA) is a tridentate chelating agent that forms stable complexes with a variety of divalent and trivalent metal ions.[1] This property makes it an excellent functional group for the development of sensors aimed at detecting heavy metal pollution in environmental matrices such as water. The basic principle of IDA-based assays involves the selective binding of metal ions by the IDA moiety, which is often immobilized on a solid support or integrated into a signaling probe. This binding event is then transduced into a measurable signal, which can be colorimetric, fluorescent, or electrochemical.
The interaction between IDA and a divalent metal cation involves the formation of two five-membered chelate rings, creating a stable complex. The nitrogen atom and the two carboxylate groups of IDA coordinate with the metal ion, leading to a high degree of stability.[2] This selective and strong binding is the foundation for the high sensitivity and selectivity of IDA-based detection methods.
Signaling Pathways and Detection Mechanisms
The detection of metal ions using IDA-based assays relies on a variety of signaling mechanisms. The choice of mechanism depends on the specific assay format and the desired output signal.
Chelation-Induced Aggregation for Colorimetric Detection
A common strategy for colorimetric detection involves the use of IDA-functionalized gold or silver nanoparticles. In the absence of the target metal ion, these nanoparticles are dispersed in solution, exhibiting a characteristic color (e.g., red for gold nanoparticles). Upon the addition of the target metal ion, the IDA groups on the surface of adjacent nanoparticles chelate the metal ion, leading to the formation of nanoparticle aggregates.[3][4] This aggregation causes a shift in the surface plasmon resonance of the nanoparticles, resulting in a visible color change (e.g., to blue or purple), which can be quantified spectrophotometrically.[4]
Caption: Chelation-induced aggregation of IDA-functionalized nanoparticles for colorimetric metal ion detection.
Fluorescence Quenching or Enhancement
IDA can be incorporated into fluorescent probes. The binding of a metal ion to the IDA moiety can lead to either quenching or enhancement of the fluorescence signal. For instance, a fluorophore can be designed such that its emission is quenched in the free state and is restored or enhanced upon binding to a metal ion. This change in fluorescence intensity provides a quantitative measure of the metal ion concentration.
References
- 1. Application of Gold-Nanoparticle Colorimetric Sensing to Rapid Food Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Gold Nanoparticle-Based Colorimetric Sensors: Properties and Application in Detection of Heavy Metals and Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Iminodiacetic Acid Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Iminodiacetic Acid (IDA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their IDA synthesis experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to enhance your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The three primary industrial routes for synthesizing this compound are the chloroacetic acid process, the hydrolysis of iminodiacetonitrile (B147120) (IDAN), and the dehydrogenation of diethanolamine (B148213). The choice of method often depends on factors such as raw material cost, desired purity, and environmental considerations.
Q2: How does pH affect the yield of the chloroacetic acid synthesis route?
A2: pH is a critical parameter in the reaction between glycine (B1666218) and chloroacetic acid. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid formed. Maintaining an optimal pH is crucial; if the pH is too low, the amine group of glycine will be protonated, reducing its nucleophilicity, while a pH that is too high can lead to the formation of side products.
Q3: What are the main impurities I should be aware of when synthesizing IDA?
A3: Common impurities depend on the synthesis route. In the chloroacetic acid method, unreacted glycine and nitrilotriacetic acid are common byproducts.[1] The hydrolysis of iminodiacetonitrile may result in incomplete conversion, leaving residual IDAN. The diethanolamine dehydrogenation process can produce N-(2-hydroxyethyl)glycine as an intermediate and other oxidation byproducts.[2] Additionally, inorganic salts, such as sodium chloride, are common impurities if sodium hydroxide (B78521) or hydrochloric acid is used for pH adjustment.
Q4: Can I use a biocatalytic method for IDA synthesis?
A4: Yes, a biocatalytic route using a nitrilase enzyme to hydrolyze iminodiacetonitrile to this compound is a promising green alternative. This method offers high selectivity and operates under mild reaction conditions, avoiding the harsh chemicals and high temperatures of traditional methods.[3]
Troubleshooting Guides
Method 1: Chloroacetic Acid Route
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of IDA | - Incorrect molar ratio of reactants.- Suboptimal pH.- Insufficient reaction time or temperature. | - Ensure a slight excess of chloroacetic acid to drive the reaction to completion.- Monitor and maintain the pH within the optimal range for the reaction.- Increase reaction time or temperature according to established protocols. |
| High Levels of Glycine Impurity | - Incomplete reaction. | - Increase the reaction time or temperature.- After removing excess ammonia (B1221849), a further amount of chloroacetic acid can be added to convert the remaining glycine.[4] |
| Formation of Nitrilotriacetic Acid | - Excessive chloroacetic acid reacting with IDA. | - Carefully control the stoichiometry of the reactants. |
Method 2: Iminodiacetonitrile (IDAN) Hydrolysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis | - Insufficient concentration of acid or base catalyst.- Low reaction temperature or short reaction time. | - Increase the concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄).- Elevate the reaction temperature or extend the reaction duration. Non-catalytic hydrolysis in near-critical water has also been shown to be effective.[5] |
| Low Purity of Final Product | - Presence of unreacted IDAN or side products from nitrile polymerization. | - Optimize hydrolysis conditions to ensure complete conversion.- Purify the product through recrystallization. |
| Difficulty in Removing Salt Byproducts | - Formation of soluble salts (e.g., NaCl) during neutralization. | - Employ purification techniques such as nanofiltration to separate IDA from salt mixtures.[6] |
Method 3: Dehydrogenation of Diethanolamine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion of Diethanolamine | - Catalyst deactivation or poisoning.- Suboptimal reaction temperature or pressure. | - Regenerate or replace the catalyst. Ensure the absence of catalyst poisons in the feedstock.- Adjust the temperature and pressure to the optimal range for the specific catalyst being used.[7] |
| Formation of N-(2-hydroxyethyl)glycine Intermediate | - Incomplete dehydrogenation. | - Increase the catalyst loading or reaction time to promote the second dehydrogenation step.[2] |
| Poor Selectivity to IDA | - Inappropriate catalyst.- Incorrect reaction conditions leading to side reactions. | - Use a highly selective catalyst, such as a supported copper catalyst.[7] - Optimize temperature, pressure, and reactant concentrations to favor IDA formation. |
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Parameter | Chloroacetic Acid Route | IDAN Hydrolysis Route | Diethanolamine Dehydrogenation Route | Biocatalytic (Nitrilase) Route |
| Typical Yield | 60-91%[4][8] | >90%[5] | >98%[7] | High conversion, specific yield data varies |
| Key Reactants | Glycine, Chloroacetic Acid, Base | Iminodiacetonitrile, Acid/Base or Water | Diethanolamine, Base, Catalyst | Iminodiacetonitrile, Nitrilase Enzyme |
| Reaction Conditions | Aqueous solution, basic pH | Acidic or basic conditions, or high temp/pressure (near-critical water) | 140-200°C, pressure, catalyst[7] | Mild temperature (e.g., 40-45°C) and pH[9] |
| Key Advantages | Well-established method | High yield and purity | High yield, continuous process possible | Environmentally friendly, mild conditions |
| Key Disadvantages | Formation of byproducts, salt waste | Use of toxic cyanide in IDAN synthesis | High energy consumption, catalyst cost | Enzyme stability and cost |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chloroacetic Acid Route
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve glycine in deionized water.
-
Addition of Base: Slowly add a solution of sodium hydroxide while monitoring the temperature to maintain it below a specified limit.
-
Addition of Chloroacetic Acid: Gradually add a solution of chloroacetic acid to the reaction mixture. Control the addition rate to manage the exothermic reaction.
-
Reaction: Maintain the reaction mixture at a constant temperature with continuous stirring for a set period.
-
Neutralization and Isolation: After the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of IDA to precipitate the product.
-
Purification: Filter the crude product and wash it with cold deionized water. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of Iminodiacetonitrile (IDAN) via Strecker Synthesis
-
Reactant Preparation: Prepare aqueous solutions of ammonia, formaldehyde (B43269), and hydrogen cyanide.
-
Reaction: In a cooled reactor, combine the ammonia and formaldehyde solutions.
-
Addition of Cyanide: Slowly add the hydrogen cyanide solution to the mixture while carefully controlling the temperature.
-
Reaction Completion: Allow the reaction to proceed at a controlled temperature until the formation of iminodiacetonitrile is complete.
-
Isolation: Isolate the solid iminodiacetonitrile product by filtration and wash with cold water.
Protocol 3: Hydrolysis of Iminodiacetonitrile to this compound
-
Reaction Setup: Suspend the synthesized iminodiacetonitrile in water in a suitable reactor.
-
Acid/Base Addition: Add a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) to the suspension.
-
Heating: Heat the mixture to reflux and maintain for the required reaction time.
-
Neutralization and Precipitation: Cool the reaction mixture and neutralize it to the isoelectric point of this compound to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization can be performed for higher purity.
Protocol 4: Synthesis of this compound via Dehydrogenation of Diethanolamine
-
Catalyst Loading: Load a fixed-bed reactor with a suitable copper-based catalyst.
-
Feed Preparation: Prepare a feed solution containing diethanolamine and sodium hydroxide in water.
-
Reaction: Pump the feed solution through the heated, pressurized reactor. The dehydrogenation reaction occurs as the feed passes over the catalyst bed.[7]
-
Product Collection: The reactor effluent, containing the disodium (B8443419) salt of this compound, is collected.
-
Acidification and Isolation: Acidify the collected solution with a mineral acid to precipitate the this compound.
-
Purification: Isolate the product by filtration, wash, and dry.
Mandatory Visualization
Caption: Strecker synthesis pathway for iminodiacetonitrile.
Caption: Workflow for the hydrolysis of iminodiacetonitrile.
Caption: Reaction pathway for diethanolamine dehydrogenation.
Caption: General troubleshooting workflow for low IDA yield.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound from iminodiacetonitrile by immobilized recombinant Escherichia coli harboring nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noncatalytic hydrolysis of iminodiacetonitrile in near-critical water - A green process for the manufacture of this compound - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. daneshyari.com [daneshyari.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. karger.com [karger.com]
Common problems in iminodiacetic acid chelation reactions and solutions.
Welcome to the technical support center for iminodiacetic acid (IDA) chelation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during IDA-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDA) and why is it used as a chelating agent?
A1: this compound (IDA) is an organic compound that acts as a tridentate chelating agent, meaning it can form three bonds with a single metal ion.[1] Its structure, featuring a secondary amine and two carboxylate groups, allows it to form stable, five-membered chelate rings with various metal ions.[1] This property makes it highly valuable in applications such as immobilized metal-ion affinity chromatography (IMAC) for protein purification, the development of radiopharmaceuticals, and the removal of heavy metals from solutions.[2][3]
Q2: Which metal ions can be chelated by IDA?
A2: IDA can chelate a variety of divalent and trivalent metal ions. Commonly used metals in laboratory applications include nickel(II), copper(II), zinc(II), and cobalt(II), particularly in the context of IMAC for purifying histidine-tagged proteins.[2][4] It can also form stable complexes with other ions like iron(III), calcium(II), and technetium-99m (in radiopharmaceuticals).[5][6]
Q3: What is the optimal pH for IDA chelation reactions?
A3: The optimal pH for IDA chelation is highly dependent on the specific metal ion being used and the application. Generally, a neutral to slightly alkaline pH (7.0-8.0) is favorable for the binding of proteins to IDA-metal complexes in IMAC.[7] However, the stability of the IDA-metal complex itself is also pH-dependent. At very low pH, the carboxyl groups of IDA become protonated, reducing their ability to chelate metal ions effectively.[8][9][10]
Troubleshooting Guide
Low Yield or No Product
Q4: I am experiencing low yield in my IDA conjugation to a protein. What are the possible causes and solutions?
A4: Low conjugation yield can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Suboptimal pH: The pH of the reaction buffer is critical. For chemistries like EDC/NHS coupling of IDA to primary amines on a protein, the activation of IDA's carboxyl groups is most efficient at a slightly acidic pH (e.g., 6.0), while the reaction with the amine is more efficient at a slightly alkaline pH (7.2-8.0).[11] Consider a two-step reaction where the pH is adjusted after the initial activation of IDA.
-
Inactive Reagents: Reagents like EDC are moisture-sensitive and can lose activity over time.[11] Always use freshly prepared solutions of coupling reagents.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the activated IDA, leading to low yield. Use non-amine containing buffers such as MES for the activation step and PBS for the conjugation step.[11]
-
Insufficient Molar Ratio of Reagents: Ensure you are using an appropriate molar excess of the activated IDA and coupling reagents relative to the protein. The optimal ratio may need to be determined empirically.
-
Steric Hindrance: The site of conjugation on the protein may be sterically hindered, preventing efficient reaction. Consider using a longer linker if attaching a modified IDA.
Q5: My His-tagged protein is not binding to the IDA-IMAC resin, or the yield is very low. What should I do?
A5: This is a common issue in IMAC. The following troubleshooting steps can help:
-
Verify Buffer Composition: Ensure that your binding buffer does not contain chelating agents like EDTA or citrate, which will strip the metal ions from the resin.[7] Also, check that the imidazole (B134444) concentration in your binding buffer is not too high, as it will compete with the His-tag for binding. A low concentration of imidazole (10-40 mM) is often used to reduce non-specific binding of contaminating proteins.[12]
-
Check pH of Buffers: The binding of histidine to the immobilized metal is pH-dependent. A pH between 7.0 and 8.0 is generally optimal. If the pH is too low, the histidine residues may be protonated and unable to bind.
-
His-tag Accessibility: The His-tag may be buried within the folded protein and inaccessible for binding. In such cases, performing the purification under denaturing conditions (e.g., using 6 M guanidine-HCl or 8 M urea) can expose the tag and improve binding.[2]
-
Insufficient Resin: The binding capacity of the resin may have been exceeded. Use a larger volume of resin or perform multiple smaller purification runs.
-
Metal Ion Leaching: The metal ions may have been stripped from the column. Ensure the column is properly charged with the metal ion solution and has been washed to remove excess, unbound metal.
Product Purity Issues
Q6: I am observing multiple bands in my eluate after IMAC purification, indicating contamination. How can I improve the purity?
A6: Contamination in IMAC is often due to non-specific binding of host cell proteins. Here are some strategies to enhance purity:
-
Optimize Imidazole Concentration: Increase the concentration of imidazole in your wash buffer. This will help to elute weakly bound, non-specific proteins before eluting your target protein. A step-wise or linear gradient of imidazole in the elution buffer can also help to separate the target protein from contaminants.[13]
-
Increase Salt Concentration: High ionic strength (e.g., 0.5-1.0 M NaCl) in the binding and wash buffers can help to disrupt non-specific ionic interactions between proteins and the resin.[7]
-
Change the Metal Ion: Different metal ions have varying affinities for histidine. Cobalt (Co²⁺) often provides higher specificity and purity compared to nickel (Ni²⁺), although it may have a lower binding capacity.[6]
-
Add a Second Purification Step: For very high purity requirements, a second chromatography step, such as size-exclusion or ion-exchange chromatography, may be necessary after the initial IMAC purification.[13]
Product Stability and Integrity Issues
Q7: My protein is precipitating during or after purification on an IDA-IMAC column. How can I prevent this?
A7: Protein precipitation can be caused by a variety of factors related to the purification process:
-
High Protein Concentration: The elution process can result in a highly concentrated protein solution, which may lead to aggregation and precipitation. Eluting with a larger volume of buffer or collecting fractions into a buffer containing stabilizing agents can help.
-
Buffer Conditions: The elution buffer, which may have a low pH or high imidazole concentration, might not be optimal for your protein's stability. Perform a rapid buffer exchange into a more suitable buffer immediately after elution.
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Presence of Proteases: Host cell proteases may co-purify with your target protein and cause degradation, which can lead to aggregation. Adding protease inhibitors to your lysis buffer is recommended.[14]
-
Metal-Catalyzed Oxidation: Some metal ions can catalyze the oxidation of sensitive amino acid residues, potentially leading to protein aggregation. Including a reducing agent like DTT or β-mercaptoethanol in your buffers may be necessary, but be aware that some IMAC resins are not compatible with these agents.[15]
Quantitative Data Summary
Table 1: Stability Constants (Log K) of this compound with Common Divalent Metal Ions
| Metal Ion | Log K₁ | Log K₂ |
| Cu²⁺ | 10.55 | 6.89 |
| Ni²⁺ | 8.16 | 6.18 |
| Zn²⁺ | 7.03 | 5.92 |
| Co²⁺ | 6.86 | 5.61 |
| Fe²⁺ | 5.86 | 4.80 |
| Mn²⁺ | 4.00 | 3.10 |
| Ca²⁺ | 2.59 | - |
| Mg²⁺ | 2.20 | - |
Data compiled from various sources. Stability constants can vary with experimental conditions such as temperature and ionic strength.
Table 2: Typical Binding Capacities of IDA-Based IMAC Resins
| Resin Type | Chelating Ligand | Metal Ion | Typical Binding Capacity (mg His-tagged protein/mL resin) |
| Agarose-based | IDA | Ni²⁺ | 15 - 40 |
| Agarose-based | IDA | Co²⁺ | 10 - 30 |
| Polymeric-based | IDA | Ni²⁺ | >15 |
Binding capacity is dependent on the specific protein, flow rate, and buffer conditions.[16]
Experimental Protocols
Protocol 1: Covalent Conjugation of IDA to a Protein using EDC/NHS Chemistry
This protocol describes the covalent attachment of IDA to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in a non-amine, non-carboxylate buffer (e.g., 2-(N-morpholino)ethanesulfonic acid, MES)
-
This compound (IDA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of IDA:
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 10-fold molar excess of IDA to the protein solution.
-
Add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein-IDA mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Adjust the pH of the reaction mixture to 7.4 by adding the Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any remaining activated IDA. Incubate for 15 minutes.
-
Purification: Remove the excess unreacted IDA and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for your protein.
Protocol 2: Purification of a His-tagged Protein using Ni-IDA IMAC
This protocol provides a general procedure for purifying a His-tagged protein from a clarified cell lysate.
Materials:
-
Clarified cell lysate containing the His-tagged protein
-
Ni-IDA IMAC resin
-
Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4
-
Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40 mM imidazole, pH 7.4
-
Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 250-500 mM imidazole, pH 7.4
-
Chromatography column
Procedure:
-
Resin Preparation:
-
Pack the Ni-IDA resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Ensure the clarified lysate is at the same pH and ionic strength as the Binding Buffer.
-
Load the lysate onto the column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the His-tagged protein from the column using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration.
-
Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.
-
-
Analysis and Storage:
-
Analyze the collected fractions for purity using SDS-PAGE.
-
Pool the fractions containing the pure protein and buffer exchange into a suitable storage buffer.
-
Visualizations
Caption: Experimental workflow for His-tagged protein purification using Ni-IDA IMAC.
Caption: Decision tree for troubleshooting common IMAC purification problems.
Caption: Mechanism of IDA conjugation to a protein via EDC/NHS chemistry.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-works.com [bio-works.com]
- 5. global.oup.com [global.oup.com]
- 6. How to choose the right his-tagged purification resin [takarabio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 14. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
- 15. marvelgent.com [marvelgent.com]
- 16. bio-rad.com [bio-rad.com]
Technical Support Center: Purification of Synthetic Iminodiacetic Acid (IDA) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthetic iminodiacetic acid (IDA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic IDA derivatives?
A1: Common purification methods for synthetic IDA derivatives include:
-
Crystallization: This is a widely used technique that involves adjusting the pH and temperature of the reaction mixture to induce crystallization of the desired product. The pH is often adjusted to the isoelectric point of the IDA derivative to minimize its solubility.[1][2]
-
Precipitation: In some cases, the IDA derivative can be precipitated from a solution by adding a salt of a bivalent cation, such as barium, calcium, or strontium, to form an insoluble salt. This precipitate can then be isolated and washed.[3]
-
Chromatography: While less commonly detailed in the initial synthesis, chromatographic techniques can be employed for high-purity applications.
-
Filtration and Washing: Following crystallization or precipitation, the solid product is typically collected by vacuum filtration and washed with appropriate solvents to remove residual impurities.[4]
Q2: What are the critical parameters to control during the purification process?
A2: The following parameters are crucial for successful purification:
-
pH: The pH of the solution significantly impacts the solubility of IDA derivatives and the formation of byproducts. Precise pH control is essential for selective precipitation or crystallization.[1][2] For instance, in the radiolabeling of an IDA derivative, the optimal pH for achieving a high radiochemical yield was found to be 7.
-
Temperature: Temperature affects both the solubility of the product and the rate of crystallization. Controlled cooling is often used to maximize crystal formation.[1][2]
-
Solvent System: The choice of solvent is critical for both the reaction and the purification. A solvent in which the desired product has low solubility at a certain temperature while impurities remain dissolved is ideal for crystallization.
-
Concentration of Reagents: The concentration of acids, bases, and other reagents used for pH adjustment or precipitation must be carefully controlled to avoid the formation of unwanted side products or excessive salt contamination.[5]
Q3: How can I characterize the purity of my final IDA derivative?
A3: The purity of synthetic IDA derivatives can be assessed using various analytical techniques, including:
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To confirm the chemical structure and identify any organic impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of the sample.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete precipitation or crystallization. - Product loss during filtration and washing. - Suboptimal pH or temperature during isolation. | - Optimize the pH to the isoelectric point of your specific IDA derivative to minimize solubility.[1][2] - Ensure slow and controlled cooling to maximize crystal growth. - Use a minimal amount of cold solvent for washing the precipitate to reduce product loss. - Re-process the filtrate (mother liquor) to recover any dissolved product. |
| Presence of Impurities in Final Product | - Incomplete reaction or presence of starting materials. - Formation of side products. - Inefficient removal of salts during washing. | - Recrystallize the product from a suitable solvent system. - Optimize the washing steps by using appropriate solvents that selectively dissolve the impurities. - For removal of inorganic salts, consider washing with deionized water if the product has low water solubility at the washing temperature.[2] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities that inhibit crystallization. - The product may be intrinsically difficult to crystallize. | - Try to "seed" the solution with a small crystal of the pure compound. - Attempt purification using a different solvent system. - Consider converting the product to a salt, which may have better crystallization properties. - If all else fails, column chromatography may be necessary. |
| Formation of Colloidal Precipitates | - This can occur during radiolabeling procedures, affecting the biodistribution of the final product. | - The use of reducing agents like sodium dithionite (B78146) instead of stannous salts has been shown to be effective in obtaining radiocolloid-free radiolabeled complexes. |
Experimental Protocols
General Protocol for Purification by Crystallization
This protocol is a generalized procedure based on common practices for the purification of IDA derivatives via crystallization.[1][2]
-
Dissolution: Dissolve the crude synthetic this compound derivative in an appropriate solvent. For many IDA derivatives, this is often an aqueous basic solution.
-
Initial Filtration (Optional): If insoluble impurities are present, filter the solution.
-
pH Adjustment: Slowly add an acid (e.g., hydrochloric acid) to the solution while stirring to adjust the pH to the isoelectric point of the IDA derivative. This will decrease its solubility. Monitor the pH carefully using a pH meter.[1][2]
-
Crystallization: Allow the solution to cool gradually to a lower temperature (e.g., 0-20 °C) to promote crystallization. For some compounds, heating the solution after pH adjustment and before cooling can improve crystal formation.[1]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water or another suitable cold solvent to remove residual impurities and salts.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Reported Yields for Synthetic IDA Derivatives
| IDA Derivative | Synthesis Method | Purification Method | Reported Yield | Reference |
| N-(2,4,6-trimethylphenylcarbamoylmethyl) this compound (TMIDA) | Two-step synthesis | Not specified in detail | 23.5% (overall) | [6] |
| 4-(p-Tolyl)-phenylboronic acid MIDA ester | Suzuki-Miyaura cross-coupling | Precipitation with diethyl ether and vacuum filtration | 67% | [4] |
Table 2: Purity Data for a Radiolabeled IDA Derivative
| Parameter | Value | Reference |
| Radiochemical Purity of ⁹⁹ᵐTc-TMIDA | 96.64 ± 0.11 % | |
| Radionuclidic Purity of ⁹⁹ᵐTcO₄⁻ | 99.99% | |
| Radiochemical Purity of ⁹⁹ᵐTcO₄⁻ | 99.99% |
Visualizations
Experimental Workflow for IDA Derivative Purification
Caption: General workflow for the purification of synthetic this compound derivatives.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in IDA derivative purification.
References
- 1. CN103709055A - Separation method of this compound - Google Patents [patents.google.com]
- 2. CN101823973B - Method for separating this compound - Google Patents [patents.google.com]
- 3. US3669988A - Method of isolating and purifying sulphonephthalein derivatives of this compound and its salts - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP1282596B1 - Preparation of this compound compounds from monoethanolamine substrates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methods for stabilizing iminodiacetic acid-metal complexes in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing and troubleshooting iminodiacetic acid (IDA)-metal complexes in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDA) and why is it used as a chelating agent?
This compound (IDA) is an organic compound featuring a secondary amine and two carboxylic acid groups.[1] This structure allows it to act as a tridentate ligand, meaning it can bind to a single metal ion at three points: through the nitrogen atom and the two carboxylate oxygen atoms. This multi-point attachment forms stable, five-membered chelate rings, making IDA an effective chelating agent for a variety of metal ions.[1]
Q2: Which factors have the most significant impact on the stability of IDA-metal complexes?
The stability of IDA-metal complexes is primarily influenced by two main factors:
-
pH: The pH of the solution is critical as it dictates the protonation state of IDA's functional groups. At low pH, the amine group is protonated, reducing its ability to coordinate with metal ions. As the pH increases, the carboxylate and amine groups deprotonate, significantly enhancing binding affinity.
-
Metal Ion Properties: The nature of the metal ion, including its charge density and ionic radius, plays a crucial role in complex stability. Generally, metal ions with higher charge densities and ionic radii compatible with the IDA ligand's bite angle form more stable complexes.
Q3: How does the stability of IDA complexes compare to those of other common chelating agents like EDTA and NTA?
IDA generally forms complexes with stability intermediate to that of glycine (B1666218) (bidentate) and nitrilotriacetic acid (NTA, tetradentate).[1] Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, forms significantly more stable complexes with most metal ions compared to IDA. For instance, the stability constant (log β) for the Fe(III)-NTA complex is 15.9, while for the Fe(III)-IDA complex, it is 12.1.
Q4: Can IDA-metal complexes precipitate out of solution?
Yes, precipitation can occur, particularly with certain metal ions. For example, iron(III) and chromium(III) have a tendency to form polymeric structures with IDA, leading to low solubility and precipitation.[2] The likelihood of precipitation is also highly dependent on the pH of the solution.[2]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving IDA-metal complexes.
Issue 1: Unexpected Precipitation or Cloudiness in the Solution
| Probable Cause | Recommended Solution |
| Incorrect pH | The pH may be in a range that promotes the formation of insoluble hydroxides or polymeric species. For many metals, stability is greater at neutral to slightly alkaline pH. Carefully adjust the pH of the solution. For instance, with Fe(III) and Cr(III), precipitation due to the formation of polymeric structures is a known issue.[2] |
| High Concentration of Reactants | The concentrations of the metal ion and/or IDA may exceed the solubility limit of the complex. Try reducing the concentration of one or both reactants. |
| Formation of Insoluble Polymeric Structures | Certain metal ions, such as Fe(III) and Cr(III), are prone to forming insoluble polymeric structures with IDA.[2] Consider using a different chelating agent if possible, or carefully control the pH and concentration to minimize this effect. |
| Presence of Interfering Ions | Other ions in the solution may be forming insoluble salts with the metal or IDA. Analyze the composition of your solution and consider purification steps if necessary. |
Issue 2: Apparent Degradation or Color Change of the Complex Over Time
| Probable Cause | Recommended Solution |
| pH Instability | The pH of the solution may be drifting over time, leading to dissociation of the complex. Ensure the solution is well-buffered at the optimal pH for complex stability. |
| Redox Reactions | The metal ion in the complex may be undergoing oxidation or reduction, leading to a change in its coordination properties and a color change. Protect the solution from light and air if the metal is redox-sensitive. The use of additional chelating agents can sometimes inhibit redox cycling of metal ions.[3] |
| Slow Reaction Kinetics | For some metals, like Cr(III), the complexation/decomplexation kinetics can be very slow.[2] An observed change over time may be the system slowly reaching equilibrium. Allow sufficient time for the reaction to complete. |
Data Presentation: Stability of IDA-Metal Complexes
The stability of a metal complex is quantified by its stability constant (log β). Higher values indicate a more stable complex. The pKa values for IDA indicate the pH at which its functional groups deprotonate.
Table 1: Selected Stability Constants (log β) for Metal-IDA Complexes
| Metal Ion | log β₁ (ML) | log β₂ (ML₂) |
| Ca(II) | 3.0 | - |
| Co(II) | 7.2 | 12.6 |
| Cu(II) | 10.6 | 16.2 |
| Fe(III) | 12.1 | 21.6 |
| Ni(II) | 8.2 | 14.4 |
| Zn(II) | 7.0 | 12.9 |
Data compiled from various sources. Values can vary with experimental conditions such as temperature and ionic strength.
Table 2: Dissociation Constants (pKa) for this compound
| Functional Group | pKa Value |
| First Carboxyl Group (pKa₁) | ~2.98 |
| Second Carboxyl Group / Amine (pKa₂) | ~9.89 |
Data from PubChem CID 8897.[4]
Experimental Protocols & Visualizations
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This method involves titrating a solution containing the metal ion and IDA with a standard solution of a strong base (e.g., NaOH) and monitoring the pH.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a standardized solution of carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH electrode and meter.
-
In a thermostatted vessel, add known volumes of the metal salt solution, IDA solution, and background electrolyte.
-
Immerse the calibrated pH electrode and a stirrer in the solution.
-
Purge the solution with an inert gas (e.g., N₂) to exclude CO₂.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized base.
-
After each addition, allow the pH to stabilize and record the value and the volume of titrant added.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to obtain the titration curve.
-
Use appropriate software (e.g., BEST) to analyze the titration data and calculate the protonation constants of IDA and the stability constants of the metal-IDA complexes.[5]
-
Protocol 2: Analysis of Complex Formation by UV-Vis Spectrophotometry
This technique is useful for colored complexes and relies on changes in the absorbance spectrum upon complex formation.
Methodology:
-
Determine λ_max:
-
Prepare a solution of the IDA-metal complex at the desired pH.
-
Scan the absorbance of the solution across a range of wavelengths (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).
-
-
Job's Method of Continuous Variation (for determining stoichiometry):
-
Prepare a series of solutions with a constant total concentration of metal and IDA, but with varying mole fractions of each.
-
Measure the absorbance of each solution at λ_max.
-
Plot absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.
-
-
Mole-Ratio Method (for determining stability constant):
-
Prepare a series of solutions with a fixed metal ion concentration and varying concentrations of IDA.
-
Measure the absorbance of each solution at λ_max.
-
Plot absorbance versus the molar ratio of [IDA]/[Metal]. The plot will show two linear regions that intersect at the molar ratio of the complex. The data can be used to calculate the stability constant.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and resolving issues with IDA-metal complex stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] Potentiometric Determination of the Stability Constants of Lanthanide Complexes with this compound in Water and Dioxane-Water Mixtures | Semantic Scholar [semanticscholar.org]
Troubleshooting low yield in His-tag protein purification with IDA columns.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield during His-tag protein purification with Immobilized Metal Affinity Chromatography (IMAC) columns, specifically focusing on Iminodiacetic Acid (IDA) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in His-tag protein purification?
Low yield can stem from several factors throughout the purification workflow. The most frequent culprits include:
-
Poor Binding to the Resin: The His-tag may be inaccessible, or the binding buffer composition could be suboptimal.[1][2]
-
Premature Elution: The target protein may be washed off the column before the elution step due to incorrect buffer composition.[3]
-
Inefficient Elution: The elution conditions may be too mild to effectively release the protein from the resin.[3][4]
-
Protein Degradation: The target protein can be degraded by proteases during the purification process.[4]
-
Protein Precipitation: The protein may precipitate on the column if conditions are not optimal, leading to column clogging and loss of product.[3]
Q2: What is the difference between IDA and NTA chelating ligands?
IDA (this compound) is a tridentate chelating agent, meaning it coordinates the metal ion (e.g., Ni²⁺) at three points. NTA (Nitrilotriacetic Acid) is a tetradentate chelator, coordinating the metal at four points. This structural difference means that metal ions are held less tightly by IDA resins, which can sometimes result in metal stripping by agents like EDTA or DTT.[5][6] However, the less stable coordination on IDA can be advantageous for eluting proteins that bind very tightly.
Q3: Which metal ion is best for my His-tagged protein?
The choice of metal ion affects both yield and purity.[4][7] A screening of different metal ions is often recommended to find the optimal balance for a specific target protein.[4]
-
Nickel (Ni²⁺): Most commonly used, providing high binding capacity and generally high yields.[4][7]
-
Cobalt (Co²⁺): Often results in higher purity than nickel but may yield less protein.[4][7][8]
-
Zinc (Zn²⁺): A good choice for bioprocess scale and purification of proteins intended for human use due to its lower toxicity.[4]
-
Copper (Cu²⁺): Binds His-tags very strongly, leading to the highest binding capacity but often with lower specificity and purity.[4][6][8]
Q4: How does imidazole (B134444) concentration affect purification?
Imidazole is used as a competitive agent to elute the His-tagged protein.[9] Low concentrations (10-40 mM) are often added to binding and wash buffers to prevent non-specific binding of contaminating host cell proteins.[9][10] High concentrations (typically 250-500 mM) are used in the elution buffer to displace the His-tagged protein from the resin.[11] The optimal concentrations for binding, washing, and eluting are protein-dependent and may require empirical optimization.
Troubleshooting Guide for Low Yield
This section addresses specific problems encountered during His-tag purification with IDA columns and provides detailed solutions.
Problem 1: The His-tagged protein is not binding to the column.
If your protein is found in the flow-through fraction, it indicates a failure to bind to the IDA resin.
Possible Causes and Solutions:
-
Inaccessible His-tag: The tag may be buried within the protein's folded structure.[1][2][12]
-
Solution: Perform a trial purification under denaturing conditions using 6 M Guanidinium-HCl or 8 M Urea (B33335) in your buffers.[2][12] If the protein binds under these conditions, it confirms the tag is hidden. You can then choose to optimize a refolding protocol after elution or re-engineer the protein to include a flexible linker between the tag and the protein sequence.[12]
-
-
Suboptimal Buffer pH: The pH of the binding buffer affects the protonation state of histidine residues. A pH below 7.4 can protonate the histidine side chains, impairing their ability to coordinate with the metal ion.[1][13]
-
High Imidazole Concentration in Lysate/Binding Buffer: Too much imidazole in the initial steps will compete with the His-tag for binding to the resin.[1]
-
Presence of Chelating or Reducing Agents: Agents like EDTA and DTT can strip the metal ions from the IDA resin, rendering it unable to bind the His-tag.[5][15]
-
His-tag Cleavage: Proteolytic degradation may have removed the His-tag from your protein.
Problem 2: The His-tagged protein elutes during the wash step.
Losing the target protein during the wash indicates that the binding is too weak to withstand the wash buffer conditions.
Possible Causes and Solutions:
-
Wash Buffer is Too Stringent: The concentration of imidazole in the wash buffer may be too high, or other components may be disrupting the interaction.
-
Slow Binding Kinetics: The interaction between the His-tag and the resin may be slow.
-
Solution: Reduce the flow rate during sample loading to increase the residence time of the protein on the column, allowing more time for binding to occur.[4] A residence time of more than 6 minutes is suggested.[4] Alternatively, use a batch binding method where the lysate is incubated with the resin for a longer period (e.g., 1-2 hours) before packing the column.[15][17]
-
Problem 3: The His-tagged protein will not elute efficiently.
If the protein remains bound to the resin even after applying the elution buffer, the elution conditions are too mild.
Possible Causes and Solutions:
-
Insufficient Imidazole Concentration: The imidazole concentration in the elution buffer is not high enough to compete off the tightly bound protein.
-
Protein Precipitation on the Column: The high protein concentration achieved during elution can sometimes lead to aggregation and precipitation, especially if the buffer is not optimal for solubility.[3][14]
-
Solution: Elute with a linear imidazole gradient instead of a single high-concentration step.[3] This elutes the protein over a larger volume, keeping the concentration lower. Consider adding stabilizing agents to the elution buffer, such as non-ionic detergents (e.g., 0.2% Tween-20), glycerol (B35011) (up to 20%), or adjusting the NaCl concentration.[3]
-
-
Strong Non-Specific Interactions: The protein may have secondary interactions with the resin matrix.
-
Solution: Add non-ionic detergents or increase the NaCl concentration in the elution buffer to disrupt these interactions.[3]
-
Data Presentation & Protocols
Table 1: Metal Ion Characteristics for IMAC
| Metal Ion | Binding Strength | Typical Yield | Typical Purity | Primary Application |
| Nickel (Ni²⁺) | Strong | High | Good | General purpose, high yield purifications.[4][7] |
| Cobalt (Co²⁺) | Moderate | Moderate | High | High-purity applications.[4][7] |
| Copper (Cu²⁺) | Very Strong | Very High | Low | Binding assays where purity is not critical.[6][8] |
| Zinc (Zn²⁺) | Weak | Variable | High | Purification of proteins for therapeutic use.[4] |
Experimental Protocols
Protocol 1: Small-Scale Test for His-Tag Accessibility (Denaturing Conditions)
This protocol helps determine if the His-tag is buried within the folded protein.
-
Prepare Buffers: Create two sets of binding, wash, and elution buffers.
-
Native Set: Standard physiological buffers (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0) with appropriate imidazole concentrations (e.g., 10 mM for binding, 20 mM for wash, 250 mM for elution).
-
Denaturing Set: The same buffers as above, but each containing 8 M urea or 6 M guanidinium-HCl.[2] Note: Urea addition can lower pH; always re-adjust the pH after adding the denaturant.
-
-
Prepare Lysate: Aliquot your clarified cell lysate into two tubes. Add solid urea to one tube to a final concentration of 8 M.
-
Batch Binding: Add a small amount of IDA resin (e.g., 50 µL of 50% slurry) to each tube. Incubate for 1 hour at 4°C with gentle mixing.
-
Wash and Elute: Pellet the resin by gentle centrifugation.
-
Wash the "native" resin with the native wash buffer.
-
Wash the "denaturing" resin with the denaturing wash buffer.
-
Repeat the wash step.
-
Elute the protein from each resin sample using their respective elution buffers.
-
-
Analyze: Run all fractions (flow-through, washes, elutions) from both native and denaturing preparations on an SDS-PAGE gel. If a strong band for your protein appears in the denaturing elution but not the native one, the His-tag is likely inaccessible in the natively folded protein.[1][12]
Visualizations
Diagrams
Caption: General workflow for His-tag protein purification.
Caption: Troubleshooting decision tree for low protein yield.
Caption: His-tag interaction with an IDA-Ni²⁺ column.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. bio-works.com [bio-works.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. youtube.com [youtube.com]
- 9. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 10. neb.com [neb.com]
- 11. protenova.com [protenova.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Why do His tagged protein not binding to Ni beads? NovoPro [novoprolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-works.com [bio-works.com]
- 16. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
Technical Support Center: Iminodiacetic Acid (IDA) Chelating Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of iminodiacetic acid (IDA) chelating resins.
Frequently Asked Questions (FAQs)
Q1: What is the standard regeneration procedure for an IDA chelating resin?
A1: The regeneration of IDA chelating resins is typically a two-step process involving an acid strip followed by a neutralization/conversion step.[1] First, a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is used to elute the bound metal ions.[1] This is because at a low pH (below 2), the nitrogen atom in the this compound group is protonated, which destabilizes the metal-resin complex and releases the metal ions.[2] Following the acid treatment and a water rinse, the resin is treated with a base, typically sodium hydroxide (B78521) (NaOH), to deprotonate the functional groups and convert the resin back to its active form for metal chelation.[1]
Q2: How does pH affect the performance of IDA chelating resins?
A2: The functionality of IDA chelating resins is highly dependent on pH.[1][2] At a very low pH (below 2), both the nitrogen and carboxylate groups are protonated, significantly reducing the resin's chelating ability.[2] As the pH increases to the 2-4 range, partial deprotonation allows for some metal binding. The optimal performance for binding most divalent transition metals is typically observed in a slightly acidic to neutral pH range of 4 to 6.[1] In this range, the carboxylate groups are deprotonated, maximizing the resin's capacity for chelation.[2] At a pH above 9, the resin's selectivity for divalent metal cations decreases as it begins to favor monovalent ions.[3]
Q3: How many times can I regenerate and reuse my IDA chelating resin?
A3: With proper regeneration protocols, IDA chelating resins can be reused for multiple cycles without a significant loss in capacity. Some sources suggest that these resins can be effectively used for 10-20 cycles.[1] One study demonstrated a recovery rate of 99.5% after ten adsorption/desorption cycles with negligible loss in capacity.[4] However, the lifespan of the resin is influenced by the nature of the sample, the presence of fouling agents, and the regeneration procedure itself. Severely fouled resin may not regain its original capacity, and if capacity recovery falls below 50-60%, replacement might be more economical.[3]
Q4: What are the common causes of reduced performance in IDA chelating resins?
A4: Reduced performance in IDA chelating resins can stem from several factors:
-
Improper Regeneration: Incomplete elution of metals or insufficient conversion to the active form will lower the operating capacity.
-
Resin Fouling: The resin beads can be fouled by suspended solids, precipitated metal hydroxides, oils, and organic molecules, which can block the pores and active sites.[3]
-
Chemical Degradation: Exposure to strong oxidizing agents, such as chlorine, can damage the resin's polymer structure.[3]
-
Extreme pH: Operating outside the optimal pH range can lead to poor metal binding or loss of selectivity.[1][2]
-
High Flow Rates: Excessive flow rates can reduce the contact time between the metal ions and the resin, leading to lower removal efficiency.[3]
Troubleshooting Guides
Issue 1: Low Metal Binding or Reduced Resin Capacity
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Operating pH | Verify the pH of the sample solution. | Adjust the sample pH to the optimal range for the target metal, typically between 4 and 6.[1] |
| Incomplete Regeneration | Review the regeneration protocol. | Ensure complete elution with sufficient acid volume and concentration, followed by proper neutralization with a base.[1] |
| Resin Fouling | Inspect the resin for discoloration or coating. | Implement a cleaning procedure specific to the type of fouling (see Fouling and Cleaning section below). |
| High Flow Rate | Check the flow rate during sample loading. | Reduce the flow rate to increase the empty bed contact time (EBCT), which typically ranges from 5 to 15 minutes.[1] |
| Presence of Competing Ions | Analyze the sample for high concentrations of competing ions. | While IDA resins are selective, very high concentrations of ions like calcium and magnesium can impact performance.[2] Pre-treatment of the sample may be necessary. |
Issue 2: Poor Metal Elution and Recovery
| Possible Cause | Troubleshooting Step | Recommended Action |
| Insufficient Acid Volume or Concentration | Review the acid stripping step of the regeneration protocol. | Increase the volume or concentration of the acid. Typically, 2-3 bed volumes of 1-2 N HCl or H₂SO₄ are effective.[1] |
| Precipitation of Metal Salts | Observe for any precipitate formation in the eluate, especially when using sulfuric acid. | If precipitation occurs with H₂SO₄, switch to HCl, as it is less likely to cause precipitation of metal sulfates.[3] |
| Low Elution Flow Rate | Check the flow rate during the elution step. | Ensure an adequate flow rate (e.g., 2-4 BV/h) to carry the eluted metals out of the column.[1] |
| Strongly Bound Metals | The target metal may have a very high affinity for the resin. | A two-step regeneration procedure may be necessary for strongly complexed metals. Consider using a more concentrated acid or a different eluent. |
Data Presentation
Table 1: Typical Operating Parameters for IDA Chelating Resins
| Parameter | Typical Value | Unit | Notes |
| Optimal pH for Metal Binding | 4 - 6 | Varies depending on the specific metal ion.[1] | |
| Service Flow Rate | 5 - 15 | Bed Volumes per Hour (BV/h) | Slower flow rates generally improve removal efficiency.[1] |
| Empty Bed Contact Time (EBCT) | 5 - 15 | Minutes | Application-dependent.[1] |
| Regenerant (Acid) | 1 - 2 N HCl or H₂SO₄ | HCl is often preferred to avoid precipitation issues.[1][3] | |
| Regenerant (Base) | 4% NaOH | To convert the resin to the sodium form.[1] | |
| Regenerant Volume | 2 - 3 | Bed Volumes (BV) | For both acid and base steps.[1] |
| Regeneration Flow Rate | 2 - 4 | Bed Volumes per Hour (BV/h) | [1] |
Table 2: Impact of Flow Rate on Copper Removal Efficiency
| Flow Rate (BV/h) | Empty Bed Contact Time (min) | Cu²⁺ Removal Efficiency (%) | Breakthrough Capacity (% of total) |
| 60 | 1 | 85 | 65 |
| 30 | 2 | 92 | 75 |
| 15 | 4 | 97 | 85 |
| 10 | 6 | 99 | 90 |
| 5 | 12 | >99.5 | 95 |
This table illustrates the general relationship between flow rate and performance; actual values may vary based on specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Standard Regeneration of IDA Chelating Resin
-
Backwash: Backwash the resin bed with deionized water to remove suspended solids and to reclassify the resin beads.
-
Acid Elution: Pass 2-3 bed volumes of 1-2 N HCl or H₂SO₄ through the resin bed at a flow rate of 2-4 BV/h to elute the bound metal ions.[1]
-
Slow Rinse: Rinse the resin with 2 bed volumes of deionized water at a flow rate of 2-4 BV/h.[1]
-
Fast Rinse: Follow with a fast rinse of 4-6 bed volumes of deionized water at a flow rate of 10-15 BV/h until the effluent pH is neutral.[1]
-
Base Neutralization: Pass 2-3 bed volumes of 4% NaOH through the resin at a flow rate of 2-4 BV/h to convert the resin to the desired ionic form.[1]
-
Final Rinse: Rinse the resin with 4-6 bed volumes of deionized water at a flow rate of 10-15 BV/h until the effluent pH is neutral and the conductivity is low.[1]
Protocol 2: Cleaning of Organically Fouled IDA Resin
-
Initial Regeneration: Perform a standard regeneration cycle to remove any bound metals.
-
Prepare Cleaning Solution: Prepare a solution of 10% sodium chloride (NaCl) containing 1-3% sodium carbonate (soda ash). Heat the solution to approximately 50°C (120°F). The alkaline pH helps to solubilize organic acids.[3]
-
Introduce Cleaning Solution: Pass the heated cleaning solution through the resin bed at a flow rate of 4-8 bed volumes per hour.[3]
-
Soaking: Allow the final bed volume of the cleaning solution to soak in the resin bed for several hours or overnight.[3]
-
Rinse: Thoroughly rinse the resin with deionized water.
-
Final Regeneration: Perform a complete standard regeneration before returning the resin to service.[3]
Visualizations
Caption: Workflow for the regeneration and reuse cycle of IDA chelating resins.
Caption: Troubleshooting decision tree for low metal binding on IDA resins.
References
Technical Support Center: Enhancing Selectivity in IDA-Based Metal Affinity Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of Iminodiacetic Acid (IDA)-based Immobilized Metal Affinity Chromatography (IMAC).
Troubleshooting Guides
This section addresses specific issues encountered during IDA-based IMAC experiments, offering potential causes and solutions to enhance the purity of your target protein.
Issue 1: Low Purity of the Eluted Target Protein
Description: The final eluted fraction contains a significant amount of contaminating proteins alongside the His-tagged protein of interest.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Key Considerations |
| Non-specific binding of host cell proteins | Optimize the concentration of imidazole (B134444) in the binding and wash buffers. Start with a low concentration (e.g., 5-20 mM) and gradually increase it.[1][2][3] | The optimal imidazole concentration is protein-dependent and should be determined empirically.[1] Use high-purity imidazole to avoid absorbance interference at 280 nm. |
| Adjust the pH of the binding and wash buffers. A slightly lower pH (e.g., 6.3) can help disrupt weak, non-specific interactions.[1] | The binding of His-tagged proteins is generally performed at a neutral to slightly alkaline pH (7.0-8.5).[1] Be mindful of your target protein's stability at different pH values.[1] | |
| Increase the salt concentration (e.g., up to 500 mM NaCl) in the buffers to minimize ionic interactions. | High salt concentrations can sometimes affect protein stability. | |
| Add non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) or glycerol (B35011) (5-10%) to the wash buffer to reduce non-specific binding.[2] | Detergents may need to be removed in downstream applications. | |
| Co-purification of proteins with surface-exposed histidines | Perform a gradient elution of imidazole instead of a step elution. This can help separate proteins with different affinities for the resin.[1] | A shallow gradient will provide better resolution. |
| Consider using a different metal ion. Cobalt (Co²⁺) generally offers higher specificity and purity compared to Nickel (Ni²⁺), although it may result in a slightly lower yield.[4][5][6] | The order of affinity for common metal ions is generally Zn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺.[6][7] | |
| Inefficient washing | Increase the wash volume. A common recommendation is to wash with at least 20 column volumes of wash buffer.[3] | Ensure that the absorbance at 280 nm returns to baseline before starting elution. |
| Include a low concentration of a mild chelating agent like EDTA (e.g., 0.5 mM) in a specific wash step to remove weakly bound contaminants.[8] | Higher concentrations of EDTA will strip the metal ions from the column.[1] This method may require re-evaluation for different proteins. |
Issue 2: The Target Protein Elutes with the Wash Buffer
Description: A significant amount of the His-tagged target protein is lost in the wash fractions before the elution step.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Key Considerations |
| Imidazole concentration in the wash buffer is too high | Decrease the concentration of imidazole in the wash buffer.[9] | Perform a small-scale pilot experiment to determine the maximum imidazole concentration your protein can tolerate without eluting.[10] |
| pH of the wash buffer is too low | Increase the pH of the wash buffer. A lower pH can lead to the protonation of histidine residues, reducing their affinity for the immobilized metal ions.[1] | Maintain the pH within the optimal binding range (7.0-8.5) during the wash step unless a pH-based elution strategy is intended.[1] |
| The His-tag is not fully accessible | Purify the protein under denaturing conditions using agents like urea (B33335) or guanidine (B92328) hydrochloride.[2][3] This can expose a hidden His-tag. | Refolding of the denatured protein will be necessary after purification. |
| Re-clone the protein with the His-tag at the opposite terminus (N- vs. C-terminus).[3] | The accessibility of the tag can be protein-dependent.[3] | |
| Weak binding affinity of the His-tag | Increase the number of histidine residues in the tag (e.g., from 6xHis to 8xHis or 10xHis) to enhance binding affinity.[3] | Longer His-tags can sometimes impact protein expression or function. |
Experimental Protocols
This section provides detailed methodologies for key experimental steps in IDA-based IMAC.
Protocol 1: Optimization of Imidazole Concentration in the Wash Buffer
-
Prepare a series of wash buffers: Create several wash buffers with varying imidazole concentrations (e.g., 5 mM, 10 mM, 20 mM, 40 mM, 60 mM). The base buffer composition should be consistent (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).
-
Equilibrate the IDA column: Equilibrate the column with binding buffer (wash buffer with 0 mM imidazole).
-
Load the sample: Apply your clarified cell lysate containing the His-tagged protein to the column.
-
Wash with increasing imidazole concentrations: Sequentially wash the column with the prepared wash buffers, starting from the lowest imidazole concentration. Collect the flow-through from each wash step.
-
Elute the target protein: Elute the bound protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the fractions: Analyze all collected fractions (flow-through, washes, and elution) by SDS-PAGE to determine the imidazole concentration at which the target protein starts to elute and the concentration that effectively removes contaminants without eluting the target protein.
Protocol 2: pH Optimization for Binding and Washing
-
Prepare buffers at different pH values: Create a set of binding and wash buffers with pH values ranging from 8.5 down to 6.0.
-
Column equilibration and sample loading: For each pH to be tested, equilibrate a new column and load the sample in the corresponding pH buffer.
-
Washing and Elution: Wash the column with the same pH buffer and then elute the protein.
-
Analysis: Analyze the fractions by SDS-PAGE to identify the optimal pH that allows for strong binding of the target protein while minimizing the binding of contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between IDA and NTA-based resins, and how does it affect selectivity?
A1: The primary difference lies in the number of chelation sites for the metal ion. This compound (IDA) is a tridentate chelating agent, meaning it uses three sites to bind the metal ion, leaving three coordination sites available for interaction with the His-tag.[5][11] Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, using four sites to bind the metal and leaving only two sites for the His-tag.[11][12]
This structural difference leads to:
-
Lower Selectivity with IDA: With more available coordination sites, IDA resins can exhibit higher non-specific binding, leading to lower purity of the eluted protein compared to NTA resins.[11][12]
-
Higher Binding Capacity with IDA: IDA's structure allows for a higher density of the ligand on the resin, which can result in a higher overall protein binding capacity.[12][13]
-
Increased Metal Ion Leaching with IDA: The weaker coordination of the metal ion by IDA can lead to a greater degree of metal ion leaching from the column, which might be detrimental for some downstream applications.[5][14]
Q2: Can I use reducing agents or chelators like EDTA with my IDA-based resin?
A2: It is generally not recommended to include strong chelating agents like EDTA or EGTA in your buffers, as they will strip the metal ions from the IDA resin, causing your target protein to elute as a complex with the metal.[1] While low concentrations of reducing agents like DTT or β-mercaptoethanol may be tolerated, they can also lead to the reduction of the metal ions and a decrease in binding capacity.[12] NTA-based resins are generally more robust against these agents.[12][13] If their presence is unavoidable, consider using a resin specifically designed to be resistant to these chemicals.[14][15]
Q3: My protein is expressed at very low levels. How can I improve its capture with an IDA resin?
A3: For proteins expressed at low levels, using a batch binding method can be more effective than on-column loading.[1][3] This involves incubating your lysate with the IDA resin in a tube for a longer period (e.g., 1-2 hours) with gentle mixing to maximize the binding of the target protein before packing the resin into a column for washing and elution. Additionally, using an IDA resin with a high binding capacity can help to enrich your low-abundance protein.[14]
Q4: What are the key parameters to consider when developing a wash step to improve purity?
A4: The most critical parameters to optimize in your wash step are:
-
Imidazole Concentration: As a competitor for binding to the immobilized metal ions, a low concentration of imidazole in the wash buffer is highly effective at removing non-specifically bound proteins.[1][2][3]
-
pH: Adjusting the pH can influence the protonation state of histidine residues, thereby affecting binding affinity.[1][16]
-
Salt Concentration: Increasing the ionic strength of the buffer can disrupt non-specific electrostatic interactions.
-
Additives: The inclusion of non-ionic detergents or glycerol can help to reduce hydrophobic and other non-specific interactions.[2]
Q5: Should I use a step or gradient elution, and why?
A5: A gradient elution , where the concentration of the competing agent (imidazole) is gradually increased, is generally recommended for improving the selectivity and purity of your protein.[1] This allows for the separation of the target protein from contaminants that may have a slightly different binding affinity. A step elution , where the imidazole concentration is increased in a single step, is faster and can result in a more concentrated protein sample, but it may also lead to the co-elution of contaminants.
Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-works.com [bio-works.com]
- 5. How to choose the right his-tagged purification resin [takarabio.com]
- 6. bio-works.com [bio-works.com]
- 7. bio-works.com [bio-works.com]
- 8. Immobilised metal-ion affinity chromatography purification of histidine-tagged recombinant proteins: a wash step with a low concentration of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. neb.com [neb.com]
- 11. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]
- 12. cube-biotech.com [cube-biotech.com]
- 13. cube-biotech.com [cube-biotech.com]
- 14. marvelgent.com [marvelgent.com]
- 15. analab.com.tw [analab.com.tw]
- 16. Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing metal leaching from iminodiacetic acid resins during chromatography.
Welcome to the technical support center for iminodiacetic acid (IDA) resins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing metal leaching during chromatography experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative visualizations to assist you in your work.
Frequently Asked Questions (FAQs)
Q1: What is metal leaching in the context of this compound (IDA) chromatography resins?
A1: Metal leaching refers to the undesirable release of chelated metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) from the IDA resin into the surrounding buffer and eluate during the chromatography process.[1][2][3][4] This can lead to contamination of the purified protein sample and may negatively impact downstream applications.
Q2: What are the primary causes of metal leaching from IDA resins?
A2: The main factors contributing to metal leaching from IDA resins include:
-
Low pH: Acidic conditions can protonate the this compound groups, weakening their coordination with the metal ions and causing them to be released.[5]
-
Presence of Chelating Agents: Strong chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), in the sample or buffers can strip the metal ions from the resin.[6]
-
Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) can reduce the metal ions, leading to their release from the resin.[7]
-
High Concentrations of Competing Molecules: High concentrations of substances that can compete for metal binding, such as imidazole (B134444) used for elution, can also contribute to metal leaching.[8][9]
-
Resin Age and Handling: Older or improperly stored and regenerated resins may exhibit increased metal leaching.
Q3: How does this compound (IDA) resin compare to nitrilotriacetic acid (NTA) resin in terms of metal leaching?
A3: IDA is a tridentate chelator, meaning it forms three bonds with the metal ion. NTA is a tetradentate chelator, forming four bonds. This structural difference results in NTA binding metal ions more tightly, leading to significantly lower metal ion leaching compared to IDA resins under similar conditions.[3][4][10]
Q4: Can the choice of buffer components affect metal leaching?
A4: Yes, the composition of your buffers can significantly impact metal ion stability on the resin. Buffers with chelating properties, even weak ones, can contribute to metal stripping over time. It is crucial to use high-purity water and reagents to prepare buffers and to avoid any known chelating agents unless they are a required part of the experimental design.
Q5: What is the acceptable level of metal leaching?
A5: The acceptable level of metal leaching is highly dependent on the specific downstream application of the purified protein. For applications sensitive to metal ions, such as enzymatic assays or structural studies, even low micromolar concentrations of leached metal can be detrimental. For other applications, higher levels may be tolerable. It is recommended to quantify the metal content in the eluate to determine if it is within an acceptable range for your specific needs.
Troubleshooting Guides
Problem: I am observing a loss of color (e.g., blue for Ni-IDA) from my resin bed.
-
Possible Cause: This is a visual indicator of significant metal ion leaching.[6]
-
Solution:
-
Check Buffer pH: Ensure all your buffers are at the correct pH. Low pH is a common cause of metal stripping.
-
Review Buffer Composition: Verify that your buffers do not contain any chelating agents (e.g., EDTA) or high concentrations of reducing agents (e.g., DTT).[6][11]
-
Regenerate the Resin: The resin may be old or improperly charged. Follow the detailed resin regeneration protocol to strip and recharge the column.
-
Problem: My purified protein sample is discolored or forms precipitates over time.
-
Possible Cause: This could be due to the presence of leached metal ions in your eluate, which can cause protein aggregation or oxidation.
-
Solution:
-
Quantify Metal Content: Use a suitable method like a colorimetric assay or ICP-MS to determine the concentration of the leached metal in your sample.
-
Optimize Elution: If using imidazole for elution, consider using a step or linear gradient elution instead of a single high-concentration step. This can sometimes reduce the harshness of the elution and minimize metal leaching.[11]
-
Post-Purification Metal Removal: If metal contamination is confirmed, you may need to perform a subsequent purification step, such as size-exclusion chromatography or dialysis against a buffer containing a mild chelating agent (use with caution to avoid stripping metal from your protein of interest if it is a metalloprotein).
-
Problem: My downstream application (e.g., enzyme assay, cell-based assay) is inhibited after protein purification.
-
Possible Cause: Leached metal ions can be potent inhibitors of certain enzymes or toxic to cells.
-
Solution:
-
Confirm Metal Contamination: As a first step, confirm the presence and concentration of leached metal in your purified protein sample.
-
Switch to a Lower-Leaching Resin: If metal leaching from your IDA resin is a persistent issue, consider switching to a nitrilotriacetic acid (NTA) based resin, which is known for its lower metal leaching properties.[3][4][10]
-
Implement Preventative Measures: Proactively follow the best practices for resin washing, equilibration, and regeneration outlined in the experimental protocols section to minimize metal leaching from the start.
-
Data Presentation
Table 1: Comparison of Ni²⁺ Leakage from Different IMAC Resins
| Resin Type | Chelator Chemistry | Equilibration Phase Ni²⁺ Leakage | Elution Phase Ni²⁺ Leakage | Reference |
| His•Bind Resin | IDA | 10s to 100s of µM | 10s to 100s of µM | [12] |
| His60 Ni Superflow | IDA | ~6 µM to 100s of µM | ~6 µM to 100s of µM | [12] |
| cOmplete His-Tag Purification Resin | Proprietary | Not detectable | ~2 µM | [12] |
Table 2: Effect of Reducing Agents on Binding Capacity of Ni-Charged Resins
| Reducing Agent (DTT) Concentration | Ni-NTA Resin Binding Capacity Decrease | Ni-IDA Resin Binding Capacity Decrease | Reference |
| 10 mM | 22% | 30% | [10] |
Experimental Protocols
Protocol 1: Minimizing Metal Leaching through Proper Washing and Equilibration
This protocol outlines the steps for washing and equilibrating a new or regenerated IDA resin column to minimize metal leaching before protein purification.
-
Initial Water Wash: Wash the packed column with 5 column volumes (CV) of high-purity, deionized water to remove any storage solutions (e.g., ethanol).
-
Metal Charging:
-
Load the column with 2 CV of a 50 mM solution of the desired metal salt (e.g., NiSO₄).
-
Ensure the solution is freshly prepared and filtered.
-
-
Removal of Unbound Metal:
-
Wash the column with 10 CV of deionized water to remove any unbound or loosely bound metal ions.
-
-
Equilibration with Binding Buffer:
-
Equilibrate the column with 10 CV of your binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.9).
-
Ensure the pH of the binding buffer is appropriate to maintain the stability of the metal-resin interaction (typically pH 7.0-8.0).
-
If using imidazole in the binding buffer to reduce non-specific binding, start with a low concentration (e.g., 5-10 mM) and optimize as needed.[13]
-
-
Final Check: Monitor the absorbance of the flow-through at 280 nm. The absorbance should be at a stable baseline before applying the sample.
Protocol 2: Stripping and Regeneration of IDA Resins
This protocol describes how to strip used metal ions and regenerate the IDA resin for subsequent use. Proper regeneration is crucial for maintaining resin performance and minimizing leaching in future runs.
-
Wash with Water: Wash the column with 5 CV of deionized water to remove any remaining buffer salts.
-
Strip Metal Ions:
-
Apply 5 CV of a stripping buffer containing a strong chelating agent (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4).[14]
-
The resin should lose its characteristic color (e.g., turn white if it was blue Ni-IDA).
-
-
Remove Chelating Agent:
-
Wash the column thoroughly with at least 10 CV of deionized water to completely remove the EDTA. This step is critical, as any residual EDTA will interfere with subsequent metal recharging.
-
-
Recharge with Metal Ions:
-
Follow the metal charging procedure outlined in Protocol 1, step 2.
-
-
Wash and Equilibrate:
-
Follow the washing and equilibration steps outlined in Protocol 1, steps 3 and 4.
-
-
Storage: For long-term storage, after stripping the metal ions, wash the resin with 5 CV of 20% ethanol (B145695) and store at 4°C.[14] The column will need to be recharged before its next use.
Visualizations
Caption: Troubleshooting decision tree for metal leaching.
Caption: Experimental workflow for IDA resin chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Nickel and Cobalt from Heap Leaching Effluents Using Ion Exchange Resins [ausimm.com]
- 3. This compound chelating: Topics by Science.gov [science.gov]
- 4. Quantification of Metal Leaching in Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of chelating resins with this compound and its wastewater treatment application | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cube-biotech.com [cube-biotech.com]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. A quick and colorful method to measure low-level contaminations of paramagnetic Ni2+ in protein samples purified by immobilized metal ion affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-works.com [bio-works.com]
- 14. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
Adjusting pH for optimal iminodiacetic acid chelation efficiency.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with iminodiacetic acid (IDA) for metal ion chelation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDA) and how does it function as a chelating agent?
This compound (IDA) is an aminodicarboxylic acid, specifically N-(carboxymethyl)glycine.[1][2] It acts as a tridentate chelating agent, meaning it can form three bonds with a single metal ion. Chelation occurs through the coordination of the metal ion with the lone pair of electrons on the nitrogen atom of the imino group and the two carboxyl groups.[3] This binding is selective and can be irreversible, effectively sequestering metal ions from a solution.[3] IDA is commonly used in various applications, including the purification of proteins and the removal of heavy metals from aqueous solutions.[1][3]
Q2: What are the pKa values of this compound and why are they critical for chelation?
The pKa values of a molecule indicate the pH at which its functional groups gain or lose a proton. For this compound, the reported pKa values are approximately pKa1 = 2.98 and pKa2 = 9.89.[1][4][5][6]
-
pKa1 (2.98): This corresponds to the deprotonation of the first carboxylic acid group.
-
pKa2 (9.89): This corresponds to the deprotonation of the second carboxylic acid group. The imino group is protonated at lower pH values.
These values are critical because the chelation efficiency of IDA is highly dependent on its protonation state, which is determined by the pH of the solution. For effective chelation, the carboxyl groups need to be deprotonated (negatively charged) to coordinate with the positively charged metal ion.
Q3: What is the optimal pH range for achieving maximum IDA chelation efficiency?
The optimal pH for IDA chelation depends on the specific metal ion being targeted and the stability of the resulting metal-IDA complex. However, a general principle is that as the pH of the solution increases, the extraction of metal ions by the iminodiacetate (B1231623) chelating resin also increases.[7]
-
Acidic pH (e.g., pH < 3): At a pH below the first pKa (2.98), both carboxyl groups are protonated, significantly reducing the chelating ability of the IDA molecule.[8]
-
Moderately Acidic to Neutral pH (e.g., pH 4-7): In this range, the carboxyl groups are deprotonated, making the IDA group available for binding divalent cations. Many studies show effective binding of metal ions like Cu(II), Ni(II), Zn(II), and Co(II) in this range.[7][9][10] For instance, the chelation of Fe³⁺ by an IDA-functionalized film increases significantly from pH 3.0 to pH 5.0.[10]
-
Alkaline pH (e.g., pH > 8): While the IDA molecule is fully deprotonated and available for chelation, the formation of metal hydroxide (B78521) precipitates can become a competing reaction, potentially reducing the efficiency of chelation for certain metals.
Therefore, the optimal pH is often found in the moderately acidic to neutral range, but empirical testing is crucial for specific applications.
Q4: Which metal ions can this compound effectively chelate?
IDA is known to form stable complexes with a wide range of transition and heavy metal ions.[9] These include, but are not limited to:
The selectivity and stability of these complexes can be manipulated by controlling experimental parameters like pH, ionic strength, and temperature.[9]
Troubleshooting Guide
Problem: Low Metal Chelation or Poor Protein Binding Capacity
Possible Cause: The pH of your buffer is not optimal for the protonation state of the IDA ligand. For effective chelation, the carboxyl groups of IDA must be deprotonated to interact with the positively charged metal ions.
Solution:
-
Review the pKa values of IDA: The key functional groups for chelation are the two carboxylates (pKa1 ≈ 2.98, pKa2 ≈ 9.89).[4][5]
-
Adjust Buffer pH: Ensure your working pH is sufficiently above pKa1 to deprotonate the first carboxyl group. A common starting range for many divalent metals is pH 5-7. The adsorption capacity for many metals increases with pH in the acidic range.[7][10]
-
Consider the Target Ion: The optimal pH can vary depending on the metal ion. For example, some studies have shown that for certain applications, copper can be selectively chelated at a pH as low as 2.5.[12]
-
Empirical Testing: Perform a pH screening experiment (e.g., from pH 4.0 to 8.0) to determine the optimal binding pH for your specific metal ion or His-tagged protein.
Caption: pH-dependent charge states of the IDA molecule.
Problem: Reduced Binding Capacity After Multiple Uses
Possible Cause: The IDA-functionalized resin or surface is fouled or has not been properly regenerated after the previous use. Contaminants may remain bound, or the stripped metal ions may not have been fully recharged.
Solution: Implement a rigorous regeneration and cleaning protocol between experimental runs. This typically involves stripping the bound metal ions with a strong chelator like EDTA, followed by washing and recharging with the desired metal ion solution. For severe fouling, a cleaning-in-place (CIP) procedure with acid or base may be necessary.
Data & Visualizations
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa1 | 2.98 | [1][4][5] |
| pKa2 | 9.89 | [1][4][5] |
| Molecular Weight | 133.10 g/mol | [4] |
| Saturated Solution pH | 2.2-2.3 (20°C) | [1][6] |
Table 2: Examples of Metal Ion Removal Efficiency by IDA Resins
| Metal Ion | pH | Removal / Binding Efficiency | Reference |
| Cr⁶⁺ | Not Specified | 99.7% | [3] |
| Ni²⁺ | Not Specified | 65% | [3] |
| Pb²⁺ | Not Specified | 59% | [3] |
| Cd²⁺ | Not Specified | 28% | [3] |
| Cu²⁺ | 2.5 | ~71% | [12] |
| Fe³⁺ | 5.0 | 156.0 ± 13.8 nmol/cm² | [10] |
Note: Efficiencies are highly dependent on experimental conditions (e.g., resin type, contact time, initial concentration).
Experimental Protocols & Workflows
Protocol: General Regeneration of IDA Chelating Resin
This protocol describes a general procedure for stripping, cleaning, and recharging an IDA-functionalized chromatography resin for reuse.
Materials:
-
Stripping Buffer: 0.05 M EDTA, 0.5 M NaCl, pH 7.0-8.0
-
Wash Buffer: Deionized water or a simple buffer like PBS.
-
Acid Wash (Optional, for severe fouling): 0.1 M HCl
-
Base Wash (Optional, for protein/organic fouling): 0.1 M NaOH
-
Recharging Solution: 50-100 mM solution of the desired metal salt (e.g., NiSO₄, CuSO₄) in deionized water.
Procedure:
-
Stripping: Wash the column with 5-10 column volumes (CV) of Stripping Buffer to remove the chelated metal ions. The EDTA will form a stronger complex with the ions, effectively stripping them from the IDA resin.
-
Wash: Rinse the column with 10 CV of deionized water to remove all traces of EDTA.
-
Cleaning (Optional):
-
For inorganic precipitates, wash with 5 CV of 0.1 M HCl.[13] Follow immediately with a 10 CV water wash until the effluent pH is neutral.
-
For protein or organic fouling, wash with 5 CV of 0.1 M NaOH. Follow immediately with a 10 CV water wash until the effluent pH is neutral.
-
-
Recharging: Equilibrate the column with 5-10 CV of the Recharging Solution. This re-coats the IDA functional groups with the desired metal ion.
-
Final Wash: Wash the column with 5-10 CV of deionized water or your starting buffer to remove any loosely bound metal ions. The resin is now regenerated and ready for use.
Caption: A typical workflow for metal ion chelation using an IDA resin.
References
- 1. This compound CAS#: 142-73-4 [m.chemicalbook.com]
- 2. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [drugfuture.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. This compound | 142-73-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ionic strength, pH and temperature effects upon selectivity for transition and heavy metal ions when using chelation ion chromatography with an this compound bonded silica gel column and simple inorganic eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
Technical Support Center: Immobilized Drug Affinity (IDA) Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with non-specific binding in Immobilized Drug Affinity (IDA) chromatography of proteins.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in IDA chromatography and why is it a problem?
A: Non-specific binding refers to the interaction of proteins or other molecules in your sample with the chromatography resin or the immobilized drug ligand through mechanisms other than the specific drug-protein binding event you are targeting. These interactions are typically weaker and can be driven by hydrophobic, ionic, or other low-affinity forces.[1][2][3] This is problematic because it leads to the co-elution of contaminating proteins with your target protein, resulting in lower purity and potentially confounding downstream analyses.[4]
Q2: What are the common causes of high non-specific binding?
A: High non-specific binding can stem from several factors:
-
Hydrophobic interactions: Both the chromatography matrix and the linker arm used to immobilize the drug can have hydrophobic properties, leading to non-specific binding of proteins with exposed hydrophobic regions.[5][6]
-
Ionic interactions: Charged groups on the matrix or the immobilized drug can interact with oppositely charged proteins.[1][7][8]
-
Insufficient blocking: If the non-specific binding sites on the resin are not adequately blocked, they remain available for interaction with sample components.[9][10]
-
Inappropriate buffer conditions: The pH, ionic strength, and composition of your binding and wash buffers can significantly influence non-specific interactions.[7][8][11]
-
Sample properties: High protein concentration in the lysate or the presence of certain cellular components can increase the likelihood of non-specific binding.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and resolving issues with non-specific binding in your IDA chromatography experiments.
Issue 1: High levels of contaminating proteins in the eluate.
This is the most common manifestation of non-specific binding. The following steps can help you identify the cause and implement a solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high contamination.
Solutions in Detail:
-
Optimize Wash Buffer: The goal of the wash steps is to remove non-specifically bound proteins while retaining your specifically bound target.
-
Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer. This will disrupt weak ionic interactions.[5][8]
-
Include Non-ionic Detergents: Adding a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help disrupt hydrophobic interactions.[5]
-
Add Competing Agents: For some systems, including a low concentration of a small molecule that mimics the properties of the immobilized drug can help displace weakly bound contaminants.
-
Increase Wash Volume and Time: Increasing the volume of wash buffer and the incubation time can improve the removal of non-specifically bound proteins.[12]
-
-
Modify Binding Buffer: Preventing non-specific binding from the outset is often more effective than trying to remove it later.
-
Adjust pH: The pH of the binding buffer can influence the charge of both your target protein and potential contaminants. Empirically test a range of pH values to find the optimal condition where specific binding is maximized and non-specific binding is minimized.[8][11]
-
Increase Ionic Strength: Similar to the wash buffer, increasing the salt concentration in the binding buffer can reduce non-specific ionic interactions from the start.[8]
-
-
Implement or Optimize Column Blocking: Blocking unoccupied sites on the chromatography resin is a critical step.
-
Use a Blocking Agent: Before applying your sample, incubate the column with a solution of a protein that is unlikely to interact with your drug, such as Bovine Serum Albumin (BSA) or casein.[1][9][10] This will saturate the non-specific binding sites on the resin.
-
Pre-equilibration with Chaotropic Agents: In some cases, pre-equilibrating the resin with a mild chaotropic agent like thiocyanate (B1210189) can reduce non-specific binding by disrupting water structures that facilitate non-polar interactions.[13][14]
-
-
Refine Elution Strategy: A well-designed elution strategy can help to separate your target protein from tightly bound contaminants.
Quantitative Data Summary: Effect of Wash Buffer Additives on Non-Specific Binding
| Additive | Concentration Range | Mechanism of Action | Expected Outcome |
| NaCl | 150 mM - 2 M | Disrupts ionic interactions | Reduction of charge-based non-specific binding.[5][8] |
| Tween-20 | 0.01% - 2% (v/v) | Disrupts hydrophobic interactions | Reduction of hydrophobically bound contaminants.[5] |
| Triton X-100 | 0.01% - 2% (v/v) | Disrupts hydrophobic interactions | Similar to Tween-20, effective for hydrophobic contaminants.[5] |
| Glycerol (B35011) | 10% - 50% (v/v) | Reduces non-specific hydrophobic interactions | Can stabilize the target protein while reducing background.[5] |
| Ethanol | Up to 20% (v/v) | Reduces non-specific hydrophobic interactions | Alternative to glycerol for disrupting hydrophobic binding.[5] |
Issue 2: Target protein is found in the flow-through or wash fractions.
This indicates that your target protein is not binding efficiently to the immobilized drug, or it is being prematurely eluted.
Logical Relationship Diagram:
Caption: Troubleshooting poor target protein binding.
Solutions in Detail:
-
Verify Binding Buffer Conditions: The composition of your binding buffer is critical for the specific interaction.
-
pH and Ionic Strength: Ensure the pH and salt concentration are optimal for the drug-protein interaction. Conditions that are too stringent can prevent binding.[8][11]
-
Presence of Inhibitors: Make sure your sample and buffers do not contain components that might inhibit the drug-protein interaction.
-
-
Assess Immobilized Drug Activity: The immobilized drug may have lost its activity.
-
Immobilization Chemistry: Review your drug immobilization protocol. Harsh chemical conditions could have denatured the drug.
-
Storage Conditions: Ensure the affinity resin has been stored correctly to maintain the stability of the immobilized drug.
-
-
Reduce Wash Buffer Stringency: Your wash conditions may be too harsh, causing your target protein to elute prematurely.
-
Decrease Salt or Detergent Concentration: If you have high concentrations of salt or detergents in your wash buffer, try reducing them incrementally.
-
Reduce Wash Time or Volume: A shorter or lower volume wash may be sufficient to remove loosely bound contaminants without eluting your target.
-
-
Check Flow Rate: A high flow rate may not allow sufficient time for the binding interaction to occur.
-
Decrease Flow Rate: Reduce the flow rate during sample application to increase the residence time of the sample on the column.
-
Experimental Protocols
Protocol 1: General IDA Chromatography Protocol with Blocking
-
Column Equilibration: Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., PBS or Tris-buffered saline, pH 7.4).
-
Blocking (Optional but Recommended):
-
Sample Application:
-
Clarify your protein sample by centrifugation or filtration (0.45 µm filter).
-
Apply the sample to the column at a low flow rate.
-
-
Washing:
-
Wash the column with 10-20 CV of wash buffer. The composition of the wash buffer should be optimized to minimize non-specific binding (see Troubleshooting Guide).
-
-
Elution:
-
Regeneration:
-
Wash the column with a high salt buffer followed by the binding buffer to prepare it for the next use.
-
Protocol 2: Optimizing Wash Conditions
-
Prepare a Series of Wash Buffers: Prepare several wash buffers with increasing concentrations of an additive you wish to test (e.g., NaCl: 150 mM, 300 mM, 500 mM, 1 M).
-
Run Parallel Experiments: If possible, run small-scale parallel purification experiments.
-
Apply Sample and Wash: After sample application, wash each column with one of the prepared wash buffers.
-
Elute and Analyze: Elute the bound proteins and analyze the eluates by SDS-PAGE to assess the purity of the target protein.
-
Select Optimal Condition: Choose the wash buffer that provides the best balance between removing contaminants and retaining the target protein.
Summary of Elution Strategies
| Elution Method | Principle | Common Reagents | Considerations |
| pH Shift | Disrupts ionic and hydrogen bonds between the drug and protein. | 0.1 M Glycine-HCl (pH 2.5-3.0) or 0.1 M Tris-HCl (pH 8.5-10).[16][17] | May denature the target protein; immediate neutralization of eluted fractions is recommended.[16] |
| Increased Ionic Strength | Weakens ionic interactions. | High concentrations of NaCl or KCl (e.g., 1-2 M). | Generally a milder elution method, but may not be effective for all interactions. |
| Competitive Elution | A soluble form of the drug or a competing ligand displaces the target protein. | Free drug or a known binding partner of the target protein. | Highly specific and gentle, but requires a suitable competitor and may be costly. |
| Chaotropic Agents | Disrupt the structure of water and weaken hydrophobic interactions. | Guanidine-HCl or Urea. | Denaturing conditions that will require refolding of the target protein. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. selectscience.net [selectscience.net]
- 5. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 6. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ionic strength and mobile phase pH on the binding orientation of lysozyme on different ion-exchange adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Method for suppressing non-specific protein interactions observed with affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. reddit.com [reddit.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Iminodiacetic Acid vs. EDTA: A Comparative Analysis of Metal Chelation Efficiency
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iminodiacetic Acid (IDA) and Ethylenediaminetetraacetic Acid (EDTA) as Metal Chelating Agents, Supported by Experimental Data and Detailed Methodologies.
The strategic selection of a chelating agent is a critical parameter in numerous scientific and pharmaceutical applications, directly impacting the efficacy and stability of various systems. This guide provides a comprehensive comparison of two widely utilized aminopolycarboxylic acid chelators: this compound (IDA) and Ethylenediaminetetraacetic Acid (EDTA). By examining their metal chelation efficiencies through quantitative stability constant data and outlining the experimental protocols for these measurements, this document serves as a vital resource for informed decision-making in research and development.
Data Presentation: Stability Constants (log K)
The efficiency of a chelating agent is quantitatively expressed by its stability constant (log K), which indicates the strength of the bond between the chelator and a metal ion. A higher log K value signifies a more stable metal-ligand complex. The following table summarizes the stability constants of IDA and EDTA with a range of divalent and trivalent metal ions.
| Metal Ion | This compound (IDA) log K₁ | Ethylenediaminetetraacetic Acid (EDTA) log K |
| Ca²⁺ | 2.59 | 10.65[1] |
| Mg²⁺ | 2.86 | 8.7 |
| Mn²⁺ | 7.0 | 14.0 |
| Fe²⁺ | 7.0 | 14.3 |
| Co²⁺ | 10.5 | 16.45[1] |
| Ni²⁺ | 11.4 | 18.6 |
| Cu²⁺ | 10.6 | 18.8 |
| Zn²⁺ | 10.5 | 16.5 |
| Cd²⁺ | 8.8 | 16.5[1] |
| Pb²⁺ | 9.8 | 18.0 |
| Al³⁺ | - | 16.4[1] |
| Fe³⁺ | 15.9 | 25.1 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted figures from various sources.
As evidenced by the data, EDTA consistently forms significantly more stable complexes with all listed metal ions compared to IDA. This is primarily attributed to the structural differences between the two molecules. EDTA is a hexadentate ligand, meaning it can form six bonds with a central metal ion, while IDA is a tridentate ligand, forming three bonds. The increased number of coordination sites in EDTA leads to a more stable, cage-like structure around the metal ion, a phenomenon known as the chelate effect.
Experimental Protocols
The determination of metal chelation efficiency and stability constants is crucial for the characterization of chelating agents. The following are detailed methodologies for two common experimental techniques: potentiometric titration and spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. The procedure involves monitoring the change in potential of an ion-selective electrode as a titrant is added to a solution containing the metal ion and the chelating agent.
Materials and Reagents:
-
pH meter with a combination glass electrode or separate indicator and reference electrodes
-
Calibrated automatic burette
-
Standardized solutions of the metal salt (e.g., 0.01 M)
-
Standardized solution of the chelating agent (IDA or EDTA, e.g., 0.01 M)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KCl)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand:
-
Pipette a known volume of the standardized chelating agent solution into a titration vessel.
-
Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength.
-
Add a known volume of standardized strong acid to lower the initial pH.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
-
Titration of the Metal-Ligand Complex:
-
Pipette known volumes of the standardized metal salt solution and the standardized chelating agent solution into a titration vessel.
-
Add the same volume of inert electrolyte and strong acid as in the ligand titration.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added) for both the ligand alone and the metal-ligand mixture.
-
The displacement of the metal-ligand titration curve from the ligand-only curve indicates the release of protons upon complexation.
-
From these curves, the formation function (n̄, the average number of ligands bound to a metal ion) and the free ligand concentration ([L]) can be calculated at each point of the titration.
-
The stability constants are then determined by solving a series of simultaneous equations or by using specialized software to fit the experimental data to a theoretical model.
-
Spectrophotometry
Spectrophotometry can be used to determine the stoichiometry and stability constants of metal-ligand complexes, particularly when the formation of the complex results in a change in the solution's absorbance.
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Matched cuvettes
-
Stock solutions of the metal salt and chelating agent of known concentrations
-
Buffer solutions to maintain a constant pH
Procedure (Method of Continuous Variations - Job's Plot):
-
Preparation of Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each prepared solution at this λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will typically consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data, particularly from the deviation from linearity, using appropriate mathematical treatments.
-
Mandatory Visualization
The following diagrams illustrate the fundamental structural differences and the resulting chelation behavior of this compound and EDTA with a generic divalent metal ion (M²⁺).
Caption: Comparison of tridentate IDA and hexadentate EDTA chelation of a metal ion.
The diagram visually represents the tridentate (three-point attachment) nature of IDA and the hexadentate (six-point attachment) nature of EDTA when chelating a metal ion. This structural difference is the primary reason for the superior chelation efficiency of EDTA.
Caption: Workflow for determining metal chelation efficiency.
This workflow diagram outlines the key steps involved in the two primary experimental methods for determining the stability constants of metal-chelator complexes, providing a clear visual guide for researchers.
References
Validating Protein Purity: A Comparative Guide to IDA Chromatography and SDS-PAGE Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of a target protein is a critical step in the research and development pipeline. The chosen purification method significantly impacts the final purity, and robust validation techniques are essential to confirm the success of the purification process. This guide provides a comparative overview of Immobilized Divalent Metal Ion Affinity Chromatography (IDA) for protein purification and the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for purity validation.
Principles and Comparison of Protein Purification via IDA Chromatography
Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag).[1][2] This technique relies on the interaction between the histidine residues in the tag and chelated divalent metal ions, such as nickel (Ni²⁺), immobilized on a chromatography resin.[1][2]
Two common chelating ligands used in IMAC are Iminodiacetic Acid (IDA) and Nitrilotriacetic Acid (NTA).[1][3]
-
IDA (this compound): A tridentate chelator, meaning it has three points of attachment to the metal ion.[2][3] This leaves more sites on the metal ion available to interact with the His-tag, which can lead to a higher binding capacity. However, the weaker chelation can also result in higher metal ion leaching and potentially lower purity due to non-specific binding.[2][3]
-
NTA (Nitrilotriacetic Acid): A tetradentate chelator, providing four attachment points to the metal ion.[3] This stronger chelation reduces metal ion leaching and generally results in higher purity of the eluted protein, although sometimes with a slightly lower yield compared to IDA.[3][4]
While IDA-based resins can be a cost-effective option with a high binding capacity, NTA-based resins are often preferred when the primary goal is to achieve the highest possible purity.[4]
Quantitative Comparison of Protein Purity
The purity of a protein sample is often assessed by SDS-PAGE, followed by densitometric analysis of the stained gel.[5][6] This technique allows for the quantification of the target protein band relative to the total protein in a given lane.[5] Below is a table summarizing typical purity and yield results for a His-tagged protein purified by different chromatography methods, as validated by SDS-PAGE and densitometry.
| Purification Method | Target Protein Band Intensity (%) | Total Impurity Band Intensity (%) | Final Purity (%) | Typical Yield (mg/L of culture) |
| IDA Chromatography | 85 | 15 | 85% | 15 - 25 |
| NTA Chromatography | 95 | 5 | 95% | 10 - 20 |
| Ion Exchange Chromatography (IEX) | 90 | 10 | 90% | Variable |
| Size Exclusion Chromatography (SEC) | >98 | <2 | >98% | Lower (polishing step) |
Note: These values are representative and can vary significantly depending on the specific protein, expression system, and optimization of the purification protocol.
Experimental Protocols
Protocol 1: His-tagged Protein Purification using IDA Chromatography
This protocol outlines the general steps for purifying a His-tagged protein from a bacterial cell lysate under native conditions.
Materials:
-
IDA-Ni²⁺ Agarose Resin
-
Equilibration/Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Bacterial cell pellet expressing the His-tagged protein
-
Lysis Buffer (e.g., Equilibration Buffer with lysozyme (B549824) and DNase)
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice. Sonicate the suspension to ensure complete cell disruption and then centrifuge to pellet cell debris.
-
Column Preparation: Pack the IDA-Ni²⁺ resin into a chromatography column. Equilibrate the column by washing with 5-10 column volumes of Equilibration/Binding Buffer.
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for protein purity using SDS-PAGE.
Protocol 2: Validating Protein Purity with SDS-PAGE
This protocol describes the process of separating protein samples by SDS-PAGE to assess purity.
Materials:
-
Polyacrylamide gels (stacking and resolving layers)
-
SDS-PAGE running buffer
-
2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)
-
Protein molecular weight marker
-
Purified protein samples from IDA chromatography
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., methanol/acetic acid/water mixture)
-
Gel electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation: Mix the purified protein samples with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Loading: Assemble the polyacrylamide gel in the electrophoresis apparatus and fill the reservoirs with running buffer. Load the denatured protein samples and a molecular weight marker into the wells of the gel.
-
Electrophoresis: Apply a constant voltage (e.g., 150 V) to the gel. Allow the electrophoresis to run until the bromophenol blue dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel from the apparatus and place it in Coomassie Brilliant Blue staining solution. Gently agitate for at least one hour.
-
Destaining: Transfer the gel to a destaining solution and gently agitate. Change the destaining solution periodically until the protein bands are clearly visible against a clear background.
-
Imaging and Densitometry: Image the stained gel using a gel documentation system. Use image analysis software to perform densitometry on the lanes containing the purified protein to quantify the purity.[5][6] The purity is calculated by dividing the intensity of the target protein band by the total intensity of all bands in that lane.[5]
Visualizing the Workflow
Caption: Workflow for protein purification by IDA chromatography and subsequent purity validation using SDS-PAGE.
Conclusion
The combination of IDA chromatography for initial protein capture and SDS-PAGE for purity analysis provides a robust and widely accessible workflow for researchers. While IDA may not always yield the highest purity in a single step compared to alternatives like NTA chromatography, its high capacity and cost-effectiveness make it a valuable tool.[2] The ultimate choice of purification resin will depend on the specific requirements of the downstream application, balancing the need for purity, yield, and cost. Regardless of the purification method, SDS-PAGE remains an indispensable, straightforward, and reliable technique for validating the purity of the final protein product.[5]
References
- 1. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 6. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chelating Agents in Radiopharmaceuticals: Alternatives to Iminodiacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical determinant of the in vivo performance of a radiopharmaceutical. For decades, iminodiacetic acid (IDA) and its derivatives have been the cornerstone for technetium-99m (99mTc) based hepatobiliary imaging agents due to their efficient complexation of the radiometal and favorable biodistribution. However, the expanding landscape of nuclear medicine, with its diverse array of radionuclides for diagnostics and therapy, necessitates a broader repertoire of chelating agents with tailored properties. This guide provides an objective comparison of prominent alternative chelating agents to IDA, supported by experimental data, to aid researchers in the selection of the optimal chelator for their specific radiopharmaceutical development needs.
Key Alternative Chelating Agents: A Performance Overview
A variety of chelating agents have emerged as powerful alternatives to IDA, each offering distinct advantages in terms of radiometal compatibility, complex stability, and conjugation chemistry. These can be broadly categorized into N-substituted IDA derivatives, acyclic aminocarboxylates, macrocyclic chelators, and specialized chelators for specific radionuclides.
N-Substituted this compound Derivatives
While structurally related to IDA, N-substituted derivatives offer modified pharmacokinetic properties. For instance, N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA) demonstrates rapid hepatic uptake and biliary excretion, a characteristic feature of this class. The biological distribution of these 99mTc-labeled agents is almost exclusively governed by the N-substituted group, allowing for the design of agents with specific biological targeting.[1]
Acyclic Chelators: DTPA and its Analogs
Diethylenetriaminepentaacetic acid (DTPA) is a versatile acyclic chelator capable of forming stable complexes with a wide range of radiometals, including indium-111 (B102479) (111In) and yttrium-90 (B1217062) (90Y). While DTPA-based radiopharmaceuticals have shown utility, they can exhibit lower in vivo stability compared to macrocyclic alternatives, with some studies indicating dissociation of the radiometal.[2][3]
Macrocyclic Chelators: DOTA, NOTA, and PCTA
Macrocyclic chelators are characterized by their high thermodynamic stability and kinetic inertness, which minimizes the in vivo release of the radiometal.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is considered a "gold standard" for a variety of radiometals, including gallium-68 (B1239309) (68Ga), lutetium-177 (B1209992) (177Lu), and yttrium-90 (90Y).[4] However, radiolabeling with DOTA often requires heating.[5]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) generally allows for faster radiolabeling at lower temperatures compared to DOTA, particularly for 68Ga.[5][6] NOTA-conjugated radiopharmaceuticals have demonstrated excellent in vivo stability.[5][7]
-
PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) is another promising macrocyclic chelator that has shown efficient radiolabeling with 68Ga under mild conditions and good complex stability.[8]
Specialized Chelators: HYNIC and Desferrioxamine (DFO)
-
HYNIC (Hydrazinonicotinamide) is a widely used bifunctional chelator for 99mTc. It allows for efficient radiolabeling of peptides and proteins under mild conditions.[9][10] The use of co-ligands like tricine (B1662993) or ethylenediaminediacetic acid (EDDA) is often required to complete the coordination sphere of the technetium complex.[9]
-
Desferrioxamine (DFO) is a hexadentate chelator with a high affinity for iron (III) and is the chelator of choice for zirconium-89 (B1202518) (89Zr), a positron-emitting radionuclide with a long half-life suitable for antibody imaging.[11] However, due to its hexadentate nature, the resulting 89Zr-DFO complexes can exhibit suboptimal in vivo stability.[11]
Quantitative Performance Comparison
The following tables summarize key performance indicators for various chelating agents based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, radionuclides, and conjugated biomolecules.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radionuclide | Biomolecule/Substrate | Radiolabeling Conditions (Temp, Time, pH) | Radiochemical Yield (%) | Reference(s) |
| IDA derivative (HIDA) | 99mTc | - | Room Temperature, short | High | [1] |
| DTPA | 111In | Antibody | Room Temperature, 30 min | >95% | |
| DOTA | 68Ga | Peptide | 90-95°C, 5-15 min, pH 3.5-4.5 | >95% | |
| DOTA | 177Lu | Peptide | 90-95°C, 20-30 min, pH 4.5-5.5 | >95% | |
| NOTA | 68Ga | Peptide/Antibody | Room Temperature, 5-10 min, pH 4.0-5.5 | >95% | [5] |
| NOTA | 64Cu | Antibody | Room Temperature, 5 min | >95% | [7] |
| HYNIC | 99mTc | Peptide/Antibody | 100°C, 30 min / Room Temp, 30 min | >95% | [10] |
| DFO | 89Zr | Antibody | Room Temperature, 60 min, pH 7.0-7.5 | >90% |
Table 2: In Vitro and In Vivo Stability
| Chelator-Radionuclide | Stability Assay | Conditions | Stability Results | Reference(s) |
| 99mTc-HIDA | In vitro (EDTA challenge) | pH 6.4 | Half-life of 72 hours | [7] |
| 68Ga-DOTA | In vitro (Human Serum) | 37°C, 4 hours | >95% intact | [5] |
| 68Ga-NOTA | In vitro (Human Serum) | 37°C, 4 hours | >98% intact | [5] |
| 64Cu-DOTA | In vitro (Human Serum) | 37°C, 48 hours | <6% dissociation | [7] |
| 64Cu-NOTA | In vitro (Human Serum) | 37°C, 48 hours | <6% dissociation | [7] |
| 99mTc-HYNIC-Peptide | In vitro (Mouse Serum) | 37°C, 6 hours | No obvious decomposition | |
| 89Zr-DFO-Antibody | In vivo (Mouse model) | - | Some release of 89Zr leading to bone uptake | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development of radiopharmaceuticals. Below are generalized methodologies for key experiments.
Protocol 1: Conjugation of a Chelator to an Antibody via Lysine Residues
-
Antibody Preparation: Purify the antibody using a suitable method (e.g., size-exclusion chromatography) and exchange the buffer to a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).
-
Chelator Activation (if necessary): For chelators with a carboxylate group, activation to an N-hydroxysuccinimide (NHS) ester is common. Dissolve the chelator in anhydrous DMSO and add NHS and a coupling agent like EDC.
-
Conjugation Reaction: Add a molar excess of the activated chelator (or a chelator with a reactive group like isothiocyanate, SCN) to the antibody solution. The molar ratio will depend on the desired degree of conjugation and should be optimized.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 1-4 hours) at room temperature or 4°C with gentle mixing.
-
Purification: Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., PD-10 column) or dialysis against a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 7.0).
-
Characterization: Determine the chelator-to-antibody ratio using methods such as MALDI-TOF mass spectrometry or by measuring the concentration of the chelator and the protein.
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with 68Ga
-
68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl.
-
Buffering: Add a suitable buffer (e.g., sodium acetate or HEPES) to the 68GaCl3 eluate to adjust the pH to approximately 3.5-4.5.
-
Radiolabeling Reaction: Add the DOTA-conjugated peptide (typically 10-50 µg) to the buffered 68Ga solution.
-
Incubation: Heat the reaction mixture at 90-95°C for 5-15 minutes.
-
Quality Control: Determine the radiochemical purity of the product using radio-TLC or radio-HPLC. A common radio-TLC system for 68Ga-DOTA-peptides is silica (B1680970) gel-coated paper with a mobile phase of 0.1 M sodium citrate.
Protocol 3: In Vitro Serum Stability Assay
-
Incubation: Add a small volume of the purified radiolabeled compound to fresh human or animal serum (e.g., 50 µL of radiopharmaceutical in 450 µL of serum).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots to separate the intact radiopharmaceutical from any released radiometal. Common methods include:
-
Radio-TLC: Spot the serum sample onto an appropriate TLC strip and develop with a suitable mobile phase.
-
Size-Exclusion HPLC: Inject the serum sample onto a size-exclusion column to separate the high-molecular-weight protein-bound fraction from the low-molecular-weight intact radiopharmaceutical.
-
-
Quantification: Quantify the radioactivity in the different fractions to determine the percentage of the radiopharmaceutical that remains intact over time.
Protocol 4: Biodistribution Study in Mice
-
Animal Model: Use an appropriate animal model (e.g., healthy mice or a disease model with tumor xenografts).
-
Injection: Inject a known amount of the radiopharmaceutical (typically 1-5 MBq) intravenously via the tail vein.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals (typically n=3-5 per time point).
-
Organ Harvesting: Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing a Generalized Experimental Workflow
The development and evaluation of a new radiopharmaceutical follows a structured workflow, from initial design to in vivo validation.
Caption: A generalized experimental workflow for the development of a new radiopharmaceutical.
Chemical Structures of Key Chelating Agents
The chemical structure of a chelating agent dictates its coordination chemistry and how it can be attached to a biomolecule.
Caption: Chemical structures of this compound (IDA) and selected alternative chelators.
Conclusion
The field of radiopharmaceutical chemistry has evolved significantly, offering a diverse palette of chelating agents beyond the traditional this compound framework. The choice of a chelator is a multifactorial decision that depends on the radionuclide, the targeting biomolecule, and the desired in vivo performance. Macrocyclic chelators like DOTA and NOTA provide superior complex stability for a range of metallic radionuclides, making them ideal for both diagnostic and therapeutic applications. For 99mTc, HYNIC remains a robust and versatile option for labeling sensitive biomolecules. This guide provides a comparative framework and detailed methodologies to assist researchers in navigating the selection and implementation of these alternative chelating agents, ultimately contributing to the development of more effective and safer radiopharmaceuticals.
References
- 1. 99mTc-EDDA/HYNIC-TOC is a New Opportunity in Neuroendocrine Tumors of the Lung (and in other Malignant and Benign Pulmonary Diseases) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tetraamine chelator outperforms HYNIC in a new technetium-99m-labelled somatostatin receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of 99mTc-MDP and 99mTc-pertechnetate by computerized quantitative joint scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. Technetium-99m chelators in nuclear medicine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 99mTc-EDDA/HYNIC-TOC: a new 99mTc-labelled radiopharmaceutical for imaging somatostatin receptor-positive tumours; first clinical results and intra-patient comparison with 111In-labelled octreotide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Effect of chelators on the pharmacokinetics of (99m)Tc-labeled imaging agents for the prostate-specific membrane antigen (PSMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotope Dilution Analysis (IDA) for Robust Heavy Metal Detection
For researchers, scientists, and drug development professionals, the accurate quantification of heavy metals is paramount. This guide provides a comprehensive cross-validation of Isotope Dilution Analysis (IDA) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against other established analytical techniques. By presenting supporting experimental data and detailed protocols, we aim to offer a clear perspective on the strengths and applications of each method.
Isotope Dilution Analysis (IDA) is a powerful analytical technique that provides a high degree of accuracy and precision in elemental quantification. When coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it stands as a reference method for the determination of heavy metals in a variety of matrices, from environmental to biological samples. This guide will compare the performance of IDA-ICP-MS with other widely used methods: Graphite Furnace Atomic Absorption Spectrometry (GFAAS), and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).
Principles of Isotope Dilution Analysis
The core principle of IDA involves the addition of a known amount of an isotopically enriched standard (a "spike") of the element of interest to a sample. After allowing the spike to equilibrate with the naturally occurring isotopes of the element in the sample, the altered isotopic ratio is measured using a mass spectrometer. Because the measurement relies on an isotope ratio rather than the absolute signal intensity, it effectively corrects for sample matrix effects and procedural losses, leading to highly accurate and reliable results.
Performance Comparison of Analytical Methods
The selection of an analytical method for heavy metal determination depends on several factors, including the required detection limits, the complexity of the sample matrix, and the number of elements to be analyzed. The following tables summarize the performance characteristics of IDA-ICP-MS, ICP-OES, and GFAAS for the analysis of common heavy metals.
Table 1: Comparison of Method Performance for Heavy Metal Analysis in Soil
| Parameter | IDA-ICP-MS | ICP-OES | GFAAS | X-Ray Fluorescence (XRF) |
| Precision (RSD%) | < 5% | < 5% | < 10% | < 10% |
| Accuracy (Recovery %) | 95-105% | 90-110% | 85-115% | 80-120% |
| LOD (mg/kg) | 0.001 - 0.1 | 0.1 - 10 | 0.01 - 1 | 1 - 100 |
| Multi-element Capability | Excellent | Excellent | Poor (single element) | Good |
| Matrix Effect | Minimized | Moderate | Significant | Moderate |
Data compiled from various sources, including comparative studies on soil and sediment analysis.
Table 2: Comparison of Method Performance for Heavy Metal Analysis in Food (e.g., Rice, Seafood)
| Parameter | IDA-ICP-MS | ICP-OES | GFAAS |
| Precision (RSD%) | < 10% | < 10% | < 15% |
| Accuracy (Recovery %) | 94.0 - 101.6%[1] | 90-110% | 85-115% |
| LOD (µg/kg) | As: 0.35, Cd: 0.10, Pb: 0.30[2] | 1 - 100 | Cr: 0.065, Cd: 0.01, Pb: 0.11[1] |
| LOQ (µg/kg) | As: 1.16, Cd: 0.35, Pb: 0.99[2] | 10 - 500 | Cr: 0.22, Cd: 0.03, Pb: 0.38[1] |
LOD and LOQ values can vary significantly depending on the specific instrument, matrix, and experimental conditions.[1][2][3]
Table 3: Comparison of Method Performance for Lead (Pb) in Whole Blood
| Parameter | IDA-ICP-MS | GFAAS |
| Precision (RSD%) | < 5% | < 10%[4] |
| Accuracy (Recovery %) | 98-102% | 95-105%[4] |
| LOD (µg/L) | < 0.1 | 0.7 - 1.2[4][5] |
| LOQ (µg/L) | < 0.5 | ~2-4 |
GFAAS is a commonly used and reliable method for blood lead analysis, though IDA-ICP-MS offers superior precision and lower detection limits.[4][5]
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable results. Below are representative methodologies for the determination of heavy metals using IDA-ICP-MS, GFAAS, and ICP-OES.
Protocol 1: Determination of Arsenic Species in Rice by HPLC-IDA-ICP-MS
This method allows for the quantification of different arsenic species, which is critical as their toxicity varies significantly.
1. Sample Preparation:
- Weigh approximately 1.00 g of finely ground rice flour into a 50 mL polypropylene centrifuge tube.[6]
- Add 15 mL of 0.15 M nitric acid (HNO₃) and vortex for 30 seconds.[6]
- Allow the mixture to stand overnight at room temperature.[6]
- Heat the capped tube in an oven at 90°C for 2.5 hours, with vortexing every 30 minutes.[6]
- Cool the sample in a refrigerator at 4°C.[6]
- Centrifuge the extract to separate the supernatant.
- Prior to analysis, an aliquot of the supernatant is spiked with an isotopically enriched arsenic standard (e.g., ⁷²As or ⁷³As).
2. Instrumental Analysis:
- HPLC System: Agilent 1260 HPLC or equivalent.[6]
- Column: Agilent ZORBAX SB-Aq (4.6 mm x 250 mm, 5 µm).[6]
- Mobile Phase: 20 mM citric acid and 5 mM sodium hexane sulfonate, adjusted to pH 4.3.[6]
- ICP-MS System: Agilent 7900 ICP-MS or equivalent.[6]
- The HPLC eluent is directly introduced into the ICP-MS nebulizer.
- The ICP-MS is tuned for optimal sensitivity and resolution for arsenic isotopes.
3. Data Analysis:
- The concentration of each arsenic species is calculated using the isotope dilution equation, based on the measured isotope ratios of the spiked sample, the unspiked sample (natural abundance), and the spike solution.
Protocol 2: Determination of Lead in Whole Blood by GFAAS
1. Reagent Preparation:
- Matrix Modifier: A solution containing 0.6% (m/V) NH₄H₂PO₄ and 0.15% (m/V) Mg(NO₃)₂ in 0.01 M HNO₃.[4]
- Diluent: 0.01% (v/v) Triton X-100 solution.[4]
- Calibration Standards: Prepare a series of aqueous lead standards in the appropriate concentration range (e.g., 0-60 ppb).[7]
2. Sample Preparation:
- Dilute the whole blood sample ten-fold with the 0.01% Triton X-100 solution.[4] For example, mix 100 µL of whole blood with 900 µL of the diluent.[7]
3. Instrumental Analysis:
- GFAAS System: Agilent SpectrAA-400Z with Zeeman background correction or equivalent.[8]
- Graphite Tube: Pyrolytic graphite coated tube with L'vov platform.[4]
- Injection: Automatically inject 10 µL of the diluted blood sample followed by 10 µL of the matrix modifier into the graphite tube.[4]
- Temperature Program: Optimize the drying, ashing, and atomization temperatures and times for lead determination in a blood matrix.
- Measurement: Measure the absorbance of lead at the 283.3 nm wavelength.
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
- Determine the concentration of lead in the blood sample from the calibration curve.
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the relationships between these analytical techniques, the following diagrams are provided.
Conclusion
The cross-validation of results from different analytical methods is a cornerstone of robust scientific research. While IDA-ICP-MS stands out for its exceptional accuracy and precision, making it an invaluable tool for reference measurements and challenging matrices, other techniques like GFAAS and ICP-OES offer practical advantages for routine analysis and specific applications. The choice of method should be guided by the specific analytical requirements, including the target analytes, expected concentration levels, sample matrix, and available resources. By understanding the capabilities and limitations of each technique, researchers can ensure the quality and reliability of their heavy metal analysis data.
References
- 1. Appraisal and validation of a method used for detecting heavy metals in poultry feed in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnri.dost.gov.ph [fnri.dost.gov.ph]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lead in whole blood by graphite furnace atomic absorption spectrometry with matrix modification - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Metal Binding Affinities for IDA and NTA
A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative metal binding constants of Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA), complete with experimental methodologies and comparative data.
This compound (IDA) and Nitrilotriacetic acid (NTA) are widely utilized aminopolycarboxylate chelating agents in various scientific and industrial applications, from protein purification to environmental remediation. Their efficacy is intrinsically linked to their ability to form stable complexes with a wide range of metal ions. This guide provides a quantitative comparison of the metal binding constants for IDA and NTA, offering researchers a valuable resource for selecting the appropriate chelator for their specific needs.
Structural and Functional Overview
The key structural difference between IDA and NTA lies in the number of carboxymethyl groups attached to the central nitrogen atom. IDA possesses two, making it a tridentate ligand, while NTA has three, rendering it a tetradentate ligand. This additional coordination site in NTA generally leads to the formation of more stable metal complexes compared to IDA.
Quantitative Comparison of Metal Binding Constants
The stability of metal-ligand complexes is quantified by the equilibrium formation constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex and a stronger binding affinity between the metal ion and the chelating agent. The following table summarizes the critically evaluated log K values for the 1:1 metal complexes of IDA and NTA with various divalent and trivalent metal ions. The data is primarily sourced from the NIST Critically Selected Stability Constants of Metal Complexes Database and critical reviews by G. Anderegg.
| Metal Ion | IDA (log K₁) | NTA (log K₁) |
| Ca²⁺ | 2.5 | 6.41 |
| Mg²⁺ | 2.8 | 5.41 |
| Mn²⁺ | 7.0 | 7.44 |
| Fe²⁺ | 7.0 | 8.83 |
| Co²⁺ | 10.37 | 10.38 |
| Ni²⁺ | 11.34 | 11.53 |
| Cu²⁺ | 12.86 | 12.96 |
| Zn²⁺ | 10.51 | 10.67 |
| Cd²⁺ | 9.27 | 9.54 |
| Pb²⁺ | 11.3 | 11.39 |
| Al³⁺ | - | 11.3 |
| Fe³⁺ | 15.9 | 15.9 |
Note: The stability constants are generally determined at an ionic strength of 0.1 M and a temperature of 20-25 °C. Variations in experimental conditions can affect the reported values.
As the data illustrates, NTA consistently exhibits higher or comparable stability constants for most metal ions, confirming its stronger chelating ability due to its tetradentate nature.
Experimental Protocols for Determining Metal Binding Constants
The determination of metal binding constants is crucial for understanding the behavior of chelating agents. Two common and reliable methods for these measurements are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Potentiometric Titration
This classical method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve can be analyzed to determine the stability constants of the metal-ligand complexes.
Experimental Workflow for Potentiometric Titration:
Caption: Workflow for determining metal binding constants using potentiometric titration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event. By titrating a metal ion solution into a solution containing the ligand, the binding affinity (Kₐ, the inverse of the dissociation constant Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined in a single experiment.
Experimental Workflow for Isothermal Titration Calorimetry:
Caption: Workflow for determining metal binding thermodynamics using ITC.
Logical Relationship of Chelator Properties
The choice between IDA and NTA depends on the specific requirements of the application, balancing binding strength with other factors like cost and potential toxicity. The following diagram illustrates the logical relationship between the structural properties of these chelators and their resulting performance characteristics.
Caption: Relationship between chelator structure and performance.
Conclusion
The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers working with IDA and NTA. The consistently higher metal binding constants of NTA make it the preferred choice for applications requiring strong chelation. However, factors such as cost, specificity for a particular metal, and the conditions of the experimental system should also be carefully considered when selecting the most appropriate chelating agent.
A Head-to-Head Battle in IMAC: Iminodiacetic Acid (IDA) vs. Nitrilotriacetic Acid (NTA) for His-tagged Protein Purification
For researchers, scientists, and drug development professionals navigating the landscape of protein purification, the choice of chelating ligand in Immobilized Metal Affinity Chromatography (IMAC) is a critical decision point. The two most prevalent options, Iminodiacetic Acid (IDA) and Nitrilotriacetic Acid (NTA), offer distinct advantages and disadvantages that can significantly impact protein yield, purity, and the stability of the purification matrix. This guide provides an objective comparison of IDA and NTA, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between IDA and NTA lies in their structure and, consequently, their interaction with the metal ion, typically Nickel (Ni²⁺). IDA is a tridentate chelating agent, meaning it uses three coordination sites to bind the metal ion. This leaves three sites on the nickel ion available to interact with the histidine residues of the His-tag. In contrast, NTA is a tetradentate chelator, using four coordination sites to bind the metal ion and leaving only two sites free for protein binding.[1][2][3][4] This structural distinction underpins the performance differences summarized below.
Quantitative Performance Comparison: IDA vs. NTA
| Feature | This compound (IDA) | Nitrilotriacetic Acid (NTA) | Key Considerations |
| Metal Ion Coordination | Tridentate (3 binding sites)[1][2] | Tetradentate (4 binding sites)[1][3] | Fewer coordination sites on IDA lead to weaker metal ion binding. |
| Binding Capacity | Higher[5] | Lower[5] | IDA's higher density of available binding sites can lead to greater protein yield.[5] |
| Protein Purity | Generally Lower[5] | Generally Higher[5] | NTA's stronger metal chelation reduces non-specific binding, resulting in purer protein elutions.[5] |
| Metal Ion Leakage | Higher[6] | Lower[6] | The weaker coordination of IDA results in more significant leaching of Ni²⁺ ions, which can affect downstream applications.[6] |
| Resistance to Chelating Agents (e.g., EDTA) | Lower | Higher | NTA is more robust in the presence of low concentrations of chelating agents.[7] |
| Resistance to Reducing Agents (e.g., DTT) | Lower | Higher | NTA shows greater stability in the presence of reducing agents.[7] |
| Elution Imidazole Concentration | Lower[8] | Higher[8] | The weaker binding to IDA allows for elution with lower concentrations of imidazole.[8] |
| Cost | Generally Lower[8] | Generally Higher[8] | IDA resins are often a more economical choice.[8] |
Experimental Evidence: A Comparative Look
Studies comparing the performance of Ni-IDA and Ni-NTA resins for the purification of His-tagged proteins consistently highlight the trade-off between yield and purity.
An experiment purifying Green Fluorescent Protein (GFP) using both Ni-IDA and Ni-NTA resins demonstrated that the elution fractions from the Ni-IDA column had a visibly higher yield of GFP. However, these fractions also contained more contaminating proteins compared to the elution from the Ni-NTA column, which showed significantly reduced non-specific binding and therefore higher purity.[5]
Furthermore, the robustness of the resins in the presence of common buffer additives varies significantly. In a comparative study, Ni-NTA resin demonstrated a shallower decay in binding capacity in the presence of increasing concentrations of both the reducing agent DTT and the chelating agent EDTA, compared to Ni-IDA resin.[7] This suggests that for complex lysates or buffers containing these agents, NTA is the more reliable choice.
Visualizing the Process: IMAC Workflow
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. HisPur Purification of His-Tagged Proteins--CHEM 584 [protocols.io]
- 3. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. lkb-biotech.pl [lkb-biotech.pl]
- 6. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Metal Complexes with IDA, EDTA, and NTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of metal complexes formed with three common chelating agents: Iminodiacetic acid (IDA), Nitrilotriacetic acid (NTA), and Ethylenediaminetetraacetic acid (EDTA). Understanding the relative stability of these complexes is crucial for various applications, including drug development, analytical chemistry, and environmental remediation. This document presents quantitative stability data, detailed experimental protocols for its determination, and a visualization of the structural basis for the observed stability trends.
Data Presentation: Stability of Metal-Ligand Complexes
The stability of a metal complex is quantified by its stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the log K values for 1:1 complexes of IDA, NTA, and EDTA with a range of divalent and trivalent metal ions. The data has been compiled from critically evaluated sources.
| Metal Ion | This compound (IDA) | Nitrilotriacetic Acid (NTA) | Ethylenediaminetetraacetic Acid (EDTA) |
| Ca²⁺ | 2.5 | 6.4 | 10.7 |
| Mg²⁺ | 2.8 | 5.4 | 8.7 |
| Mn²⁺ | 7.0 | 7.4 | 14.0 |
| Fe²⁺ | 7.0 | 8.8 | 14.3 |
| Co²⁺ | 7.2 | 10.4 | 16.3 |
| Ni²⁺ | 8.2 | 11.5 | 18.6 |
| Cu²⁺ | 10.6 | 13.0 | 18.8 |
| Zn²⁺ | 7.0 | 10.7 | 16.5 |
| Cd²⁺ | 5.4 | 9.5 | 16.5 |
| Pb²⁺ | 6.7 | 11.4 | 18.0 |
| Fe³⁺ | - | 15.9 | 25.1 |
| Al³⁺ | - | 11.4 | 16.1 |
Note: Stability constants are pH-dependent and are typically measured at a specific temperature and ionic strength. The values presented here are generally accepted values under standard conditions for comparison.
Experimental Protocols
The determination of stability constants is a fundamental aspect of coordination chemistry. The two most common methods, potentiometric titration and spectrophotometry, are detailed below.
Potentiometric Titration (Irving-Rossotti Method)
This method involves monitoring the pH of a solution containing a metal ion and a ligand as it is titrated with a standard base. The data allows for the calculation of the average number of ligands bound to a metal ion and subsequently the stability constants.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Thermostatted reaction vessel
-
Standardized solutions of:
-
The metal salt of interest
-
The chelating agent (IDA, NTA, or EDTA)
-
A strong acid (e.g., HClO₄)
-
A strong, carbonate-free base (e.g., NaOH)
-
An inert salt to maintain constant ionic strength (e.g., KNO₃)
-
Procedure:
-
Solution Preparation: Prepare the following solutions in a constant ionic strength medium:
-
A: Strong acid.
-
A + L: Strong acid and the ligand.
-
A + L + M: Strong acid, the ligand, and the metal salt.
-
-
Titration: Titrate each solution with the standardized strong base. Record the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, determine the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand concentration ([L]) at each pH.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, pL = log K₁.
-
Spectrophotometric Method (Method of Continuous Variations - Job's Plot)
This method is suitable when the metal-ligand complex has a distinct absorbance spectrum compared to the free metal ion and ligand. It is used to determine the stoichiometry of the complex.
Materials:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Stock solutions of the metal salt and the chelating agent of the same molar concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks where the total moles of metal and ligand are constant, but their mole fractions vary. For example, for a total volume of 10 mL, prepare solutions with 1 mL metal + 9 mL ligand, 2 mL metal + 8 mL ligand, and so on.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The plot will consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data of the solutions at equilibrium.
-
Mandatory Visualization
The stability of the metal complexes formed by IDA, NTA, and EDTA is directly related to the number of coordination sites the ligand can occupy on the metal ion, a property known as denticity. This is a manifestation of the chelate effect, where multidentate ligands form more stable complexes than monodentate ligands.
Caption: Increasing denticity and chelate rings from IDA to EDTA leads to higher stability.
A Comparative Guide to Spectroscopic Methods for Confirming Iminodiacetic Acid-Metal Chelates
For Researchers, Scientists, and Drug Development Professionals
The formation of stable metal chelates with iminodiacetic acid (IDA) and its derivatives is a cornerstone of various applications, from pharmaceuticals to materials science. Confirmation of this chelation is paramount for product efficacy and safety. This guide provides an objective comparison of key spectroscopic methods used to verify the formation of IDA-metal chelates, supported by experimental data and detailed protocols.
Overview of Spectroscopic Confirmation
The interaction between a metal ion and the this compound ligand involves the coordination of the metal with the nitrogen atom and the two carboxylate groups of IDA. This binding event induces changes in the electronic and vibrational properties of the ligand, which can be detected and quantified using various spectroscopic techniques. This guide will focus on four primary methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Spectroscopic Methods
Each spectroscopic technique offers unique insights into the formation and structure of IDA-metal chelates. The choice of method often depends on the specific metal ion, the complexity of the sample matrix, and the desired level of structural detail.
Data Presentation: Quantitative Spectroscopic Shifts
The following tables summarize the expected quantitative changes observed upon the formation of IDA-metal chelates for each spectroscopic method.
Table 1: UV-Visible Spectroscopy Data
| Metal Ion | λmax (nm) of IDA | λmax (nm) of IDA-Metal Chelate | Change in λmax (nm) | Molar Absorptivity (ε) Change | Reference |
| Fe(III) | Not specified | ~260 and a broad band in the visible region | Shift to longer wavelengths (red shift) | Increase | [1][2] |
| Cu(II) | Not specified | Broad d-d transition around 600-800 nm | Appearance of new bands | Increase | [3][4] |
| Ni(II) | Not specified | d-d transitions in the visible region | Appearance of new bands | Increase | [5][6] |
| Zn(II) | Not specified | Typically charge-transfer bands in the UV region | Shift in ligand-based transitions | Increase | [7][8] |
Table 2: FTIR Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) in IDA | Wavenumber (cm⁻¹) in IDA-Metal Chelate | Change in Wavenumber (cm⁻¹) | Interpretation | Reference |
| Carboxylate (asymmetric stretch) | ~1630 | ~1600-1580 | Decrease | Coordination of carboxylate oxygen to the metal ion | [1][5][6] |
| Carboxylate (symmetric stretch) | ~1400 | ~1420-1440 | Increase | Coordination of carboxylate oxygen to the metal ion | [5][6] |
| C-N Stretch | ~1120 | ~1100-1080 | Decrease | Coordination of the nitrogen atom to the metal ion | [5] |
| N-H Stretch | ~3300-3400 | Broadening or shift upon coordination | Change in hydrogen bonding and coordination | [5] |
Table 3: NMR Spectroscopy Data (¹H NMR)
| Proton Environment | Chemical Shift (ppm) in IDA | Chemical Shift (ppm) in Diamagnetic IDA-Metal Chelate (e.g., Zn(II)) | Change in Chemical Shift (ppm) | Interpretation | Reference |
| -CH₂- (adjacent to N) | ~3.2 | Downfield shift to ~3.5-4.0 | Δδ ≈ +0.3 to +0.8 | Deshielding due to coordination of nitrogen and carboxylates | [7][8][9][10] |
| -NH- | Broad, exchangeable | Disappearance or significant broadening | - | Involvement of the nitrogen in coordination | [7][9][10] |
Note: For paramagnetic metal ions (e.g., Cu(II), Ni(II), Fe(III)), significant line broadening and large chemical shifts are expected, often rendering the spectra complex and difficult to interpret without specialized techniques.
Table 4: Mass Spectrometry Data
| Ionization Technique | Expected Observation for IDA-Metal Chelate | m/z Value | Interpretation | Reference |
| Electrospray Ionization (ESI-MS) | Detection of the intact molecular ion of the chelate | [M+H]⁺, [M-H]⁻, or [M+Na]⁺ where M = IDA-Metal Chelate | Confirms the mass of the chelate and its stoichiometry | [11][12][13] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) | Detection of the molecular ion peak of the chelate | [M]⁺ or [M+H]⁺ | Provides the molecular weight of the chelate | [11] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Visible Spectrophotometry Protocol
-
Preparation of Solutions: Prepare stock solutions of this compound and the metal salt of interest in a suitable buffer (e.g., HEPES, Tris) at a known concentration. The buffer should be chosen to avoid interference with the chelation reaction.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Use the buffer solution as a blank to zero the absorbance of the instrument.
-
Titration: In a cuvette, place a known concentration of the this compound solution. Record the initial spectrum.
-
Incrementally add small aliquots of the metal salt solution to the cuvette, mixing thoroughly after each addition.
-
Data Acquisition: Record the UV-Vis spectrum after each addition of the metal salt.
-
Analysis: Monitor the changes in the absorbance and the position of the maximum absorption wavelength (λmax). The formation of the chelate is confirmed by a shift in λmax or the appearance of new absorption bands.
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples: Prepare pellets by mixing a small amount of the dried IDA-metal chelate with potassium bromide (KBr) and pressing it into a thin, transparent disk.
-
For liquid samples (Attenuated Total Reflectance - ATR): Place a drop of the solution containing the chelate directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the pure solvent or KBr pellet.
-
Sample Spectrum: Record the FTIR spectrum of the sample.
-
Data Analysis: Compare the spectrum of the IDA-metal chelate with that of free this compound. Look for shifts in the characteristic vibrational frequencies of the carboxylate and amine groups as detailed in Table 2.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a precise amount of the IDA-metal chelate in a suitable deuterated solvent (e.g., D₂O). For quantitative analysis, a known amount of an internal standard may be added.
-
NMR Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. For more detailed structural information, 2D NMR experiments like COSY and HSQC can be performed.
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons. Compare the chemical shifts of the protons in the chelate with those of the free ligand to identify coordination-induced shifts.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the IDA-metal chelate in a solvent compatible with electrospray ionization, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to aid ionization.
-
Mass Spectrometer Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak corresponding to the IDA-metal chelate. The isotopic pattern of the peak can further confirm the elemental composition.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for confirming IDA-metal chelate formation.
Caption: Experimental workflow for synthesis and spectroscopic confirmation of IDA-metal chelates.
Caption: Principles of spectroscopic methods for IDA-metal chelate confirmation.
Conclusion
The confirmation of this compound-metal chelate formation is reliably achieved through a combination of spectroscopic methods. UV-Vis and FTIR spectroscopy provide rapid and accessible means to observe the initial indications of chelation through changes in electronic transitions and molecular vibrations, respectively. NMR spectroscopy offers detailed insights into the coordination environment in solution, particularly for diamagnetic metal complexes. Finally, Mass Spectrometry provides unequivocal confirmation of the chelate's molecular weight and stoichiometry. For comprehensive characterization, a multi-technique approach is highly recommended.
References
- 1. Photochemistry of the Fe(III)-iminodiacetic acid complex under UVA and UV/Vis irradiation: synthesis and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectroscopic and Biological Activity Studies of Zinc(II) Complexes of N1,N’4-bis((1E,2E)-2-(hydroxyimino)-1-(4-R)-phenylethylidene)terephthalohydrazide Schiff Base – Oriental Journal of Chemistry [orientjchem.org]
- 11. Native Mass Spectrometry based Metabolomics Identifies Metal-binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.uam.es [repositorio.uam.es]
Safety Operating Guide
Proper Disposal Procedures for Iminodiacetic Acid
The following guide provides essential safety and logistical information for the proper disposal of iminodiacetic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. The substance is known to cause skin, eye, and respiratory irritation[1][2][3][4]. In some cases, it may be harmful to aquatic life with long-lasting effects[5]. The toxicological properties have not been fully investigated, warranting cautious handling[1][6].
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166, or chemical goggles. A face shield may be required in situations with a higher risk of dust generation[2][7].
-
Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact[2][3][8]. Inspect gloves before use and use a proper removal technique[8].
-
Respiratory Protection: Work in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH (US) or EN 166 (EU) approved dust respirator[6][7][8].
Hazard Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3][5]. |
| Serious Eye Damage/Irritation | Category 2A / 2 | Causes serious eye irritation[2][3][5][6]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2][3][5]. |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | Harmful to aquatic life with long lasting effects[5]. |
Spill and Contamination Response
Immediate and appropriate action is required in the event of a spill to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any airborne dust[2].
-
Don PPE: Before addressing the spill, equip yourself with the full PPE detailed above.
-
Containment: Prevent the spilled material from entering drains or waterways[1][6][8].
-
Cleanup Procedure:
-
Decontamination: After the solid material has been removed, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with local and regional authority requirements[9].
-
Disposal: The container with the spilled material should be sealed and disposed of as hazardous waste according to the procedures outlined below.
Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound, including any contaminated materials from spills, in a suitable, closed, and clearly labeled container[8]. Store the container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[1][3].
-
Contact a Licensed Disposal Company: Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste[6][8]. Offer surplus and non-recyclable solutions to a licensed disposal company[8].
-
Incineration: The preferred method of disposal is typically incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful decomposition products like carbon and nitrogen oxides[2][7][8].
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with federal, state, and local environmental control regulations[7][9].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C4H7NO4 | CID 8897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Iminodiacetic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Iminodiacetic acid (IDA), a compound that requires careful management. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][4] Therefore, stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standards & Specifications |
| Eyes/Face | Chemical safety goggles or glasses. A face shield may also be necessary.[1] | OSHA 29 CFR 1910.133, European Standard EN166[1][5] |
| Skin | Protective gloves (chemically resistant).[1] Lab coat or other suitable protective clothing.[1][5] | OSHA 29 CFR 1910.138[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Use in case of inadequate ventilation or when dust is generated.[1][6] | OSHA 29 CFR 1910.134[1][5] |
| Feet | Safety shoes.[1] | OSHA 29 CFR 1910.136[1] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1][5] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash the affected area with soap and water.[1] Get medical advice if irritation persists.[1] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration.[1][5] If breathing is difficult, give oxygen.[5] Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[1][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[5][6] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Do not breathe in dust.[6]
-
Use appropriate engineering controls such as process enclosures or local exhaust ventilation to keep airborne levels low.[6]
Storage:
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.[1]
-
Ventilate: Ensure adequate ventilation.[5]
-
Contain: Wear appropriate PPE and contain the spill.[1]
-
Clean-up: For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding the generation of dust.[1][5]
-
Decontaminate: Clean the spill area with water.[6]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not allow the product to enter drains.[4]
Operational Workflow for Handling this compound
To provide a clear, step-by-step guide for all laboratory personnel, the following workflow outlines the key stages of handling this compound safely.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. This compound(142-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
